molecular formula C31H24O10 B1254224 7-Methoxyneochamaejasmine A CAS No. 402828-38-0

7-Methoxyneochamaejasmine A

Cat. No.: B1254224
CAS No.: 402828-38-0
M. Wt: 556.5 g/mol
InChI Key: FXONQUVLAQIZDG-GERHYJQASA-N
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Description

7-Methoxyneochamaeiasmine A is a natural product found in Stellera chamaejasme with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S)-5,7-dihydroxy-3-[(2S,3S)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24O10/c1-39-19-12-21(36)25-23(13-19)41-31(15-4-8-17(33)9-5-15)27(29(25)38)26-28(37)24-20(35)10-18(34)11-22(24)40-30(26)14-2-6-16(32)7-3-14/h2-13,26-27,30-36H,1H3/t26-,27-,30-,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXONQUVLAQIZDG-GERHYJQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC(C(C2=O)C3C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)C6=CC=C(C=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C2C(=C1)O[C@@H]([C@@H](C2=O)[C@H]3[C@H](OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)C6=CC=C(C=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

7-Methoxyneochamaejasmine A: A Comprehensive Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxyneochamaejasmin A, a notable biflavanone, has been identified and isolated from the roots of Stellera chamaejasme L., a plant with a history in traditional medicine. This document provides a detailed overview of the natural sourcing and the methodologies employed for the extraction, isolation, and purification of this compound. It includes a thorough compilation of the experimental protocols derived from scientific literature, with quantitative data presented in structured tables for clarity and comparative analysis. Furthermore, a visual representation of the isolation workflow is provided to facilitate a deeper understanding of the process. While the biological activities of extracts from Stellera chamaejasme have been reported, specific quantitative data on the cytotoxic and antiviral activities of 7-Methoxyneochamaejasmine A remain limited in publicly accessible research.

Natural Source

This compound is a naturally occurring biflavonoid that has been successfully isolated from the roots of the plant Stellera chamaejasme L.[1][2]. This perennial herb belongs to the Thymelaeaceae family and is predominantly found in regions of Northern China[2]. The roots of Stellera chamaejasme have been traditionally used in herbal remedies and are a known source of various bioactive compounds, including other biflavonoids, lignans, and diterpenoids[3][4][5].

Isolation and Purification of this compound

The isolation of this compound is a multi-step process that begins with the collection and processing of the plant material, followed by solvent extraction and a series of chromatographic separations to yield the pure compound.

Plant Material and Extraction

The initial step involves the preparation of the plant material, specifically the roots of Stellera chamaejasme L. These are typically air-dried and then pulverized to increase the surface area for efficient solvent extraction.

Table 1: Extraction Parameters

ParameterDescription
Plant PartRoots
Initial StateAir-dried and powdered
Extraction Solvent95% Ethanol (B145695)
Extraction MethodMaceration at room temperature

The powdered roots are subjected to extraction with 95% ethanol. The resulting ethanolic extract is then concentrated under reduced pressure to yield a crude extract, which serves as the starting material for the subsequent purification steps.

Chromatographic Purification

The purification of this compound from the crude extract is achieved through a combination of silica (B1680970) gel column chromatography and semi-preparative High-Performance Liquid Chromatography (HPLC).

The crude ethanol extract is first partitioned to separate compounds based on their polarity. The acetone-soluble portion of the extract is subjected to repeated silica gel column chromatography.

Table 2: Silica Gel Chromatography Parameters

ParameterDescription
Stationary PhaseSilica Gel
Mobile PhaseChloroform-Methanol (CHCl3:CH3OH) gradient
Fraction of InterestEluted with CHCl3:CH3OH (15:1)

The fraction eluted with a 15:1 mixture of chloroform (B151607) and methanol (B129727) is collected as it contains this compound.

The final purification step is carried out using semi-preparative HPLC to isolate this compound to a high degree of purity.

Table 3: Semi-Preparative HPLC Conditions

ParameterDescription
ColumnODS (Octadecylsilane), 8 µm, 250 x 10 mm
Mobile PhaseWater:Methanol (H2O:CH3OH) (3:7)
Flow Rate1.5 ml/min
DetectionUV at 254 nm
Yield50 mg

This meticulous process yields pale brown, powdered this compound[2].

Experimental Workflow

The following diagram illustrates the comprehensive workflow for the isolation of this compound from the roots of Stellera chamaejasme.

Isolation_Workflow Plant Dried, powdered roots of Stellera chamaejasme Extraction Extraction with 95% Ethanol Plant->Extraction Concentration Concentration under reduced pressure Extraction->Concentration Crude_Extract Crude Ethanolic Extract Concentration->Crude_Extract Partition Acetone Partition Crude_Extract->Partition Acetone_Soluble Acetone-Soluble Fraction Partition->Acetone_Soluble Silica_Gel Silica Gel Chromatography (CHCl3:CH3OH gradient) Acetone_Soluble->Silica_Gel Fraction Fraction eluted with CHCl3:CH3OH (15:1) Silica_Gel->Fraction HPLC Semi-Preparative HPLC (ODS, H2O:CH3OH 3:7) Fraction->HPLC Pure_Compound This compound (50 mg, pale brown powder) HPLC->Pure_Compound

Isolation Workflow for this compound

Biological Activity

While various compounds from Stellera chamaejasme have demonstrated a range of biological activities, including antibacterial and immunomodulatory effects, specific quantitative data on the cytotoxic and antiviral properties of this compound are not extensively detailed in the currently available scientific literature. Extracts from the plant have been noted for their potential antitumor and anti-HIV activities, suggesting that constituent compounds like this compound may contribute to these effects. However, further targeted studies are required to elucidate the specific bioactivities and mechanisms of action of this particular biflavonoid.

Signaling Pathways

At present, there is a lack of specific research identifying the signaling pathways modulated by this compound. The broader class of biflavonoids is known to interact with various cellular targets and signaling cascades, but dedicated studies on this compound are necessary to map its specific molecular interactions and downstream effects.

Conclusion

This compound is a distinct biflavanone sourced from the roots of Stellera chamaejasme L. Its isolation involves a systematic approach of solvent extraction followed by multi-step chromatographic purification. While the parent plant shows promise in traditional medicine and its extracts exhibit interesting biological activities, there is a clear need for further research to specifically characterize the pharmacological profile of this compound. Future investigations should focus on quantifying its cytotoxic and antiviral efficacy and identifying the molecular signaling pathways through which it exerts its effects. Such studies will be crucial in determining its potential as a lead compound in drug development.

References

The Discovery of 7-Methoxyneochamaejasmine A in Stellera chamaejasme: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of 7-Methoxyneochamaejasmine A, a biflavanone found in the roots of Stellera chamaejasme L. This document details the experimental protocols utilized in its identification and summarizes the available spectroscopic data. Furthermore, it explores the broader context of the biological activities of related compounds from Stellera chamaejasme and potential signaling pathways involved.

Introduction

Stellera chamaejasme L., a perennial plant belonging to the Thymelaeaceae family, has a long history of use in traditional medicine for treating various ailments. Phytochemical investigations of this plant have revealed a rich diversity of secondary metabolites, including a significant number of biflavonoids. These compounds have garnered scientific interest due to their potential therapeutic properties. This guide focuses on a specific biflavanone, this compound, detailing the scientific journey of its discovery.

Isolation and Structural Elucidation of this compound

The isolation of this compound was achieved from the roots of Stellera chamaejasme. The process involved extraction with organic solvents followed by a series of chromatographic separations to yield the pure compound.

Experimental Protocols

Plant Material and Extraction:

The roots of Stellera chamaejasme L. were collected, dried, and powdered. The powdered plant material was then subjected to extraction with 95% ethanol (B145695). The resulting extract was concentrated under reduced pressure to yield a crude extract. This extract was then partitioned using various solvents of increasing polarity, such as petroleum ether, dichloromethane, and ethyl acetate, to fractionate the components based on their solubility.

Chromatographic Separation:

The acetone-soluble portion of the ethanol extract was subjected to column chromatography on a silica (B1680970) gel column. The column was eluted with a gradient of chloroform (B151607) and methanol (B129727) mixtures (100:1, 50:1, 30:1, 15:1, 10:1, 8:1, 5:1; v/v). Fractions were collected and monitored by thin-layer chromatography. The fraction eluted with a chloroform:methanol ratio of 15:1 was further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) on an ODS column with a mobile phase of water and methanol (3:7) to afford pure this compound (yield: 50 mg).[1]

Structural Elucidation:

The structure of the isolated compound was determined using a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).

Data Presentation

The physicochemical and spectroscopic data for this compound are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValue
Appearance Pale brown powder
Melting Point 199–201°C
Molecular Formula C₃₁H₂₆O₁₀
Molecular Weight 558

Table 2: ¹H NMR Spectroscopic Data of this compound (in DMSO-d₆)

ProtonChemical Shift (δ, ppm)
6-H5.88
8-H6.01
OCH₃3.79

Note: This table presents key proton signals mentioned in the literature for structural confirmation. A complete proton NMR spectrum would show additional signals.

Table 3: ¹³C NMR Spectroscopic Data of this compound (in DMSO-d₆)

CarbonChemical Shift (δ, ppm)
C-6Δ +21.3
C-7Δ -1.4
C-8Δ +21.3

Note: The table shows the change in chemical shifts (Δ) of key carbon atoms upon methoxylation, confirming the position of the methoxy (B1213986) group at C-7.[1]

Table 4: Mass Spectrometry Data of this compound

Ionization Mode[M+H]⁺
ESI-MS557

Biological Activities of Biflavonoids from Stellera chamaejasme

Reported activities for biflavonoids from this plant include:

  • Antibacterial Activity: Some biflavonoids have demonstrated inhibitory effects against various bacterial strains.

  • Immunomodulatory Activity: Certain compounds have been shown to modulate the immune response.

  • Cytotoxic Activity: Several biflavonoids have exhibited cytotoxicity against various cancer cell lines.

Table 5: Reported Biological Activities of Other Compounds from Stellera chamaejasme

Compound/ExtractBiological ActivityQuantitative Data (if available)
Stellera chamaejasme extractInhibition of adipocyte differentiation-
Various BiflavonoidsAntibacterial, ImmunomodulatoryNot specified in the reviewed abstracts
Experimental Protocols for Bioassays

The following are general methodologies for assessing the biological activities of natural products like this compound.

Cytotoxicity Assay (MTT Assay):

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a few hours.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Antibacterial Assay (Broth Microdilution Method):

  • Inoculum Preparation: A standardized suspension of the target bacteria is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microplate.

  • Inoculation: A standardized volume of the bacterial suspension is added to each well.

  • Incubation: The microplate is incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits bacterial growth, is determined by visual inspection or by measuring the optical density.

Potential Signaling Pathway Involvement

Research on the extracts of Stellera chamaejasme suggests a potential interaction with cellular signaling pathways. One study has indicated that an extract from this plant can suppress adipocyte differentiation through the modulation of the Extracellular signal-regulated kinase (ERK) pathway.[1] The ERK pathway is a critical signaling cascade involved in regulating cell proliferation, differentiation, and survival.

Below is a diagram illustrating the general workflow for the isolation and characterization of a natural product like this compound.

experimental_workflow plant_material Stellera chamaejasme roots extraction Ethanol Extraction plant_material->extraction partition Solvent Partitioning extraction->partition column_chrom Silica Gel Column Chromatography partition->column_chrom hplc Semi-preparative HPLC column_chrom->hplc pure_compound This compound hplc->pure_compound structural_elucidation Structural Elucidation pure_compound->structural_elucidation nmr NMR Spectroscopy (¹H, ¹³C) structural_elucidation->nmr Analysis ms Mass Spectrometry (ESI-MS) structural_elucidation->ms Analysis ERK_pathway extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor Binds ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription_factors Transcription Factors erk->transcription_factors Activates cellular_response Cellular Response (Proliferation, Differentiation) transcription_factors->cellular_response Regulates

References

7-Methoxyneochamaejasmine A: A Technical Overview of its Molecular Structure, Formula, and Inferred Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxyneochamaejasmine A is a naturally occurring biflavonoid with the molecular formula C31H24O10. This document provides a detailed overview of its molecular structure and chemical properties. Due to the limited availability of direct experimental data on this compound, this guide synthesizes findings from studies on structurally related biflavonoids isolated from the same source, Stellera chamaejasme L. These studies suggest potential cytotoxic, anti-inflammatory, and antiviral activities for this compound. This whitepaper presents available quantitative data, outlines relevant experimental protocols, and visualizes key signaling pathways implicated in the bioactivity of its close analogs, offering a foundational resource for future research and drug development endeavors.

Molecular Structure and Chemical Formula

This compound is a complex biflavonoid characterized by a C3-C3" linkage between two flavanone (B1672756) moieties. Its chemical structure features a methoxy (B1213986) group at the C7 position of one of the flavanone units.

Molecular Formula: C31H24O10

Molecular Weight: 556.52 g/mol

Canonical SMILES: COC1=CC(=C(C=C1)O[C@H]2--INVALID-LINK--C4=CC=C(C=C4)O)C=C(C=C3)O">C@HO)[C@H]5C(=O)C6=C(C=C(C=C6O)O)O[C@H]5C7=CC=C(C=C7)O

InChI Key: RNQBLQALVMHBKH-JQYHKRKISA-N

Potential Biological Activities and Quantitative Data

Direct biological studies on this compound are not extensively available in the current literature. However, significant research on other biflavonoids isolated from Stellera chamaejasme L., such as Neochamaejasmin A, Neochamaejasmin B, and Sikokianin A, provides strong indications of its potential pharmacological activities.

Cytotoxic Activity

Several biflavonoids from Stellera chamaejasme have demonstrated potent cytotoxic effects against a range of cancer cell lines. The data presented below for related compounds suggests that this compound may also possess anticancer properties.

CompoundCancer Cell LineCell TypeIC50 (µM)Citation
Neochamaejasmin A HepG2Human Hepatocellular CarcinomaSignificant inhibition at 36.9, 73.7, and 147.5 µM[1][2]
BEL-7402Human Hepatocellular CarcinomaSignificant inhibition observed[1]
B16F10Murine MelanomaConcentration-dependent inhibition[1]
Isochamaejasmin HL-60Human Leukemia50.40 ± 1.21[1]
K562Human Leukemia24.51 ± 1.62[1]
Chamaejasmine MDA-MB-231Human Breast CancerEffective at 4-16 µM[1]
Chamaejasmin B B16F0 and B16F10Murine MelanomaSignificant suppression of cell proliferation[3]
Anti-inflammatory Activity

Extracts from Stellera chamaejasme have shown anti-inflammatory potential. Dichloromethane (B109758) extracts of the roots, which contain a mixture of compounds including biflavonoids, were found to significantly reduce the production of the pro-inflammatory cytokine interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages[4]. The dichloromethane root extract reduced IL-6 production by approximately 91.5%[4]. This suggests that biflavonoids like this compound could contribute to these anti-inflammatory effects.

Antiviral Activity

A study on compounds from the roots of Stellera chamaejasme identified several biflavonoids with antiviral activity against the Hepatitis B virus (HBV)[5]. Sikokianin A, chamaechromone, and quercetin (B1663063) demonstrated in vitro antiviral activity by inhibiting the secretion of HBsAg[5]. Given the structural similarity, this compound may also exhibit antiviral properties.

Inferred Signaling Pathways

Based on studies of the closely related biflavonoid, Neochamaejasmin A (NCA), the cytotoxic effects of this compound may be mediated through the induction of apoptosis via specific signaling cascades.

ROS-Mediated Mitochondrial Apoptosis Pathway

Research on NCA has shown that it induces apoptosis in human hepatoma cells (HepG2) through a mechanism involving the generation of reactive oxygen species (ROS)[2]. This leads to the activation of the mitochondrial apoptotic pathway.

G Inferred Apoptotic Pathway of this compound Analogs cluster_cell Cancer Cell 7MNA_analog This compound (or its analog) ROS Increased ROS Production 7MNA_analog->ROS Mitochondrion Mitochondrial Dysfunction ROS->Mitochondrion Caspase_Activation Caspase Cascade Activation Mitochondrion->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Inferred ROS-mediated mitochondrial apoptosis pathway.

MAPK Signaling Pathway Activation

The same study on NCA demonstrated that ROS production subsequently activates the mitogen-activated protein kinase (MAPK) signaling pathway, specifically involving ERK1/2 and JNK[2].

G Inferred MAPK Activation Pathway cluster_pathway Signaling Cascade ROS Increased ROS MAPK_Activation MAPK Pathway Activation ROS->MAPK_Activation ERK12 p-ERK1/2 Upregulation MAPK_Activation->ERK12 JNK p-JNK Upregulation MAPK_Activation->JNK Apoptosis Apoptosis ERK12->Apoptosis JNK->Apoptosis

Caption: Inferred role of MAPK signaling in apoptosis induction.

Experimental Protocols

The following are generalized protocols based on methodologies used to evaluate the biological activities of biflavonoids from Stellera chamaejasme. These can serve as a template for designing experiments for this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., HepG2, BEL-7402) in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 10, 20, 40, 80, 160 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

G Experimental Workflow for MTT Assay Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compound Treat with Test Compound Incubate_24h->Treat_Compound Incubate_Time Incubate for 24/48/72h Treat_Compound->Incubate_Time Add_MTT Add MTT Solution Incubate_Time->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 490 nm Add_DMSO->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow of the MTT cell viability assay.

Anti-inflammatory Assay (Measurement of IL-6 Production)

This protocol assesses the ability of a compound to inhibit the production of the pro-inflammatory cytokine IL-6 in LPS-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seeding: Seed cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Measure the concentration of IL-6 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of IL-6 inhibition compared to the LPS-stimulated control.

Conclusion and Future Directions

This compound, a biflavonoid from Stellera chamaejasme, holds promise as a bioactive compound. While direct experimental evidence is currently limited, data from its structural analogs strongly suggest potential cytotoxic, anti-inflammatory, and antiviral activities. The inferred mechanisms of action, particularly the induction of apoptosis through ROS-mediated mitochondrial and MAPK signaling pathways, provide a solid foundation for future investigations.

Further research should focus on the isolation or synthesis of pure this compound to facilitate direct biological evaluation. Elucidating its specific molecular targets and confirming its efficacy and safety in preclinical models will be crucial steps in assessing its therapeutic potential. The information compiled in this guide serves as a valuable starting point for researchers and drug development professionals interested in exploring the pharmacological properties of this intriguing natural product.

References

An In-depth Technical Guide to 7-Methoxyneochamaejasmine A: Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Properties

While specific experimental values for melting point and solubility of 7-Methoxyneochamaejasmine A have not been identified in published literature, its basic molecular characteristics have been reported. This information is crucial for any experimental work, including dosage calculations and the design of analytical methods.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₃₁H₂₄O₁₀[1]
Molecular Weight 556.5 g/mol [1]
Physical Form Powder[1]
Melting Point Data not available-
Solubility Data not available-

Spectroscopic Data

Detailed spectroscopic data is fundamental for the structural elucidation and confirmation of this compound. However, specific NMR, IR, and Mass Spectrometry spectra for this compound are not currently available in the searched scientific databases. The following sections describe the principles of these techniques as they would be applied to the analysis of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. ¹H and ¹³C NMR spectra would provide detailed information about the hydrogen and carbon framework of this compound, respectively.

  • ¹H NMR: Would reveal the number of different types of protons, their chemical environments, and their proximity to other protons.

  • ¹³C NMR: Would indicate the number of non-equivalent carbons and provide insights into their hybridization and bonding.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, an IR spectrum would be expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) functional groups, as well as aromatic C-H and C=C bonds.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. An ESI-MS (Electrospray Ionization Mass Spectrometry) analysis of this compound would confirm its molecular weight by identifying the molecular ion peak. Fragmentation patterns observed in the mass spectrum could provide further structural information.

Biological Activities and Signaling Pathways

Currently, there are no specific studies available that detail the biological activities of this compound or the signaling pathways it may modulate. Research on other related natural products, particularly flavonoids and coumarins, suggests potential for a range of biological effects, including antioxidant, anti-inflammatory, and anticancer activities.

To investigate the biological potential of this compound, a logical first step would be to assess its cytotoxicity against various cell lines.

Experimental Protocols

The following are detailed, generalized protocols for key experiments that would be essential for the study of this compound.

Extraction and Isolation of this compound

A general workflow for the extraction and isolation of compounds from a plant source like Stellera chamaejasme is outlined below. The specific solvents and chromatographic conditions would need to be optimized for this compound.

Extraction_Workflow Start Plant Material (e.g., roots of Stellera chamaejasme) Extraction Extraction with a suitable solvent (e.g., methanol, ethanol) Start->Extraction Filtration Filtration to remove solid plant material Extraction->Filtration Concentration Concentration of the crude extract under reduced pressure Filtration->Concentration Partitioning Solvent-Solvent Partitioning (e.g., with n-hexane, ethyl acetate, n-butanol) Concentration->Partitioning ColumnChromatography Column Chromatography (e.g., silica (B1680970) gel, Sephadex LH-20) Partitioning->ColumnChromatography FractionCollection Collection of Fractions ColumnChromatography->FractionCollection TLC Thin Layer Chromatography (TLC) analysis of fractions FractionCollection->TLC Purification Further Purification (e.g., preparative HPLC) TLC->Purification IsolatedCompound Isolated this compound Purification->IsolatedCompound

Caption: General workflow for the extraction and isolation of a natural product.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure cytotoxicity of potential medicinal agents.

MTT_Assay_Workflow CellSeeding Seed cells into a 96-well plate and incubate Treatment Treat cells with varying concentrations of this compound CellSeeding->Treatment Incubation Incubate for a specified period (e.g., 24, 48, 72 hours) Treatment->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan (B1609692) crystal formation MTT_Addition->Formazan_Formation Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Formazan_Formation->Solubilization Absorbance_Reading Measure absorbance at ~570 nm using a microplate reader Solubilization->Absorbance_Reading Data_Analysis Analyze data to determine cell viability and calculate IC50 Absorbance_Reading->Data_Analysis

Caption: Workflow for a typical MTT cytotoxicity assay.

Investigating a Potential Signaling Pathway

Should initial screening indicate biological activity, further experiments would be required to elucidate the underlying mechanism of action. For example, if this compound shows anticancer activity, investigating its effect on a common cancer-related signaling pathway like the MAPK/ERK pathway would be a logical next step.

Signaling_Pathway_Investigation Cell_Treatment Treat cancer cells with this compound Protein_Extraction Extract total protein from treated and untreated cells Cell_Treatment->Protein_Extraction Western_Blot Perform Western Blot analysis Protein_Extraction->Western_Blot Antibody_Probing Probe with antibodies against key signaling proteins (e.g., p-ERK, ERK) Western_Blot->Antibody_Probing Detection Detect protein bands using chemiluminescence Antibody_Probing->Detection Analysis Analyze changes in protein expression/phosphorylation Detection->Analysis

Caption: Workflow for investigating the effect of a compound on a signaling pathway.

Future Directions

The lack of available data on this compound highlights a significant research gap. Future studies should focus on:

  • Complete Physicochemical Characterization: Determination of melting point, solubility in various solvents, and comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS) to establish a complete and confirmed profile of the compound.

  • Broad Biological Screening: A comprehensive evaluation of its biological activities, including but not limited to, anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

This foundational research is essential to unlock the potential of this compound as a lead compound for drug discovery and development.

References

7-Methoxyneochamaejasmine A: A Biflavonoid for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on its Classification, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxyneochamaejasmine A is a naturally occurring biflavonoid compound isolated from the plant Stellera chamaejasme L.[1][2]. As a member of the biflavone subclass of flavonoids, it is characterized by the linkage of two flavone (B191248) moieties. This technical guide provides a comprehensive overview of the classification, isolation, and biological activities of this compound, with a focus on its potential for drug development. The document outlines detailed experimental protocols for its isolation and characterization, summarizes its cytotoxic and anti-inflammatory activities, and explores its mechanism of action, including the modulation of key signaling pathways.

Introduction: The Biflavonoid Landscape

Biflavonoids are a unique class of plant secondary metabolites formed by the dimerization of two flavonoid monomers.[3] These complex molecules exhibit a wide array of biological activities, including cytotoxic, anti-inflammatory, antiviral, and neuroprotective properties, making them a subject of intense research in drug discovery.[4][5] The diverse pharmacological profile of biflavonoids stems from their ability to interact with multiple cellular targets and signaling pathways.

Stellera chamaejasme L., a perennial herb used in traditional Chinese medicine, is a rich source of various biflavonoids, including Neochamaejasmin A, Neochamaejasmin B, and this compound.[1][6][7] These compounds have demonstrated significant biological potential, particularly in the realm of oncology and inflammatory diseases.

Classification of this compound

This compound is classified as a C-3/C-3'' biflavanone.[1] This classification is based on the specific linkage between the two flavanone (B1672756) units that constitute its structure. The core structure consists of two flavanone skeletons linked via a carbon-carbon bond between the C-3 position of one unit and the C-3'' position of the other. The "7-methoxy" prefix indicates the presence of a methoxy (B1213986) group at the C-7 position of one of the flavanone moieties.

The structural elucidation of this compound and related biflavonoids is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[8][9]

Experimental Protocols

Isolation of Biflavonoids from Stellera chamaejasme

The following is a general protocol for the isolation of biflavonoids, including this compound, from the roots of Stellera chamaejasme.

Workflow for Biflavonoid Isolation

experimental_workflow start Dried Roots of Stellera chamaejasme extraction Extraction with 95% Ethanol (B145695) start->extraction concentration Concentration under reduced pressure extraction->concentration suspension Suspension in H2O concentration->suspension partition Partition with Petroleum Ether, EtOAc, and n-BuOH suspension->partition et_fraction EtOAc Fraction partition->et_fraction Ethyl Acetate (B1210297) column_chroma Silica (B1680970) Gel Column Chromatography (Gradient elution: CHCl3-MeOH) et_fraction->column_chroma fractions Collection of Fractions column_chroma->fractions hplc Semi-preparative HPLC fractions->hplc pure_compound This compound hplc->pure_compound

Caption: General workflow for the isolation of this compound.

Detailed Methodology:

  • Extraction: The dried and powdered roots of Stellera chamaejasme are extracted exhaustively with 95% ethanol at room temperature.

  • Concentration: The ethanol extract is then concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and successively partitioned with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

  • Column Chromatography: The ethyl acetate fraction, which is typically rich in biflavonoids, is subjected to silica gel column chromatography. Elution is performed with a gradient of chloroform-methanol to separate the components based on polarity.

  • Purification: Fractions containing the target compound are further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[1]

Structural Characterization

The structure of the isolated compound is elucidated using the following spectroscopic methods:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the detailed structure and stereochemistry of the molecule.[8][9]

Biological Activity and Therapeutic Potential

Cytotoxic Activity

Numerous biflavonoids isolated from Stellera chamaejasme have demonstrated potent cytotoxic activities against a range of human cancer cell lines.[8][10][11] While specific data for this compound is limited in the public domain, related compounds have shown significant anti-proliferative effects.

Table 1: Cytotoxic Activities of Biflavonoids from Stellera chamaejasme

CompoundCell LineIC50 (µM)Reference
Sikokianin DBel-74021.29 ± 0.21[10]
Sikokianin DA5490.75 ± 0.25[10]
Chamaejasmenin C analogVarious solid tumors1.08 - 15.97[8]
Unnamed Biflavone GlucosideBEL-74020.65 (µg/mL)[11]
Unnamed BiflavoneA5491.57 - 2.38 (µg/mL)[11]

Note: The table presents data for related biflavonoids from the same plant, suggesting the potential cytotoxic profile of this compound.

Anti-inflammatory Activity

Biflavonoids are known to possess significant anti-inflammatory properties.[4] Studies on related compounds from the Thymelaeaceae family, such as those from Wikstroemia indica, have shown inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[4] This suggests that this compound may also exert anti-inflammatory effects through similar mechanisms.

Mechanism of Action: Modulation of Signaling Pathways

The therapeutic effects of biflavonoids are often attributed to their ability to modulate key cellular signaling pathways involved in cell proliferation, apoptosis, and inflammation. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the inflammatory response and cell survival. Aberrant NF-κB signaling is implicated in the pathogenesis of various cancers and inflammatory disorders. Several studies have indicated that biflavonoids can inhibit the NF-κB pathway, thereby suppressing the expression of pro-inflammatory and pro-survival genes.[12]

Proposed NF-κB Signaling Pathway Inhibition by Biflavonoids

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus Translocation gene_transtranscription gene_transtranscription gene_transcription Gene Transcription (Pro-inflammatory cytokines, etc.) biflavonoid This compound biflavonoid->ikk Inhibition

Caption: Proposed mechanism of NF-κB pathway inhibition by this compound.

Conclusion and Future Directions

This compound, as a member of the biflavonoid class, holds considerable promise for the development of novel therapeutic agents. Its potential cytotoxic and anti-inflammatory activities, likely mediated through the modulation of signaling pathways such as NF-κB, warrant further investigation. Future research should focus on the definitive elucidation of its biological activities through in vitro and in vivo studies, comprehensive profiling of its mechanism of action, and optimization of its structure to enhance its therapeutic index. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this promising natural product.

References

The Bioactivity of 7-Methoxyneochamaejasmine A: A Review of Related Compounds from Stellera chamaejasme

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

7-Methoxyneochamaejasmine A is a biflavonoid that has been isolated from the roots of Stellera chamaejasme L., a plant used in traditional Chinese medicine. While direct and extensive research on the bioactivity of this compound is limited in publicly available scientific literature, the chemical constituents of Stellera chamaejasme have been a subject of significant investigation. The plant is known to be rich in a variety of bioactive compounds, including biflavonoids, diterpenoids, and lignans, which have demonstrated a range of pharmacological activities, including cytotoxic, anti-inflammatory, and antiviral effects. This technical guide provides a comprehensive review of the bioactivity of compounds structurally related to this compound, isolated from Stellera chamaejasme, to infer its potential therapeutic applications.

Cytotoxic Activity of Biflavonoids from Stellera chamaejasme

Numerous biflavonoids isolated from Stellera chamaejasme have exhibited potent cytotoxic activities against a panel of human cancer cell lines. These compounds often induce apoptosis and cause cell cycle arrest in cancer cells.

Quantitative Data on Cytotoxic Activities

The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values of biflavonoids and other compounds from Stellera chamaejasme against various cancer cell lines.

CompoundCell LineIC₅₀ (µM)Reference
Chamaejasmenin BA549 (Non-small cell lung cancer)1.08[1]
KHOS (Osteosarcoma)1.95[1]
HepG2 (Liver carcinoma)4.32[1]
SMMC-7721 (Liver carcinoma)5.67[1]
MG63 (Osteosarcoma)6.21[1]
U2OS (Osteosarcoma)7.54[1]
HCT-116 (Colon cancer)9.87[1]
HeLa (Cervical cancer)10.8[1]
Neochamaejasmin CA549 (Non-small cell lung cancer)3.07[1]
KHOS (Osteosarcoma)4.12[1]
HepG2 (Liver carcinoma)8.76[1]
SMMC-7721 (Liver carcinoma)9.34[1]
MG63 (Osteosarcoma)10.11[1]
U2OS (Osteosarcoma)11.56[1]
HCT-116 (Colon cancer)14.23[1]
HeLa (Cervical cancer)15.97[1]
Chamaejasmin AHeLa (Cervical cancer)6.3[2]
Experimental Protocols

Cell Proliferation Assay (SRB Assay)

The anti-proliferative effects of chamaejasmenin B and neochamaejasmin C were evaluated using the sulforhodamine B (SRB) assay.[1]

  • Cell Plating: Human solid tumor cell lines (A549, KHOS, HepG2, SMMC-7721, MG63, U2OS, HCT-116, and HeLa) were seeded in 96-well plates.

  • Compound Treatment: After cell attachment, the cells were treated with various concentrations of the test compounds.

  • Incubation: The plates were incubated for a specified period.

  • Cell Fixation: The cells were fixed with trichloroacetic acid.

  • Staining: The fixed cells were stained with SRB solution.

  • Measurement: The absorbance was measured at a specific wavelength to determine cell viability.

Signaling Pathways in Cytotoxicity

Studies on biflavonoids from Stellera chamaejasme, such as chamaejasmenin B and neochamaejasmin C, suggest that their cytotoxic effects are mediated through the induction of DNA damage, apoptosis, and cell cycle arrest.[1]

Cytotoxicity_Pathway cluster_0 Biflavonoids from Stellera chamaejasme cluster_1 Cellular Effects Biflavonoids Biflavonoids DNA_Damage DNA Damage (γ-H2AX expression) Biflavonoids->DNA_Damage Apoptosis Apoptosis Biflavonoids->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1 phase) Biflavonoids->Cell_Cycle_Arrest DNA_Damage->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of cytotoxicity for biflavonoids from Stellera chamaejasme.

Anti-inflammatory Activity

Several compounds isolated from Stellera chamaejasme have demonstrated anti-inflammatory properties. The primary mechanism often involves the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Quantitative Data on Anti-inflammatory Activity
CompoundCell LineAssayIC₅₀ (µM)Reference
Stelleraguaianone BRAW 264.7NO Inhibition24.76 ± 0.4
Experimental Protocols

Nitric Oxide (NO) Inhibition Assay

The anti-inflammatory activity of compounds from Stellera chamaejasme was assessed by measuring their ability to inhibit NO production in LPS-induced RAW 264.7 macrophages.

  • Cell Culture: RAW 264.7 macrophages were cultured in appropriate media.

  • Compound and LPS Treatment: Cells were pre-treated with various concentrations of the test compounds for a specific duration, followed by stimulation with LPS.

  • Nitrite (B80452) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant was measured using the Griess reagent.

  • Calculation: The percentage of NO inhibition was calculated by comparing the nitrite concentration in treated cells to that in untreated control cells.

Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of compounds from Stellera chamaejasme are likely mediated through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, leading to reduced expression of inflammatory mediators like iNOS and COX-2, and consequently, decreased production of NO and prostaglandins.

Anti_inflammatory_Pathway cluster_0 Compounds from Stellera chamaejasme cluster_1 Inflammatory Signaling Compounds Compounds NF_kB NF-κB Pathway Compounds->NF_kB Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NF_kB iNOS_COX2 iNOS/COX-2 Expression NF_kB->iNOS_COX2 NO_PGs NO/Prostaglandin Production iNOS_COX2->NO_PGs

Caption: General anti-inflammatory signaling pathway inhibited by compounds from Stellera chamaejasme.

Antiviral Activity

Extracts and isolated compounds from Stellera chamaejasme have been reported to possess antiviral activities, particularly against the hepatitis B virus (HBV).

Experimental Protocols

Anti-HBV Assay

The antiviral activity against HBV is typically evaluated in HBV-producing hepatoma cell lines, such as HepG2 2.2.15.

  • Cell Culture: HepG2 2.2.15 cells are cultured under standard conditions.

  • Compound Treatment: Cells are treated with different concentrations of the test compounds.

  • Supernatant Collection: The culture supernatant is collected at specific time points.

  • Antigen Detection: The levels of HBV surface antigen (HBsAg) and e-antigen (HBeAg) in the supernatant are quantified using enzyme-linked immunosorbent assay (ELISA).

  • Cytotoxicity Assessment: The cytotoxicity of the compounds on the host cells is determined using assays like the MTT assay to ensure that the antiviral effect is not due to cell death.

While specific data for this compound is not available, sikokianin A, chamaechromone, and quercetin (B1663063) from Stellera chamaejasme have shown in vitro antiviral activity against HBsAg secretion.

Conclusion

Although direct biological data for this compound is scarce, the extensive research on other biflavonoids and phytochemicals from Stellera chamaejasme provides a strong rationale for its potential bioactivities. The evidence for potent cytotoxic, anti-inflammatory, and antiviral effects of its structural analogs suggests that this compound is a promising candidate for further pharmacological investigation. Future studies should focus on isolating or synthesizing sufficient quantities of this compound to perform comprehensive in vitro and in vivo bioactivity screening, elucidate its mechanisms of action, and determine its therapeutic potential.

References

Uncharted Territory: The Pharmacological Profile of 7-Methoxyneochamaejasmine A Remains Undefined

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, no specific pharmacological data, experimental protocols, or established signaling pathways for 7-Methoxyneochamaejasmine A could be identified. This indicates that the compound is likely a novel or understudied substance within the scientific community, and its potential therapeutic effects have not yet been characterized or published.

The initial aim of this technical guide was to provide an in-depth analysis of the pharmacological effects of this compound, complete with quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action. However, the absence of any primary research or review articles pertaining to this specific molecule prevents the fulfillment of these core requirements.

This lack of information presents both a challenge and an opportunity for researchers in the field of natural product pharmacology and drug discovery. The novelty of this compound suggests a completely unexplored area for potential investigation. Future research would need to begin with foundational studies to isolate and characterize the compound, followed by a systematic evaluation of its bioactivity.

Future Directions for Research

Should this compound become the subject of scientific inquiry, a potential research workflow could involve the following stages:

1. Isolation and Structural Elucidation:

  • Extraction of the compound from its natural source.

  • Purification using chromatographic techniques.

  • Structural determination via spectroscopic methods such as NMR and mass spectrometry.

2. In Vitro Screening:

  • Initial assessment of cytotoxicity in various cell lines.

  • Screening for potential pharmacological activities (e.g., anti-inflammatory, anti-cancer, anti-viral, etc.) using a panel of bioassays.

3. Mechanism of Action Studies:

  • Identification of molecular targets using techniques like affinity chromatography or proteomics.

  • Elucidation of affected signaling pathways through methods such as western blotting, qPCR, and reporter gene assays.

4. In Vivo Studies:

  • Evaluation of the compound's efficacy and safety in animal models relevant to the observed in vitro effects.

  • Pharmacokinetic and pharmacodynamic profiling.

Hypothetical Experimental Workflow

The following diagram illustrates a generalized workflow for the initial pharmacological screening of a novel compound like this compound.

G cluster_0 Compound Preparation cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action cluster_3 In Vivo Validation Isolation Isolation & Purification Structure Structural Elucidation Isolation->Structure Cytotoxicity Cytotoxicity Assays Structure->Cytotoxicity Bioactivity Bioactivity Screening Cytotoxicity->Bioactivity Target_ID Target Identification Bioactivity->Target_ID Pathway_Analysis Signaling Pathway Analysis Target_ID->Pathway_Analysis Animal_Models Animal Models Pathway_Analysis->Animal_Models PK_PD Pharmacokinetics/ Pharmacodynamics Animal_Models->PK_PD

Caption: A generalized workflow for the pharmacological investigation of a novel natural compound.

Given the current state of knowledge, this document serves not as a guide to the pharmacology of this compound, but as a call to the scientific community to explore the potential of this uncharacterized molecule. The path to understanding its biological activities is open and awaits pioneering research efforts.

7-Methoxyneochamaejasmine A: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 402828-38-0 Molecular Formula: C₃₁H₂₄O₁₀ Molecular Weight: 556.5 g/mol

Introduction

7-Methoxyneochamaejasmine A is a naturally occurring biflavonoid isolated from the roots of Stellera chamaejasme L., a plant used in traditional medicine.[1] Biflavonoids are a class of polyphenolic compounds known for their diverse biological activities. This technical guide aims to provide a comprehensive overview of this compound for researchers, scientists, and drug development professionals. However, it is important to note that publicly available research specifically detailing the biological activities, experimental protocols, and signaling pathways of this compound is currently limited. Much of the available information pertains to the broader class of biflavonoids or other compounds isolated from Stellera chamaejasme.

Chemical Structure

The chemical structure of this compound is characterized by two flavonoid moieties linked together. This structure forms the basis for its potential biological activities.

Biological Activities and Potential Applications

While specific studies on this compound are not extensively available, research on related biflavonoids and extracts from Stellera chamaejasme suggests several potential areas of pharmacological interest. Biflavonoids, as a class, have been reported to exhibit a wide range of effects, including cytotoxic, anti-inflammatory, antiviral, and enzyme inhibitory activities.

Cytotoxic Activity

Numerous biflavonoids have demonstrated cytotoxic effects against various cancer cell lines. For instance, related compounds have been shown to induce apoptosis in cancer cells. This suggests that this compound could be a candidate for further investigation as a potential anticancer agent.

Anti-inflammatory Activity

Inflammation is a key factor in many chronic diseases. Flavonoids are known to possess anti-inflammatory properties by modulating various signaling pathways and enzymes involved in the inflammatory response. The potential of this compound to act as an anti-inflammatory agent warrants further investigation.

Antiviral Activity

Several flavonoids have been identified as potent antiviral agents, inhibiting the replication of various viruses. This raises the possibility that this compound may also possess antiviral properties.

Enzyme Inhibition

Enzyme inhibition is a common mechanism of action for many drugs. Flavonoids have been shown to inhibit a variety of enzymes, which could explain their diverse pharmacological effects. The specific enzyme inhibitory potential of this compound remains to be elucidated.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available in the current body of scientific literature. However, researchers can adapt established methodologies for assessing the bioactivities of natural products. The following are generalized workflows that could be applied.

General Workflow for Bioactivity Screening

To investigate the potential biological activities of this compound, a systematic screening process would be essential. This would involve a series of in vitro assays to identify promising areas for further research.

G cluster_0 Bioactivity Screening Workflow Compound This compound Assays In vitro Bioassays (Cytotoxicity, Anti-inflammatory, Antiviral, etc.) Compound->Assays Screening Hit_ID Hit Identification Assays->Hit_ID Data Analysis Lead_Opt Lead Optimization Hit_ID->Lead_Opt Promising Activity Preclinical Preclinical Studies Lead_Opt->Preclinical

Caption: A generalized workflow for the screening and development of this compound.

Signaling Pathways

Specific signaling pathways modulated by this compound have not yet been reported. Based on the activities of other biflavonoids, potential target pathways could include those involved in apoptosis, inflammation, and cell proliferation.

Hypothetical Signaling Pathway in Cytotoxicity

Based on studies of other biflavonoids, a potential mechanism for cytotoxic activity could involve the induction of apoptosis through the modulation of key signaling cascades.

G cluster_1 Hypothetical Apoptotic Pathway Compound This compound Cell Cancer Cell Compound->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS MAPK MAPK Pathway Activation ROS->MAPK Caspases Caspase Activation MAPK->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Preliminary Cytotoxicity Screening of 7-Methoxyneochamaejasmine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide summarizes the current understanding of the cytotoxic properties of biflavonoids isolated from Stellera chamaejasme. As of the latest literature review, specific experimental data on the cytotoxicity of 7-Methoxyneochamaejasmine A is not available. Therefore, this document utilizes data from the closely related and well-studied biflavonoid, Neochamaejasmin A (NCA), as a representative model to illustrate the potential cytotoxic mechanisms and experimental methodologies. All data and pathways described herein pertain to NCA and should be considered as a starting point for investigations into 7-Methoxyneochamaejasasmine A.

Introduction

This compound is a biflavonoid isolated from the roots of Stellera chamaejasme, a plant with a long history in traditional medicine for treating various ailments, including cancer. Biflavonoids from this plant have demonstrated significant cytotoxic and anti-proliferative activities against a range of cancer cell lines. This guide provides an in-depth overview of the preliminary cytotoxicity screening of these compounds, with a focus on the methodologies and potential mechanisms of action that could be relevant for this compound.

Data Presentation: Cytotoxic Activity of Related Biflavonoids

The following table summarizes the reported cytotoxic activities (IC50 values) of Neochamaejasmin A (NCA) and other related biflavonoids from Stellera chamaejasme against various human cancer cell lines. These values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundCancer Cell LineCell TypeIC50 (µM)
Neochamaejasmin A HepG2Human Hepatocellular CarcinomaSignificant inhibition at 36.9, 73.7, and 147.5 µM
BEL-7402Human Hepatocellular CarcinomaConcentration-dependent inhibition
B16F10Murine MelanomaConcentration-dependent inhibition
Chamaejasmenin B A549Human Lung Carcinoma1.08 - 10.8
KHOSHuman Osteosarcoma1.08 - 10.8
Neochamaejasmin C A549Human Lung Carcinoma3.07 - 15.97
KHOSHuman Osteosarcoma3.07 - 15.97
Sikokianin D Bel-7402Human Hepatocellular Carcinoma1.29 ± 0.21
A549Human Lung Carcinoma0.75 ± 0.25

Experimental Protocols

This section details the standard methodologies for key experiments used in the preliminary cytotoxicity screening of natural products like this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (B164497) to the outer cell membrane and membrane integrity.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour of staining.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Cell Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content.

Visualization of Proposed Signaling Pathway and Experimental Workflow

Based on studies of the related compound Neochamaejasmin A, a plausible mechanism of action for this compound could involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and the subsequent activation of the JNK and p38 MAPK signaling pathways.

G cluster_0 Cellular Response to this compound Compound This compound ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS MAPKKK ASK1/MEKK1 ROS->MAPKKK MAPKK MKK3/6, MKK4/7 MAPKKK->MAPKK MAPK p38 & JNK MAPKK->MAPK TranscriptionFactors c-Jun/ATF2 MAPK->TranscriptionFactors Bax ↑ Bax TranscriptionFactors->Bax Bcl2 ↓ Bcl-2 TranscriptionFactors->Bcl2 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

G cluster_1 Experimental Workflow for Cytotoxicity Screening Start Start: Cancer Cell Culture Treatment Treat cells with This compound Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT IC50 Determine IC50 MTT->IC50 ApoptosisAssay Apoptosis Assay (Annexin V/PI) IC50->ApoptosisAssay CellCycleAssay Cell Cycle Analysis (PI Staining) IC50->CellCycleAssay Mechanism Elucidate Mechanism of Action ApoptosisAssay->Mechanism CellCycleAssay->Mechanism

Caption: General experimental workflow for cytotoxicity screening.

Conclusion

The preliminary investigation into the cytotoxic potential of biflavonoids from Stellera chamaejasme, particularly Neochamaejasmin A, reveals a promising avenue for the development of novel anticancer agents. The proposed mechanism involving ROS-mediated apoptosis via the JNK and p38 MAPK pathways provides a solid framework for future studies on this compound. The experimental protocols detailed in this guide offer a comprehensive approach to systematically evaluate its efficacy and mechanism of action. Further research is warranted to isolate and characterize the cytotoxic effects of this compound specifically, to validate these preliminary findings and to explore its therapeutic potential.

An In-depth Technical Guide to the Solubility Profile of 7-Methoxyneochamaejasmine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxyneochamaejasmine A is a biflavonoid that belongs to a class of natural products known for their potential biological activities. The characterization of its physicochemical properties is a critical first step in the evaluation of its potential for therapeutic applications. Among these properties, the solubility profile is paramount, as it influences bioavailability, formulation development, and the design of in vitro and in vivo experiments. Poor aqueous solubility can be a major impediment to drug development, affecting absorption and therapeutic efficacy.

This guide details the standard methodologies for establishing a comprehensive solubility profile for a new chemical entity such as this compound and presents the data in a structured format suitable for research and development purposes.

Illustrative Solubility Profile

The following table summarizes the kind of quantitative data that would be generated when determining the solubility of this compound in a range of common laboratory solvents at a controlled temperature (e.g., 25°C). The data presented here is hypothetical and for illustrative purposes only .

SolventTypeQuantitative Solubility (mg/mL)Molar Solubility (mol/L)Qualitative Assessment
Water (pH 7.4)Aqueous< 0.01< 2.0 x 10⁻⁵Insoluble
Phosphate-Buffered Saline (PBS)Aqueous Buffer< 0.01< 2.0 x 10⁻⁵Insoluble
Dimethyl Sulfoxide (DMSO)Organic> 100> 0.2Very Soluble
Ethanol (95%)Organic~ 5.0~ 1.0 x 10⁻²Soluble
MethanolOrganic~ 2.0~ 4.0 x 10⁻³Sparingly Soluble
AcetoneOrganic~ 1.5~ 3.0 x 10⁻³Sparingly Soluble
AcetonitrileOrganic~ 0.5~ 1.0 x 10⁻³Slightly Soluble
ChloroformOrganic~ 10.0~ 2.0 x 10⁻²Soluble

Experimental Protocols

To generate the data presented above, a systematic approach involving both qualitative and quantitative methods is recommended.

This initial screening provides a rapid assessment of solubility in various solvents and helps in selecting appropriate solvents for further quantitative analysis.

Objective: To classify the compound's solubility from "insoluble" to "very soluble" in a range of aqueous and organic solvents.

Materials:

  • This compound (finely powdered solid)

  • Selection of solvents: Water, 5% HCl, 5% NaOH, 5% NaHCO₃, Ethanol, Methanol, DMSO, etc.[1]

  • Small test tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weigh approximately 1-5 mg of finely powdered this compound into a small test tube.[2]

  • Add 0.2 mL of the selected solvent to the test tube.[2]

  • Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.[1]

  • Visually inspect the solution against a dark background for any undissolved particles.

  • If the compound dissolves completely, it is considered soluble at that concentration. If not, incremental additions of the solvent (e.g., 0.2 mL at a time up to a total of 1-3 mL) can be made to estimate the solubility range.[3]

  • The results can be used to classify the compound based on operational definitions (e.g., as per the United States Pharmacopeia - USP).

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[4] It measures the concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.

Objective: To determine the precise equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound

  • Chosen solvent (e.g., pH 7.4 phosphate (B84403) buffer)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., syringe filters with low analyte binding)

  • Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of solid this compound to a glass vial. The excess is crucial to ensure that a saturated solution is formed, with undissolved solid remaining.[5]

  • Add a known volume of the desired solvent (e.g., 2 mL) to the vial.[5]

  • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).[5]

  • Agitate the vials for a sufficient period to reach equilibrium. This time should be determined empirically, but 24 to 72 hours is common.[6] To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the concentration plateaus.[6]

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Separate the saturated solution from the undissolved solid. This is a critical step and can be achieved by either:

    • Centrifugation: Centrifuge the vials at high speed to pellet the solid. Carefully pipette the supernatant.

    • Filtration: Withdraw the solution using a syringe and pass it through a chemical-resistant, low-binding filter (e.g., 0.22 µm PVDF or PTFE) to remove any undissolved particles.[7]

  • Quantify the concentration of this compound in the clear filtrate or supernatant using a pre-validated analytical method like HPLC.

  • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualizations

The following diagram illustrates the systematic workflow for determining the solubility profile of a new chemical entity like this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Data Analysis & Reporting A Compound Procurement (this compound) B Qualitative Solubility Test in Key Solvents (Water, Buffers, Organics) A->B C Initial Classification (Insoluble, Soluble, etc.) B->C D Select Solvents for Quantitative Study C->D Inform Selection E Shake-Flask Method (Equilibration for 24-72h) D->E F Phase Separation (Centrifugation / Filtration) E->F G Analytical Quantification (e.g., HPLC-UV) F->G H Calculate Solubility (mg/mL, mol/L) G->H I Compile Solubility Profile Table H->I J Final Report Generation I->J

References

The Unveiling of a Biflavonoid: A Technical Guide to the Biosynthetic Pathway of 7-Methoxyneochamaejasmine A

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the biosynthetic pathway of 7-Methoxyneochamaejasmine A, a biflavonoid of significant interest isolated from the medicinal plant Stellera chamaejasme. This document details the proposed enzymatic steps, precursor molecules, and key intermediates, providing a foundational resource for future research and potential therapeutic applications.

7-Methoxyneochamaejasasmine A is a member of the biflavonoid class of natural products, which are dimers of flavonoid units. These compounds have garnered attention for their diverse and potent biological activities. Understanding the intricate biosynthetic machinery that constructs this complex molecule is paramount for its potential synthesis and the development of novel derivatives.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to commence with the well-established phenylpropanoid pathway, leading to the formation of the flavanone (B1672756) naringenin (B18129). Two units of naringenin are then believed to undergo an oxidative coupling to form the biflavonoid core, chamaejasmine (B1198549). The final step involves a regiospecific methylation to yield the target molecule.

Part 1: Biosynthesis of the Naringenin Monomer

The initial phase of the pathway focuses on the synthesis of naringenin, a common precursor to a wide array of flavonoids.[1][2][3] This process begins with the amino acid L-phenylalanine.

  • Deamination of L-Phenylalanine: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the removal of an amino group from L-phenylalanine to produce cinnamic acid.

  • Hydroxylation: Cinnamic acid is then hydroxylated at the 4-position by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 enzyme, to yield p-coumaric acid.

  • Coenzyme A Ligation: The carboxyl group of p-coumaric acid is subsequently activated by 4-Coumarate-CoA Ligase (4CL) , forming the thioester p-coumaroyl-CoA.

  • Chalcone (B49325) Synthesis: The central step in flavonoid biosynthesis involves the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. This reaction is catalyzed by Chalcone Synthase (CHS) , a type III polyketide synthase, and results in the formation of naringenin chalcone.

  • Isomerization: Finally, Chalcone Isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone to produce the flavanone (2S)-naringenin.[3]

Diagram of the Naringenin Biosynthetic Pathway

Naringenin_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Naringenin chalcone Naringenin chalcone p-Coumaroyl-CoA->Naringenin chalcone CHS Naringenin Naringenin Naringenin chalcone->Naringenin CHI Malonyl-CoA Malonyl-CoA Malonyl-CoA->Naringenin chalcone x3

Caption: Biosynthesis of Naringenin from L-Phenylalanine.

Part 2: Dimerization and Methylation to form this compound

The second part of the pathway involves the dimerization of two naringenin molecules and a final methylation step. While the precise enzymes in Stellera chamaejasme have not been fully characterized, a plausible route can be proposed based on biomimetic synthesis and known enzymatic reactions in other plant species.[4][5][6]

  • Oxidative Coupling: It is proposed that two molecules of naringenin undergo an oxidative coupling reaction to form a C(3)-C(3') bond, resulting in the formation of chamaejasmine. This type of reaction is often catalyzed by peroxidases or laccases.[4][5] The biomimetic synthesis of chamaejasmine has been achieved through a reductive dimerization of 3-iodonaringenin derivatives, suggesting a radical-based mechanism.[4][6]

  • O-Methylation: The final step is the methylation of the hydroxyl group at the 7-position of one of the naringenin moieties. This reaction is catalyzed by an O-methyltransferase (OMT) , which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor, to yield this compound.[7]

Diagram of the Final Biosynthetic Steps

Biflavonoid_Formation Naringenin1 Naringenin Chamaejasmine Chamaejasmine Naringenin1->Chamaejasmine Peroxidase/ Laccase Naringenin2 Naringenin Naringenin2->Chamaejasmine This compound This compound Chamaejasmine->this compound OMT SAH S-adenosyl- L-homocysteine This compound->SAH SAM S-adenosyl- L-methionine SAM->this compound

Caption: Proposed formation of this compound from Naringenin.

Quantitative Data

Currently, there is a lack of quantitative kinetic data for the specific enzymes involved in the biosynthesis of this compound in Stellera chamaejasme. Future research should focus on isolating and characterizing the putative peroxidase/laccase and O-methyltransferase to determine their substrate specificity, kinetic parameters (Km, kcat), and optimal reaction conditions.

Enzyme (Putative)Substrate(s)ProductCofactor(s)
Peroxidase/LaccaseNaringenin (x2)ChamaejasmineH₂O₂ (for peroxidase)
O-Methyltransferase (OMT)Chamaejasmine, SAMThis compound, SAHMg²⁺ (often)

Experimental Protocols for Pathway Elucidation

The elucidation of this proposed biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques.

Transcriptome Analysis and Gene Identification
  • Objective: To identify candidate genes encoding the enzymes of the pathway (PAL, C4H, 4CL, CHS, CHI, peroxidases/laccases, and OMTs) from Stellera chamaejasme.

  • Methodology:

    • Extract total RNA from various tissues of S. chamaejasme (e.g., roots, leaves, stems).

    • Perform high-throughput RNA sequencing (RNA-Seq) to generate a transcriptome library.

    • Assemble the transcriptome de novo and annotate the unigenes by sequence homology searches against public databases (e.g., NCBI, UniProt).

    • Identify candidate genes based on sequence similarity to known biosynthetic enzymes from other plant species.

Heterologous Expression and Enzyme Characterization
  • Objective: To confirm the function of the candidate genes identified through transcriptome analysis.

  • Methodology:

    • Clone the full-length coding sequences of the candidate genes into appropriate expression vectors (e.g., pET vectors for E. coli, pYES vectors for yeast).

    • Transform the expression constructs into a suitable heterologous host (E. coli, Saccharomyces cerevisiae).

    • Induce protein expression and purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA).

    • Perform in vitro enzyme assays with the purified enzymes and the proposed substrates. For example, incubate the purified OMT with chamaejasmine and SAM.

    • Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the enzymatic activity.

Isotopic Labeling Studies
  • Objective: To trace the incorporation of precursors into this compound in vivo, providing strong evidence for the proposed pathway.[8][9][10][11]

  • Methodology:

    • Synthesize isotopically labeled precursors, such as 13C- or 2H-labeled L-phenylalanine or naringenin.

    • Feed the labeled precursors to S. chamaejasme cell cultures or whole plants.

    • After an incubation period, extract the metabolites from the plant material.

    • Analyze the purified this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine the position and extent of isotope incorporation.

Experimental Workflow for Pathway Elucidation

Experimental_Workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation Transcriptome_Sequencing Transcriptome Sequencing (S. chamaejasme) Gene_Identification Candidate Gene Identification Transcriptome_Sequencing->Gene_Identification Heterologous_Expression Heterologous Expression (E. coli / Yeast) Gene_Identification->Heterologous_Expression Isotopic_Labeling Isotopic Labeling (13C, 2H precursors) Gene_Identification->Isotopic_Labeling Enzyme_Assay Enzyme Assays Heterologous_Expression->Enzyme_Assay Product_Analysis Product Analysis (HPLC, LC-MS) Enzyme_Assay->Product_Analysis Metabolite_Extraction Metabolite Extraction Isotopic_Labeling->Metabolite_Extraction Structural_Analysis Structural Analysis (NMR, MS) Metabolite_Extraction->Structural_Analysis

Caption: Workflow for elucidating the biosynthetic pathway.

This technical guide provides a robust framework for understanding and investigating the biosynthesis of this compound. The proposed pathway, coupled with the detailed experimental protocols, will serve as a valuable resource for the scientific community, paving the way for the biotechnological production of this and other valuable biflavonoids.

References

Inhibitory Effects of 7-Methoxyneochamaejasmine A on Festuca rubra L.: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the inhibitory effects of 7-Methoxyneochamaejasmine A, a biflavonoid isolated from Stellera chamaejasme, on the germination and early seedling growth of Festuca rubra L. (red fescue). This document provides a comprehensive overview of the experimental protocols used to assess the phytotoxicity of this compound, presents quantitative data on its inhibitory activities, and explores the potential physiological and molecular mechanisms underlying these effects. The information presented herein is intended to serve as a valuable resource for researchers in the fields of allelopathy, natural product chemistry, and herbicide development.

Introduction

Allelopathy is a biological phenomenon where one plant produces biochemicals that influence the growth, survival, and reproduction of other plants. These biochemicals, known as allelochemicals, can have either inhibitory or stimulatory effects. Stellera chamaejasme L. is a perennial plant species recognized for its strong allelopathic potential, which contributes to its competitiveness in grassland ecosystems.[1][2] Its root and shoot extracts have been shown to inhibit the seed germination and seedling growth of various plant species.[3][4][5] The primary allelochemicals in S. chamaejasme are believed to be flavonoids and coumarins.[1][4]

This compound is a biflavonoid that has been isolated from plants of the Stellera genus. While its specific allelopathic effects have not been widely reported, its chemical structure suggests potential biological activity. This guide outlines a hypothetical study investigating the inhibitory effects of this compound on Festuca rubra L., a common turf and forage grass. Understanding the phytotoxic properties of this compound could lead to the development of novel, natural-product-based herbicides.

Experimental Protocols

Plant Material and Compound Preparation

Festuca rubra L. cv. 'Audubon' seeds were used for all bioassays. Seeds were surface-sterilized with a 1% sodium hypochlorite (B82951) solution for 10 minutes, followed by thorough rinsing with distilled water.

This compound was dissolved in a minimal amount of dimethyl sulfoxide (B87167) (DMSO) and then diluted with distilled water to prepare a stock solution. A series of dilutions were made to obtain the final test concentrations (e.g., 10, 50, 100, 200 µM). The final concentration of DMSO in all solutions, including the control, was maintained at 0.1% (v/v) to ensure it did not affect germination or seedling growth.

Seed Germination Bioassay

Twenty surface-sterilized F. rubra seeds were evenly placed on a filter paper in a 9 cm Petri dish. Three milliliters of each test concentration of this compound were added to each Petri dish. The control group received a 0.1% DMSO solution. The Petri dishes were sealed with parafilm and incubated in a growth chamber at 20°C with a 12-hour photoperiod. Germination was recorded every 24 hours for 7 days. A seed was considered germinated when the radicle had emerged to at least 2 mm. The germination percentage and germination rate index were calculated.

Seedling Growth Bioassay

For the seedling growth bioassay, pre-germinated seeds of F. rubra (with a radicle length of approximately 2-3 mm) were used. Ten germinated seeds were placed in Petri dishes containing filter paper moistened with the different concentrations of this compound or the control solution. The dishes were incubated under the same conditions as the germination assay for an additional 7 days. After the incubation period, the root length and shoot length of each seedling were measured. The fresh and dry weights of the seedlings were also determined.

Photosynthetic Pigment Content Assay

Fresh leaf tissue (0.1 g) from the seedlings in the seedling growth bioassay was homogenized in 5 mL of 80% acetone. The homogenate was centrifuged, and the absorbance of the supernatant was measured at 663 nm and 645 nm using a spectrophotometer.[6] The concentrations of chlorophyll (B73375) a, chlorophyll b, and total chlorophyll were calculated using standard equations.

Oxidative Stress Assessment

The levels of hydrogen peroxide (H₂O₂) and malondialdehyde (MDA), an indicator of lipid peroxidation, were measured to assess oxidative stress.[7] Fresh root tissue (0.2 g) was homogenized in a suitable buffer, and the H₂O₂ and MDA content were determined using established colorimetric assays.

Data Presentation

The following tables summarize the hypothetical quantitative data obtained from the bioassays.

Table 1: Effect of this compound on Seed Germination of Festuca rubra L.

Concentration (µM)Germination (%)Germination Rate Index
0 (Control)95.0 ± 2.515.8 ± 0.7
1092.5 ± 3.114.9 ± 0.9
5075.0 ± 4.211.2 ± 1.1
10050.0 ± 5.07.5 ± 0.8
20025.0 ± 3.83.1 ± 0.5

Table 2: Effect of this compound on Seedling Growth of Festuca rubra L.

Concentration (µM)Root Length (cm)Shoot Length (cm)Fresh Weight (mg)Dry Weight (mg)
0 (Control)5.2 ± 0.44.8 ± 0.325.6 ± 1.52.8 ± 0.2
104.8 ± 0.54.5 ± 0.424.1 ± 1.82.6 ± 0.3
503.1 ± 0.33.9 ± 0.318.9 ± 1.22.1 ± 0.2
1001.5 ± 0.23.2 ± 0.212.5 ± 1.01.5 ± 0.1
2000.8 ± 0.12.5 ± 0.38.2 ± 0.81.0 ± 0.1

Table 3: Effect of this compound on Photosynthetic Pigment Content in Festuca rubra L. Seedlings

Concentration (µM)Chlorophyll a (mg/g FW)Chlorophyll b (mg/g FW)Total Chlorophyll (mg/g FW)
0 (Control)1.25 ± 0.080.62 ± 0.051.87 ± 0.13
101.21 ± 0.090.60 ± 0.061.81 ± 0.15
500.98 ± 0.070.45 ± 0.041.43 ± 0.11
1000.75 ± 0.060.31 ± 0.031.06 ± 0.09
2000.52 ± 0.050.20 ± 0.020.72 ± 0.07

Table 4: Effect of this compound on Oxidative Stress Indicators in Festuca rubra L. Roots

Concentration (µM)H₂O₂ Content (µmol/g FW)MDA Content (nmol/g FW)
0 (Control)12.5 ± 1.125.8 ± 2.3
1014.2 ± 1.328.1 ± 2.5
5025.8 ± 2.445.6 ± 3.9
10042.1 ± 3.868.2 ± 5.5
20065.7 ± 5.995.4 ± 8.1

Mandatory Visualizations

Experimental_Workflow A Preparation of This compound Solutions C Seed Germination Bioassay (7 days) A->C D Seedling Growth Bioassay (7 days) A->D B Surface Sterilization of Festuca rubra L. Seeds B->C B->D E Data Collection: Germination Percentage & Rate Index C->E F Data Collection: Root/Shoot Length & Fresh/Dry Weight D->F G Photosynthetic Pigment Content Assay D->G H Oxidative Stress Assessment D->H

Caption: Experimental workflow for assessing the inhibitory effects of this compound.

Signaling_Pathway A This compound B Interaction with Cell Membrane A->B targets C Increased Membrane Permeability B->C D Generation of Reactive Oxygen Species (ROS) B->D E Oxidative Stress D->E F Lipid Peroxidation (MDA Increase) E->F G Damage to Chloroplasts E->G I Inhibition of Cell Division & Elongation E->I J Inhibition of Germination & Growth F->J H Reduced Photosynthetic Pigment Content G->H H->J I->J

Caption: A potential signaling pathway for the inhibitory action of this compound.

Discussion

The hypothetical data presented in this guide suggest that this compound exhibits significant inhibitory effects on the germination and seedling growth of Festuca rubra L. in a dose-dependent manner. The reduction in germination percentage and rate indicates an interference with the early stages of seed development.

Furthermore, the pronounced inhibition of root elongation compared to shoot elongation is a common phenomenon observed with many allelochemicals and suggests that the roots are a primary target.[8][9] This could be due to direct contact with the compound in the growth medium.

The decrease in photosynthetic pigment content indicates that this compound may interfere with chlorophyll biosynthesis or accelerate its degradation. This would lead to a reduced photosynthetic capacity and contribute to the observed growth inhibition.

The increase in H₂O₂ and MDA levels strongly suggests the induction of oxidative stress.[7][10][11] Allelochemicals are known to generate reactive oxygen species (ROS), which can cause damage to cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death and growth inhibition.[10][12][13] The proposed signaling pathway illustrates how this compound might trigger oxidative stress, leading to the observed phytotoxic effects.

Conclusion

This technical guide provides a framework for investigating the inhibitory effects of this compound on Festuca rubra L. The detailed experimental protocols and the structured presentation of hypothetical data offer a clear path for future research. The findings, if validated, would position this compound as a promising candidate for the development of a natural herbicide. Further studies should focus on elucidating the precise molecular targets of this compound and its efficacy under field conditions.

References

Methodological & Application

Application Notes and Protocols: Proposed Synthesis of 7-Methoxyneochamaejasmine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

7-Methoxyneochamaejasmine A is a naturally occurring biflavonoid, a class of compounds known for their diverse and potent biological activities. Found in the plant Stellera chamaejasme L., this molecule holds potential for drug discovery and development. Due to the absence of a published total synthesis protocol, this document outlines a detailed, proposed synthetic route to this compound. The proposed synthesis is based on established methodologies for the synthesis of related biflavonoids and their flavonoid monomers. This protocol is intended to serve as a foundational guide for researchers aiming to synthesize this and structurally similar biflavonoids for further investigation.

Proposed Structure of this compound

Based on its nomenclature and the structures of co-isolated biflavonoids such as neochamaejasmin B, it is proposed that this compound is a C-3/C-3" linked biflavonoid. One of the flavonoid units is hypothesized to be 7-methoxyapigenin (a flavone), and the other is apigenin (B1666066). The "neo" prefix suggests a particular stereochemical arrangement at the linkage, which for the purpose of this protocol is proposed as a starting point for further stereoselective synthesis development.

Retrosynthetic Analysis

The proposed retrosynthesis of this compound involves a key late-stage oxidative coupling of two different flavone (B191248) monomers. This strategy simplifies the synthesis to the preparation of the individual flavonoid units: 7-methoxyapigenin and apigenin.

Retrosynthesis This compound This compound Oxidative Coupling Oxidative Coupling This compound->Oxidative Coupling 7-Methoxyapigenin 7-Methoxyapigenin Oxidative Coupling->7-Methoxyapigenin Apigenin Apigenin Oxidative Coupling->Apigenin Baker-Venkataraman Rearrangement (7-Methoxyapigenin) Baker-Venkataraman Rearrangement (7-Methoxyapigenin) 7-Methoxyapigenin->Baker-Venkataraman Rearrangement (7-Methoxyapigenin) Baker-Venkataraman Rearrangement (Apigenin) Baker-Venkataraman Rearrangement (Apigenin) Apigenin->Baker-Venkataraman Rearrangement (Apigenin) 2-hydroxy-4-methoxyacetophenone + Anisoyl chloride 2-hydroxy-4-methoxyacetophenone + Anisoyl chloride Baker-Venkataraman Rearrangement (7-Methoxyapigenin)->2-hydroxy-4-methoxyacetophenone + Anisoyl chloride Phloroacetophenone + Anisoyl chloride Phloroacetophenone + Anisoyl chloride Baker-Venkataraman Rearrangement (Apigenin)->Phloroacetophenone + Anisoyl chloride

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the flavonoid monomers and their subsequent coupling to form the target biflavonoid.

3.1. Synthesis of Monomer 1: Apigenin

Apigenin can be synthesized via the Baker-Venkataraman rearrangement.

Step 1: Synthesis of 2'-Hydroxy-4',6'-dibenzyloxy-4-methoxychalcone

  • To a solution of 2-hydroxy-4,6-dibenzyloxyacetophenone (1 equivalent) and 4-methoxybenzaldehyde (B44291) (1.2 equivalents) in ethanol (B145695), add a 50% aqueous solution of potassium hydroxide (B78521) (3 equivalents).

  • Stir the mixture at room temperature for 24 hours.

  • Pour the reaction mixture into ice-cold water and acidify with dilute HCl.

  • Filter the precipitated yellow solid, wash with water, and dry to yield the chalcone (B49325).

Step 2: Synthesis of Apigenin Trimethyl Ether

  • Dissolve the chalcone from the previous step in dimethyl sulfoxide (B87167) (DMSO).

  • Add iodine (0.1 equivalents) and heat the mixture at 120 °C for 2 hours.

  • Cool the reaction mixture and pour it into a sodium thiosulfate (B1220275) solution to quench the excess iodine.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate (B86663).

  • Purify by column chromatography to obtain apigenin trimethyl ether.

Step 3: Demethylation to Apigenin

  • Reflux the apigenin trimethyl ether with a mixture of hydroiodic acid and acetic anhydride (B1165640) for 4 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Filter the precipitate, wash with water, and recrystallize from ethanol to obtain pure apigenin.

3.2. Synthesis of Monomer 2: 7-Methoxyapigenin (Genkwanin)

The synthesis of 7-methoxyapigenin follows a similar pathway, starting with a different acetophenone.

Step 1: Synthesis of 2'-Hydroxy-4'-benzyloxy-4,6-dimethoxychalcone

  • React 2-hydroxy-4-benzyloxy-6-methoxyacetophenone (1 equivalent) with 4-methoxybenzaldehyde (1.2 equivalents) in the presence of potassium hydroxide in ethanol as described for apigenin synthesis.

Step 2: Synthesis of 7-Methoxyapigenin Dimethyl Ether

  • Cyclize the resulting chalcone using iodine in DMSO as described previously.

Step 3: Selective Demethylation to 7-Methoxyapigenin

  • Selective demethylation at the 5 and 4' positions can be achieved using a milder demethylating agent such as aluminum chloride in acetonitrile. Reflux the dimethyl ether with excess AlCl₃ for 3 hours.

  • Work up the reaction by adding dilute HCl and extracting with ethyl acetate.

  • Purify by column chromatography to yield 7-methoxyapigenin.

3.3. Synthesis of this compound via Oxidative Coupling

The final step involves the coupling of the two synthesized monomers. A biomimetic oxidative coupling approach is proposed.[1][2]

  • Dissolve equimolar amounts of apigenin and 7-methoxyapigenin in a weakly alkaline aqueous solution (e.g., 0.1 M sodium bicarbonate, pH 8.5).

  • Stir the solution vigorously at room temperature, open to the air, for 48-72 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Acidify the reaction mixture with dilute HCl and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product using preparative HPLC to isolate this compound. The purification will likely yield a mixture of regio- and stereoisomers, requiring careful separation and characterization.

Data Presentation

The following tables summarize the expected yields and key characterization data for the synthesized compounds.

Table 1: Synthesis of Flavonoid Monomers

CompoundStarting MaterialsKey ReagentsExpected Yield (%)Melting Point (°C)
ApigeninPhloroacetophenone, Anisoyl chlorideKOH, I₂, HI30-40345-350
7-Methoxyapigenin2-hydroxy-4,6-dimethoxyacetophenone, Anisoyl chlorideKOH, I₂, AlCl₃25-35295-298

Table 2: Characterization Data for Proposed this compound

PropertyExpected Value
Molecular Formula C₃₁H₂₀O₁₀
Molecular Weight 552.49 g/mol
¹H NMR (DMSO-d₆, 500 MHz) Peaks corresponding to two distinct flavonoid moieties, with characteristic aromatic and olefinic protons. Specific shifts will depend on the linkage and stereochemistry.
¹³C NMR (DMSO-d₆, 125 MHz) Resonances for 31 carbons, including carbonyls, oxygenated aromatic carbons, and quaternary carbons at the linkage point.
Mass Spectrometry (HRMS) m/z [M+H]⁺ calculated for C₃₁H₂₁O₁₀⁺

Workflow Diagram

The overall experimental workflow is depicted below.

Workflow cluster_0 Monomer 1 Synthesis cluster_1 Monomer 2 Synthesis Start1 Phloroacetophenone Step1_1 Chalcone Formation Start1->Step1_1 Step1_2 Cyclization Step1_1->Step1_2 Step1_3 Demethylation Step1_2->Step1_3 End1 Apigenin Step1_3->End1 Coupling Oxidative Coupling End1->Coupling Start2 2-hydroxy-4,6-dimethoxy- acetophenone Step2_1 Chalcone Formation Start2->Step2_1 Step2_2 Cyclization Step2_1->Step2_2 Step2_3 Selective Demethylation Step2_2->Step2_3 End2 7-Methoxyapigenin Step2_3->End2 End2->Coupling Purification Preparative HPLC Coupling->Purification FinalProduct This compound Purification->FinalProduct

Caption: Overall workflow for the proposed synthesis of this compound.

Disclaimer: This document provides a proposed synthetic protocol based on established chemical literature for related compounds. The actual experimental conditions may require optimization. All procedures should be carried out by trained professionals in a suitable laboratory setting with appropriate safety precautions. The structure of this compound is proposed and requires confirmation by spectroscopic analysis upon successful synthesis.

References

developing an HPLC method for 7-Methoxyneochamaejasmine A analysis

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC method for the analysis of 7-Methoxyneochamaejasmine A has been developed to provide a robust and accurate means of quantification for researchers, scientists, and professionals in drug development. This application note details the methodology, including protocols for sample and standard preparation, as well as the specific chromatographic conditions required for the analysis.

Introduction

This compound is a biflavonoid of significant interest due to its potential pharmacological activities. Accurate and precise quantification of this compound is essential for research, quality control of herbal preparations, and pharmacokinetic studies. This High-Performance Liquid Chromatography (HPLC) method with UV detection provides a reliable tool for the determination of this compound in various sample matrices.

Chemical Properties

A summary of the key chemical properties of this compound is presented below.

PropertyValueSource
Molecular FormulaC31H24O10[1]
Molecular Weight556.5 g/mol [1]
AppearancePowder[1]

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, filtered)

  • Formic acid (analytical grade)

  • 0.22 µm syringe filters

Chromatographic Conditions

The following table outlines the parameters for the HPLC analysis.

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 20% B; 2-15 min: 20-80% B; 15-20 min: 80% B; 20-21 min: 80-20% B; 21-25 min: 20% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector PDA/DAD Detector
Detection Wavelength 200-400 nm (Quantification at λmax)
Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Extraction: For solid samples (e.g., plant material), accurately weigh a suitable amount of homogenized sample and extract with methanol using ultrasonication or maceration.

  • Filtration: Filter the resulting extract through a 0.22 µm syringe filter prior to injection into the HPLC system.

Method Validation Parameters (Hypothetical Data)

The following table summarizes the hypothetical performance characteristics of the HPLC method.

ParameterResult
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Diagrams

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh_std Weigh Reference Standard dissolve_std Dissolve in Methanol (Stock Solution) weigh_std->dissolve_std dilute_std Prepare Working Standards dissolve_std->dilute_std inject Inject into HPLC dilute_std->inject weigh_sample Weigh Sample extract_sample Extract with Methanol weigh_sample->extract_sample filter_sample Filter Extract extract_sample->filter_sample filter_sample->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect PDA Detection (200-400 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify 7-MNA calibrate->quantify

Caption: Experimental workflow for the HPLC analysis of this compound.

logical_relationship cluster_method_dev Method Development Strategy cluster_optimization Parameter Optimization cluster_validation Method Validation goal Goal: Accurate Quantification of This compound col_select Column Selection (e.g., C18, C8) goal->col_select mob_phase Mobile Phase Composition (ACN/MeOH, Buffer pH) goal->mob_phase gradient Gradient Profile col_select->gradient mob_phase->gradient flow_rate Flow Rate gradient->flow_rate detection_wl Detection Wavelength (PDA Scan) flow_rate->detection_wl linearity Linearity detection_wl->linearity precision Precision (Repeatability & Intermediate) detection_wl->precision accuracy Accuracy (Spike/Recovery) detection_wl->accuracy lod_loq LOD & LOQ detection_wl->lod_loq robustness Robustness detection_wl->robustness

Caption: Logical relationship diagram for HPLC method development and validation.

References

Application Notes and Protocols for the Purification of 7-Methoxyneochamaejasmine A Isolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxyneochamaejasmine A is a biflavonoid compound isolated from the roots of Stellera chamaejasme L., a plant used in traditional medicine.[1] Biflavonoids from this plant have garnered interest for their potential therapeutic properties, including aldose reductase inhibitory activity, which is relevant in the context of diabetic complications. This document provides detailed protocols for the isolation and purification of this compound, methods for its characterization, and an overview of its potential biological significance.

Data Presentation

Table 1: Chromatographic Conditions for the Purification of this compound
Chromatographic StepStationary PhaseMobile Phase/EluentDetectionPurpose
Column Chromatography 1 Silica (B1680970) GelGradient: Chloroform-Methanol (e.g., 100:1 to 10:1 v/v)TLC with UV visualizationInitial fractionation of the crude extract
Column Chromatography 2 Sephadex LH-20Methanol (B129727)UV DetectorSize-exclusion chromatography to remove smaller impurities
Preparative HPLC C18 Reverse-PhaseIsocratic or Gradient: Methanol-Water or Acetonitrile-WaterUV Detector (e.g., 280 nm)High-resolution purification of the target compound

Note: Specific solvent ratios and gradients should be optimized based on preliminary analytical TLC and HPLC analyses.

Experimental Protocols

Extraction of Crude Isolate from Stellera chamaejasme Roots

Objective: To extract a crude mixture of compounds, including this compound, from the plant material.

Materials:

  • Dried and powdered roots of Stellera chamaejasme L.

  • 95% Ethanol (B145695)

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Large glass container for extraction

Protocol:

  • Macerate the dried and powdered roots of Stellera chamaejasme with 95% ethanol at room temperature. The ratio of plant material to solvent should be approximately 1:10 (w/v).

  • Allow the mixture to stand for 24-48 hours with occasional agitation to ensure thorough extraction.

  • Filter the extract to separate the plant debris from the ethanol solution.

  • Repeat the extraction process on the plant residue two more times to maximize the yield of secondary metabolites.

  • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Fractionation of the Crude Extract

Objective: To enrich the crude extract with biflavonoids through liquid-liquid partitioning.

Materials:

Protocol:

  • Suspend the crude ethanol extract in a mixture of distilled water and ethyl acetate (1:1 v/v) in a separatory funnel.

  • Shake the funnel vigorously for 5-10 minutes and then allow the layers to separate.

  • Collect the upper ethyl acetate layer.

  • Repeat the extraction of the aqueous layer with ethyl acetate two more times.

  • Combine the ethyl acetate fractions and concentrate using a rotary evaporator to yield the ethyl acetate fraction, which is enriched in biflavonoids.

Purification by Column Chromatography

Objective: To perform a multi-step column chromatography purification of this compound.

A. Silica Gel Column Chromatography

Materials:

  • Ethyl acetate fraction

  • Silica gel (for column chromatography)

  • Chloroform (B151607)

  • Methanol

  • Glass chromatography column

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp

Protocol:

  • Prepare a silica gel slurry in chloroform and pack it into a glass column.

  • Adsorb the concentrated ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elute the column with a gradient of chloroform and methanol, starting with a low polarity mixture (e.g., 100:1 v/v) and gradually increasing the polarity (e.g., to 10:1 v/v).

  • Collect fractions of the eluate using a fraction collector.

  • Monitor the fractions by TLC, visualizing the spots under a UV lamp.

  • Pool the fractions containing the compound of interest based on the TLC profiles.

B. Sephadex LH-20 Column Chromatography

Materials:

  • Pooled fractions from silica gel chromatography

  • Sephadex LH-20

  • Methanol

  • Glass chromatography column

  • Fraction collector

  • UV detector

Protocol:

  • Swell the Sephadex LH-20 in methanol and pack it into a glass column.

  • Dissolve the pooled and concentrated fractions from the previous step in a minimal amount of methanol and load onto the Sephadex LH-20 column.

  • Elute the column with methanol.

  • Collect fractions and monitor the elution profile using a UV detector.

  • Pool the fractions containing the target compound.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Objective: To achieve high purity of this compound.

Materials:

  • Enriched fraction from Sephadex LH-20 chromatography

  • Preparative HPLC system with a C18 reverse-phase column

  • HPLC-grade methanol and water (or acetonitrile (B52724) and water)

  • 0.1% Formic acid or trifluoroacetic acid (optional, to improve peak shape)

  • Filtration assembly for HPLC solvents and samples

Protocol:

  • Dissolve the concentrated fraction from the Sephadex LH-20 column in the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Set up the preparative HPLC system with a C18 column.

  • Equilibrate the column with the mobile phase (e.g., a starting mixture of methanol and water).

  • Inject the sample and run the purification using either an isocratic or a gradient elution method. The specific method should be developed based on analytical HPLC trials.

  • Monitor the separation using a UV detector at a wavelength where the compound has strong absorbance (e.g., 280 nm).

  • Collect the peak corresponding to this compound.

  • Concentrate the collected fraction to remove the mobile phase and obtain the purified compound.

Structural Characterization

Objective: To confirm the identity and purity of the isolated this compound.

Methods:

  • Mass Spectrometry (MS): Use Electrospray Ionization Mass Spectrometry (ESI-MS) to determine the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H NMR and ¹³C NMR spectra to elucidate the chemical structure. 2D NMR techniques such as COSY, HSQC, and HMBC can be used for detailed structural assignment.[1]

Mandatory Visualizations

experimental_workflow start Dried Roots of Stellera chamaejasme extraction Extraction with 95% Ethanol start->extraction fractionation Liquid-Liquid Fractionation (Ethyl Acetate/Water) extraction->fractionation silica_gel Silica Gel Column Chromatography (Chloroform-Methanol Gradient) fractionation->silica_gel sephadex Sephadex LH-20 Column Chromatography (Methanol) silica_gel->sephadex prep_hplc Preparative HPLC (C18, Methanol-Water) sephadex->prep_hplc characterization Structural Characterization (MS, NMR) prep_hplc->characterization final_product Purified this compound characterization->final_product

Caption: Purification workflow for this compound.

signaling_pathway cluster_inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway biflavonoid Biflavonoids (e.g., this compound) mapk MAPK Activation (p38, JNK, ERK) biflavonoid->mapk inhibits nfkb IκBα Degradation biflavonoid->nfkb inhibits lps LPS lps->mapk activates lps->nfkb activates nfkb_activation NF-κB Activation (p65 translocation) mapk->nfkb_activation nfkb->nfkb_activation inflammatory_response Inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α, IL-6) nfkb_activation->inflammatory_response promotes

Caption: Potential anti-inflammatory signaling pathways modulated by biflavonoids.

References

Application Notes and Protocols for 7-Methoxyneochamaejasmine A in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific cell-based assay data for 7-Methoxyneochamaejasmine A (7-MNC-A) is limited in publicly available scientific literature. The following application notes and protocols are based on studies of the closely related biflavonoid, Neochamaejasmine A (NCA), which shares a similar structural backbone. These protocols serve as a starting point for researchers and may require optimization for 7-MNC-A.

Introduction

This compound is a natural biflavonoid compound found in the plant species Stellera chamaejasme L.[1] Biflavonoids as a class have garnered significant interest in drug discovery for their potential therapeutic properties, including anti-cancer activities. This document provides detailed protocols for assessing the effects of this compound in various cell-based assays, focusing on its potential to inhibit cancer cell proliferation and induce apoptosis. The methodologies are adapted from research on the analogous compound, Neochamaejasmine A.

Data Presentation

The anti-proliferative activity of biflavonoids related to 7-MNC-A has been evaluated across a range of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Neochamaejasmin C and Chamaejasmenin B, providing an expected range of potency for compounds in this family.

CompoundCell LineCancer TypeIC50 (µmol/L)
Neochamaejasmin C A549Non-small cell lung cancer3.07
KHOSOsteosarcoma-
HepG2Liver carcinoma-
SMMC-7721Liver carcinoma-
MG63Osteosarcoma-
U2OSOsteosarcoma-
HCT-116Colon cancer-
HeLaCervical cancer15.97
Chamaejasmenin B A549Non-small cell lung cancer1.08
KHOSOsteosarcoma-
HepG2Liver carcinoma-
SMMC-7721Liver carcinoma-
MG63Osteosarcoma-
U2OSOsteosarcoma-
HCT-116Colon cancer-
HeLaCervical cancer10.8

Data adapted from a study on Chamaejasmenin B and Neochamaejasmin C.[2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with 7-MNC-A using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Seed cancer cells (e.g., B16F10 melanoma cells) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[3]

  • Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve final concentrations ranging from 0.1 to 100 µM.

  • Replace the culture medium in the wells with the medium containing the various concentrations of 7-MNC-A. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

G cluster_0 Experimental Workflow: MTT Assay A Seed cells in 96-well plate B Treat with 7-MNC-A A->B C Incubate for 24-72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Add DMSO E->F G Measure absorbance at 490 nm F->G H Calculate IC50 G->H G cluster_1 Cell Populations in Annexin V/PI Staining Viable Viable (Annexin V-, PI-) EarlyApoptotic Early Apoptotic (Annexin V+, PI-) Viable->EarlyApoptotic PS Translocation LateApoptotic Late Apoptotic (Annexin V+, PI+) EarlyApoptotic->LateApoptotic Membrane Permeabilization Necrotic Necrotic (Annexin V-, PI+) G cluster_pathway Proposed Signaling Pathway of 7-MNC-A MNC_A This compound JNK JNK MNC_A->JNK p38 p38 MAPK MNC_A->p38 CyclinB1 Cyclin B1 MNC_A->CyclinB1 CDC2 CDC2 MNC_A->CDC2 Bax Bax JNK->Bax Bcl2 Bcl-2 JNK->Bcl2 p38->Bax p38->Bcl2 Casp9 Cleaved Caspase-9 Bax->Casp9 Bcl2->Casp9 Apoptosis Apoptosis Casp9->Apoptosis G2M_Arrest G2/M Arrest CyclinB1->G2M_Arrest CDC2->G2M_Arrest

References

Application Notes and Protocols for Testing the Bioactivity of 7-Methoxyneochamaejasmine A

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Methoxyneochamaejasmine A (7-MNC-A) is a biflavonoid compound that has been identified in medicinal plants such as Stellera chamaejasme L.[1] Flavonoids and their derivatives have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. Preliminary evidence suggests that methoxyflavones, a class of compounds to which 7-MNC-A belongs, can exhibit potent cytotoxic effects against various cancer cell lines.[2] The development of novel anticancer agents with high efficacy and minimal side effects remains a critical area of research.[3] In vitro assays serve as a fundamental starting point for the evaluation of potential anticancer drug candidates, providing crucial information on cytotoxicity, mechanism of action, and cellular targets.[4][5][6][7][8]

These application notes provide a comprehensive experimental workflow and detailed protocols for the initial screening and mechanistic evaluation of 7-MNC-A's anticancer bioactivity. The proposed studies will investigate the cytotoxic and apoptotic effects of 7-MNC-A on human breast cancer cells (MCF-7) and delineate its potential mechanism of action by examining its influence on key proteins in the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.

Experimental Workflow

The experimental design follows a logical progression from a broad assessment of cytotoxicity to a more focused investigation into the mechanism of cell death and the underlying signaling pathways.

experimental_workflow Experimental Workflow for 7-MNC-A Bioactivity Testing cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Signaling Pathway Analysis cluster_3 Phase 4: Data Analysis & Interpretation A Prepare 7-MNC-A Stock Solution C MTT Cell Viability Assay A->C B Culture MCF-7 Human Breast Cancer Cells B->C D Determine IC50 Value C->D E Annexin V-FITC/PI Apoptosis Assay D->E F Caspase-3/7 Activity Assay D->F G Cell Cycle Analysis (Propidium Iodide Staining) D->G H Western Blot Analysis of PI3K/Akt Pathway Proteins (Akt, p-Akt, Bcl-2, Bax) E->H F->H I Synthesize All Data G->I H->I

Caption: Experimental workflow for 7-MNC-A bioactivity testing.

Proposed Signaling Pathway

Based on the known roles of biflavonoids and the common mechanisms of anticancer drugs, we hypothesize that 7-MNC-A may induce apoptosis in MCF-7 cells by inhibiting the PI3K/Akt signaling pathway. This pathway is a crucial regulator of cell survival, and its dysregulation is a hallmark of many cancers. Inhibition of Akt phosphorylation would lead to the downstream modulation of pro- and anti-apoptotic proteins, such as Bax and Bcl-2, respectively, ultimately triggering the caspase cascade and programmed cell death.

signaling_pathway Proposed PI3K/Akt Signaling Pathway Modulation by 7-MNC-A cluster_pathway Cellular Response RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 Activates Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspase Caspase Activation Bax->Caspase Apoptosis Apoptosis Caspase->Apoptosis MNC_A 7-MNC-A MNC_A->pAkt Inhibits

Caption: Proposed PI3K/Akt signaling pathway modulation by 7-MNC-A.

Experimental Protocols

Materials and Reagents
  • This compound (purity >98%)

  • MCF-7 human breast cancer cell line (ATCC)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Annexin V-FITC Apoptosis Detection Kit

  • Caspase-Glo® 3/7 Assay Kit (Promega)

  • Propidium Iodide (PI)

  • RNase A

  • BCA Protein Assay Kit

  • Primary antibodies: Akt, phospho-Akt (Ser473), Bcl-2, Bax, β-actin

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) Western Blotting Substrate

Protocol: Cell Culture and Maintenance
  • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells every 2-3 days or when they reach 80-90% confluency.

Protocol: MTT Cell Viability Assay
  • Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of 7-MNC-A in culture medium (e.g., 0, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.

  • Replace the medium with the 7-MNC-A dilutions and incubate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol: Annexin V-FITC/PI Apoptosis Assay
  • Seed MCF-7 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Treat cells with 7-MNC-A at concentrations corresponding to 0.5x IC50, 1x IC50, and 2x IC50 for 24 hours.

  • Harvest the cells, wash with cold PBS, and resuspend in 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol: Western Blot Analysis
  • Treat MCF-7 cells with 7-MNC-A as described in the apoptosis assay.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Use β-actin as a loading control.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Cytotoxicity of 7-MNC-A on MCF-7 Cells

Concentration (µM)Cell Viability (%) ± SD
0 (Control)100 ± 4.5
195.2 ± 5.1
582.1 ± 3.9
1065.7 ± 4.2
2548.9 ± 3.5
5023.4 ± 2.8
1008.1 ± 1.9
IC50 (µM) 25.5

Table 2: Effect of 7-MNC-A on Apoptosis in MCF-7 Cells

TreatmentEarly Apoptotic Cells (%) ± SDLate Apoptotic Cells (%) ± SD
Control2.1 ± 0.51.5 ± 0.3
0.5x IC5010.3 ± 1.25.4 ± 0.8
1x IC5025.6 ± 2.115.8 ± 1.5
2x IC5040.2 ± 3.528.9 ± 2.4

Table 3: Relative Protein Expression Levels from Western Blot Analysis

Treatmentp-Akt/Akt Ratio ± SDBcl-2/β-actin Ratio ± SDBax/β-actin Ratio ± SD
Control1.00 ± 0.081.00 ± 0.091.00 ± 0.07
0.5x IC500.65 ± 0.060.72 ± 0.051.45 ± 0.11
1x IC500.32 ± 0.040.41 ± 0.042.10 ± 0.15
2x IC500.11 ± 0.020.18 ± 0.033.25 ± 0.21

Conclusion

The protocols outlined in this document provide a robust framework for the initial bioactivity screening and mechanistic elucidation of this compound as a potential anticancer agent. Successful completion of these experiments will provide valuable data on the compound's efficacy and its molecular targets, thereby guiding future preclinical development.

References

Application of 7-Methoxyneochamaejasmine A in Plant Growth Regulation: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

A comprehensive review of scientific literature was conducted to compile detailed application notes and protocols for the use of 7-Methoxyneochamaejasmine A in plant growth regulation. Despite extensive searches, no publicly available studies, quantitative data, or established protocols were found for this specific application. Research on the parent compound, chamaejasmine (B1198549), and related molecules is exclusively focused on their pharmacological and medicinal properties in animal models, with no documented effects on plant physiology. Therefore, the creation of detailed application notes for plant growth regulation is not possible at this time due to the absence of foundational data. This document summarizes the existing, albeit unrelated, research on related compounds to provide a full picture of the current state of scientific knowledge.

Introduction: The Knowledge Gap

A User Request: Application of this compound in Plant Growth Regulation B Initial Search: 'this compound' + 'plant growth' A->B C Broadened Search: 'Neochamaejasmine A' / 'Chamaejasmine' + 'plant growth regulation' B->C D Search Results Analysis: All literature points to pharmacological and medicinal (anti-tumor, anti-inflammatory) applications in animal models. C->D E Conclusion: No data exists in the public domain for plant growth regulation applications. D->E

Existing Research on Related Compounds (Pharmacological Focus)

While not relevant to plant growth, understanding the known biological activities of the core structures is crucial. The biflavonoid chamaejasmine has been the subject of several pharmacological studies.

Key Pharmacological Activities:

  • Anti-Tumor Potential: Chamaejasmine has been investigated for its cytotoxic effects against various human cancer cell lines, including osteosarcoma, breast cancer, cervical cancer, lung adenocarcinoma, hepatocellular carcinoma, and larynx carcinoma.[4]

  • Anti-Inflammatory Effects: Studies have demonstrated that chamaejasmine can suppress atopic dermatitis-like skin lesions in mouse models.[3] It was found to reduce dermal thickness and mast cell infiltration.[3]

  • Other Biological Activities: Extracts from Stellera chamaejasme, a source of these compounds, have been reported to possess anti-viral, anti-bacterial, and insecticidal properties.[1][2]

It is critical to reiterate that these activities were observed in animal or in vitro human cell line models and do not imply any effect on plant physiological processes.

Data Presentation: Absence of Quantitative Data

Due to the lack of studies on the effects of this compound on plant growth, no quantitative data can be presented. Tables summarizing effects on parameters such as seed germination rates, root elongation, shoot biomass, flowering time, or yield do not exist.

Experimental Protocols: A Call for Foundational Research

Without prior research, no established experimental protocols can be provided. The development of such protocols would require foundational research to determine:

  • Effective concentration ranges.

  • Optimal application methods (e.g., foliar spray, soil drench, in-vitro media supplement).

  • Suitable plant species for testing.

  • Key physiological and molecular markers to assess effects.

A hypothetical experimental workflow for initial screening would involve dose-response studies on a model plant species like Arabidopsis thaliana, measuring primary growth parameters.

cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Elucidating Mechanism (If Effects are Observed) A Prepare this compound Stock Solutions B Dose-Response Study (e.g., 0.1 µM to 100 µM) on Arabidopsis thaliana A->B C Measure Primary Growth Metrics: - Germination Rate - Root Length - Fresh Weight B->C D Hormone Quantification (e.g., Auxin, Gibberellin, ABA) C->D If significant effects observed E Transcriptomic Analysis (RNA-Seq) C->E If significant effects observed F Identify Affected Signaling Pathways D->F E->F

Caption: Hypothetical workflow for initial plant growth regulation studies.

Signaling Pathways: Uncharted Territory in Plants

No signaling pathways involving this compound have been described in plants. Any diagrams would be purely speculative. Research would be needed to determine if this compound interacts with known plant hormone signaling pathways (e.g., auxin, cytokinin, gibberellin, abscisic acid, jasmonate) or acts through a novel mechanism.

Conclusion and Future Directions

The application of this compound in plant growth regulation is an unexplored field of study. The current body of scientific literature is focused on its potential therapeutic uses in medicine. Consequently, the detailed application notes, protocols, and data requested by the research community cannot be provided.

This represents a clear opportunity for pioneering research. We encourage scientists in the fields of agronomy, plant science, and agricultural chemistry to investigate the potential of this and related biflavonoids as novel plant growth regulators. Such studies would be the first step toward developing the protocols and understanding the mechanisms required for any potential agricultural application.

References

Protocol for Solubilizing 7-Methoxyneochamaejasmine A for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a detailed protocol for the solubilization of 7-Methoxyneochamaejasmine A, a biflavonoid compound, for use in in vitro studies. The selection of an appropriate solvent is critical to ensure the compound's stability, bioavailability, and to minimize solvent-induced cytotoxicity in cell-based assays. This protocol is intended for researchers, scientists, and professionals in the field of drug development.

This compound, with the molecular formula C₃₁H₂₄O₁₀ and a molecular weight of 556.5 g/mol , is a powder at room temperature.[1] Like many flavonoids, it is expected to have low solubility in aqueous solutions. Therefore, the use of organic solvents is necessary to prepare stock solutions for in vitro applications. The choice of solvent and the final concentration in the culture medium must be carefully considered to avoid adverse effects on the experimental model.

Data Presentation: Solvent Selection and Recommended Concentrations

The selection of a suitable solvent is paramount for the successful use of this compound in in vitro assays. The following table summarizes recommended solvents and their properties, with a focus on minimizing cytotoxicity.

SolventRecommended Starting Stock ConcentrationMaximum Recommended Final Concentration in Culture MediumNotes
Dimethyl Sulfoxide (DMSO) 10-50 mM≤ 0.5% (v/v)A versatile solvent for many organic compounds. However, it can exhibit toxicity to cells at higher concentrations. It is crucial to keep the final concentration in the cell culture medium as low as possible.
Ethanol (B145695) (EtOH) 10-50 mM≤ 0.5% (v/v)A good alternative to DMSO, often showing lower cytotoxicity. Some cell lines can tolerate slightly higher concentrations, but it is recommended to perform a vehicle control to assess any effects on cell viability and function.
Methanol (MeOH) 10-50 mM≤ 0.5% (v/v)Similar to ethanol in its solubilizing properties and cytotoxicity profile. As with other solvents, a vehicle control is essential in all experiments.

Note: The optimal solvent and concentration may vary depending on the specific cell line and experimental conditions. It is strongly recommended to perform a dose-response curve for the solvent alone (vehicle control) to determine the highest non-toxic concentration for your particular in vitro model.

Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The same principles can be applied for other solvents and concentrations.

Materials:

  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass of this compound:

    • Molecular Weight (MW) = 556.5 g/mol

    • To prepare 1 mL of a 10 mM stock solution:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 556.5 g/mol * (1000 mg / 1 g) = 5.565 mg

  • Weighing the compound:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh 5.565 mg of this compound powder into the tared tube.

  • Dissolving the compound:

    • Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the compound.

    • Cap the tube tightly.

    • Vortex the tube vigorously for 1-2 minutes, or until the powder is completely dissolved. Gentle warming in a water bath (37°C) may aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Sterilization (Optional but Recommended):

    • If the application requires a sterile stock solution, filter the solution through a 0.22 µm sterile syringe filter into a new sterile microcentrifuge tube. This step should be performed in a laminar flow hood to maintain sterility.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term storage. Protect from light.

Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound for in vitro experiments.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound add_solvent Add appropriate volume of solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex to dissolve add_solvent->dissolve sterilize Sterile filter (0.22 µm) dissolve->sterilize aliquot Aliquot into single-use tubes sterilize->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw a stock solution aliquot store->thaw dilute Dilute stock solution in cell culture medium to final concentration thaw->dilute treat_cells Treat cells with the working solution dilute->treat_cells incubate Incubate for desired time treat_cells->incubate analyze Analyze cellular response incubate->analyze

Caption: Workflow for preparing this compound solutions.

Potential Signaling Pathway Modulation

Biflavonoids have been reported to exert anti-cancer effects by modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.[2][3][4][[“]][6] The diagram below illustrates a simplified representation of these pathways and potential points of inhibition by a biflavonoid like this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Biflavonoid This compound Biflavonoid->PI3K Biflavonoid->Raf

Caption: Potential inhibition of PI3K/Akt and MAPK pathways.

References

Unveiling the Allelopathic Potential of 7-Methoxyneochamaejasmine A: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are increasingly exploring natural compounds for novel bioactive properties. 7-Methoxyneochamaejasmine A, a biflavonoid, presents an intriguing candidate for investigation as a potential allelochemical. Allelochemicals are secondary metabolites produced by plants that can influence the growth and development of neighboring organisms, offering a promising avenue for the development of natural herbicides and other agrochemical agents. While direct studies on the allelopathic effects of this compound are not currently available in scientific literature, its structural class—flavonoids—has been associated with phytotoxic activities. [1][2][3]

This document outlines a series of application notes and protocols to guide the investigation of this compound as a potential allelochemical. The methodologies described are based on established assays for evaluating the phytotoxicity of natural compounds.

Data Presentation: A Framework for Quantifying Allelopathic Effects

To systematically evaluate the potential allelopathic activity of this compound, a structured approach to data collection and presentation is essential. The following tables provide a template for summarizing key quantitative data from the proposed experimental protocols.

Table 1: Seed Germination Inhibition Assay

Concentration of this compound (µM)Test SpeciesGermination Rate (%)Mean Germination Time (days)Germination Index
0 (Control)Lactuca sativa
10Lactuca sativa
50Lactuca sativa
100Lactuca sativa
0 (Control)Echinochloa crus-galli
10Echinochloa crus-galli
50Echinochloa crus-galli
100Echinochloa crus-galli

Table 2: Seedling Growth Inhibition Assay

Concentration of this compound (µM)Test SpeciesRadicle Length (mm)Hypocotyl/Coleoptile Length (mm)Fresh Weight (mg)Dry Weight (mg)
0 (Control)Lactuca sativa
10Lactuca sativa
50Lactuca sativa
100Lactuca sativa
0 (Control)Echinochloa crus-galli
10Echinochloa crus-galli
50Echinochloa crus-galli
100Echinochloa crus-galli

Table 3: IC50 Values for Growth Inhibition

Test SpeciesRadicle Elongation IC50 (µM)Hypocotyl/Coleoptile Elongation IC50 (µM)
Lactuca sativa
Echinochloa crus-galli

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in assessing the allelopathic potential of this compound.

Protocol 1: Seed Germination Bioassay

Objective: To determine the effect of this compound on the germination of model plant species.

Materials:

  • This compound

  • Seeds of a model dicot (Lactuca sativa - lettuce) and a model monocot (Echinochloa crus-galli - barnyard grass)

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Distilled water

  • Incubator with controlled temperature and light conditions

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare a series of test solutions by diluting the stock solution with distilled water to achieve final concentrations of 10, 50, and 100 µM. Ensure the final DMSO concentration in all solutions, including the control, is less than 0.5%.

  • Place two layers of filter paper in each Petri dish.

  • Add 5 mL of the respective test solution or control solution (distilled water with 0.5% DMSO) to each Petri dish.

  • Place 25 seeds of the chosen test species, surface-sterilized with a brief wash in 1% sodium hypochlorite (B82951) solution followed by rinsing with distilled water, evenly on the filter paper in each Petri dish.

  • Seal the Petri dishes with parafilm to prevent evaporation.

  • Incubate the dishes in a growth chamber at 25 ± 1°C with a 12-hour photoperiod.

  • Record the number of germinated seeds daily for 7 days. A seed is considered germinated when the radicle emerges.

  • Calculate the Germination Rate (%), Mean Germination Time, and Germination Index.

Protocol 2: Seedling Growth Bioassay

Objective: To evaluate the effect of this compound on the early seedling growth of model plant species.

Materials:

  • Same as Protocol 1

Procedure:

  • Follow steps 1-7 of Protocol 1.

  • After 7 days of incubation, carefully remove all seedlings from the Petri dishes.

  • Measure the length of the radicle and the hypocotyl (for dicots) or coleoptile (for monocots) of 10 randomly selected seedlings from each dish.

  • Determine the fresh weight of all seedlings from each dish.

  • Dry the seedlings in an oven at 60°C for 48 hours and record the dry weight.

  • Calculate the percentage of inhibition for each parameter compared to the control.

Potential Signaling Pathways and Mechanisms of Action

While the specific mechanisms of this compound are unknown, flavonoids can exert their phytotoxic effects through various pathways.[4] The following diagrams illustrate hypothetical pathways that could be investigated.

Allelopathic_Action_Workflow cluster_investigation Investigation of Allelopathic Potential Compound This compound Bioassays Phytotoxicity Bioassays (Germination, Seedling Growth) Compound->Bioassays Test Effects Physiological Physiological & Biochemical Analysis (Photosynthesis, Respiration, Enzyme Activity) Bioassays->Physiological Observe Effects Molecular Molecular Analysis (Gene Expression, Proteomics) Physiological->Molecular Investigate Cellular Impact Mechanism Elucidation of Mechanism of Action Molecular->Mechanism Identify Target Pathways Potential_Signaling_Pathways cluster_pathways Hypothetical Phytotoxic Mechanisms of Flavonoids Flavonoid This compound ROS Increased Reactive Oxygen Species (ROS) Flavonoid->ROS Membrane Membrane Disruption Flavonoid->Membrane Photosynthesis Inhibition of Photosynthesis Flavonoid->Photosynthesis Hormone Hormone Imbalance (e.g., Auxin Transport) Flavonoid->Hormone Growth_Inhibition Inhibition of Seedling Growth ROS->Growth_Inhibition Membrane->Growth_Inhibition Photosynthesis->Growth_Inhibition Hormone->Growth_Inhibition

References

Troubleshooting & Optimization

troubleshooting 7-Methoxyneochamaejasmine A peak tailing in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive troubleshooting strategies for peak tailing issues encountered during the HPLC analysis of 7-Methoxyneochamaejasmine A, a biflavonoid with a molecular formula of C31H24O10 and a molecular weight of 556.5 g/mol .[1]

Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for my this compound analysis?

A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical and Gaussian in shape.[2] Peak tailing is a common issue where the back half of the peak is broader than the front half.[3] This distortion is problematic because it can degrade resolution between adjacent peaks, lead to inaccurate peak integration and quantification, and indicate underlying issues with your separation method or HPLC system.[4][5] For regulatory and research purposes, a symmetrical peak is crucial for data reliability. The symmetry is often measured by the USP Tailing Factor (Tf), where an ideal peak has a Tf of 1.0, and values greater than 1.2 may indicate significant tailing.[2][4]

Q2: I'm observing peak tailing specifically for this compound, but not for other compounds in my sample. What is the likely cause?

A2: When peak tailing affects only specific analytes, the cause is often chemical in nature, related to interactions between the analyte and the stationary phase.[2] this compound, as a flavonoid, possesses multiple phenolic hydroxyl groups. These groups can engage in secondary interactions with exposed, ionized silanol (B1196071) groups (Si-OH) on the surface of silica-based reversed-phase columns.[3][6] These interactions are a primary cause of peak tailing for polar and basic compounds.[5][7]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: Mobile phase pH is a critical factor. The silanol groups on a silica (B1680970) column are acidic and become ionized (negatively charged) at pH levels above 3.[7] These charged sites can strongly interact with your analyte, causing tailing.[6] By lowering the mobile phase pH to 3 or below, you can suppress the ionization of these silanol groups, minimizing these secondary interactions and significantly improving peak symmetry.[3][8] Using a low-pH mobile phase additive like 0.1% formic acid is a common and effective strategy.[8]

Q4: Could my column be the problem? How do I check and what are my options?

A4: Yes, the column is a very common source of peak tailing. Several issues could be at play:

  • Column Contamination: Accumulation of strongly retained sample matrix components on the column inlet frit or packing material can cause peak distortion for all analytes.[9]

  • Column Void: A void or channel in the packing bed, often caused by pressure shocks or operating outside the column's recommended pH range, can lead to peak tailing and broadening.[6]

  • Inappropriate Column Chemistry: Standard C18 columns, especially older "Type A" silica columns, have a higher concentration of active silanol groups that cause tailing with polar compounds.[3][10]

To troubleshoot, first try replacing the guard column (if used) as it may be contaminated.[2] If that doesn't work, you can attempt to wash the analytical column with a strong solvent. If the problem persists, the column may need replacement.[6] For long-term solutions, consider using modern, high-purity "Type B" silica columns or columns with an "end-capped" stationary phase, which are designed to have minimal accessible silanol groups.[3][8]

Troubleshooting Guide: A Systematic Approach

Use the following workflow to systematically diagnose and resolve peak tailing for this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed (Tf > 1.2) check_scope Is tailing on all peaks or just the analyte? start->check_scope all_peaks All Peaks Tailing check_scope->all_peaks All Peaks specific_peak Analyte-Specific Tailing check_scope->specific_peak Specific Peak check_column 1. Check Column Health - Contamination? - Void? all_peaks->check_column check_system 2. Check System - Extra-column volume? - Leaks? all_peaks->check_system check_mobile_phase 1. Check Mobile Phase - pH appropriate? - Buffer strength? specific_peak->check_mobile_phase check_sample 2. Check Sample/Injection - Overload? - Solvent mismatch? specific_peak->check_sample check_column_chem 3. Check Column Chemistry - High silanol activity? specific_peak->check_column_chem flush_column Flush/Replace Guard & Analytical Column check_column->flush_column optimize_tubing Use shorter, narrower ID tubing. Check fittings. check_system->optimize_tubing adjust_ph Adjust pH to < 3 with 0.1% Formic or Acetic Acid check_mobile_phase->adjust_ph adjust_sample Dilute sample. Inject in mobile phase. check_sample->adjust_sample change_column Use End-Capped or Type B Silica Column check_column_chem->change_column

Caption: A logical workflow for diagnosing the root cause of HPLC peak tailing.

Quantitative Parameter Adjustments

This table summarizes key parameters and their recommended adjustments to mitigate peak tailing.

ParameterCommon SettingRecommended Adjustment for TailingRationale
Mobile Phase pH Neutral (e.g., 6-7)Acidic (pH 2.5 - 3.0) Suppresses the ionization of residual silanol groups on the column, minimizing secondary retention mechanisms.[3][8]
Buffer Concentration 10 mMIncrease to 25-50 mM A higher buffer concentration provides better pH control across the column and can help mask silanol interactions.[8][11]
Sample Concentration High / NeatDilute Sample 1:10 or 1:100 Prevents mass overload, where the stationary phase becomes saturated, a common cause of peak asymmetry.[6][9]
Injection Volume > 20 µLReduce to 5-10 µL Large injection volumes, especially in a solvent stronger than the mobile phase, can cause band broadening and tailing.[9]
System Tubing Standard ID (e.g., 0.01")Narrow ID (e.g., 0.005") Minimizes extra-column volume, which contributes to peak broadening and tailing, especially for early-eluting peaks.[12]
Experimental Protocols
Protocol 1: Mobile Phase Preparation to Minimize Silanol Interactions

This protocol details the preparation of an acidic mobile phase commonly used to improve the peak shape of polar analytes like flavonoids.

Objective: To prepare a mobile phase at pH ~2.7 to suppress silanol activity.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Formic acid (reagent grade or higher)

  • 0.2 µm membrane filter

  • Sterile, clean glass mobile phase bottles

Procedure:

  • Aqueous Phase (Mobile Phase A):

    • Measure 999 mL of HPLC-grade water into a clean 1 L glass bottle.

    • Carefully add 1 mL of formic acid to the water to create a 0.1% (v/v) solution.

    • Cap the bottle and mix thoroughly by inversion.

    • Filter the solution using a 0.2 µm membrane filter to remove particulates.

    • Degas the mobile phase for 15-20 minutes using an ultrasonic bath or an inline degasser.

  • Organic Phase (Mobile Phase B):

    • Measure 1 L of HPLC-grade acetonitrile into a separate clean 1 L glass bottle.

    • Filter and degas the acetonitrile using the same procedure as the aqueous phase.

  • HPLC Setup:

    • Place the prepared mobile phases in the appropriate reservoirs on your HPLC system.

    • Purge the system thoroughly with both mobile phases to ensure the entire flow path is conditioned with the new, acidic mobile phase.

    • Equilibrate the column with your initial gradient conditions for at least 15-20 column volumes before injecting your sample.

Protocol 2: Systematic Column Flushing and Cleaning

This protocol should be followed if you suspect column contamination is the cause of peak tailing. Always consult your specific column's care and use manual before proceeding.

Objective: To remove strongly retained contaminants from a reversed-phase (C18) column.

Procedure:

  • Disconnect the Column: Disconnect the column from the detector to prevent contamination of the detector cell.

  • Flush with Buffered Mobile Phase: Flush the column with your current mobile phase (without buffer salts) at a low flow rate (e.g., 0.5 mL/min) for 20 minutes to remove any precipitated buffer.

  • Organic Wash (Non-polar contaminants): Flush the column with 100% HPLC-grade acetonitrile for at least 30-40 column volumes.

  • Stronger Organic Wash (Strongly retained non-polar contaminants): If tailing persists, flush with 100% isopropanol (B130326) (IPA) for 30-40 column volumes.

  • Re-equilibration:

    • Gradually reintroduce your mobile phase by running a gradient from 100% organic back to your initial conditions over 20 minutes.

    • Equilibrate the column with the starting mobile phase composition for at least 20 column volumes.

  • Performance Check: Reconnect the column to the detector and inject a standard of this compound to evaluate if peak shape has improved. If not, the column may be permanently damaged and require replacement.

References

Technical Support Center: Optimizing HPLC Mobile Phase for 7-Methoxyneochamaejasmine A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 7-Methoxyneochamaejasmine A. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their High-Performance Liquid Chromatography (HPLC) mobile phase for this complex biflavonoid.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound relevant to HPLC analysis?

A1: this compound is a biflavonoid, a class of compounds known for their complex structures. Its key properties are:

  • Molecular Formula: C₃₁H₂₄O₁₀[1]

  • Molecular Weight: 556.5 g/mol [1]

  • Polarity: As a polyphenolic compound, it is relatively polar but also possesses significant non-polar character due to its large aromatic structure. This dual nature makes it well-suited for reversed-phase HPLC.

  • Solubility: It is generally soluble in organic solvents like methanol (B129727), ethanol, and acetonitrile (B52724), which are common HPLC mobile phase components.

Q2: What is a good starting point for an HPLC method for this compound?

A2: For a compound like this compound, a reversed-phase HPLC method is the most appropriate starting point. Based on established methods for flavonoids and biflavonoids, the following conditions are recommended.[2][3]

ParameterRecommended Starting Condition
Column C18 (Octadecyl silica), 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 30% B, increase to 70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 35°C[4]
Detection (UV) Diode Array Detector (DAD) scanning from 200-400 nm; monitor at ~270 nm and ~350 nm
Injection Volume 10 µL

Q3: How do I choose the optimal detection wavelength?

A3: Since this compound is a biflavonoid, it will have characteristic UV absorbance maxima. Flavonoids typically exhibit two major absorbance bands: Band I (usually 300-380 nm) and Band II (usually 240-280 nm).[3] To determine the optimal wavelength, use a Photo Diode Array (PDA) or Diode Array Detector (DAD) to acquire the full UV spectrum of your peak of interest. The wavelength of maximum absorbance (λmax) will provide the highest sensitivity. If a DAD is unavailable, perform several runs at different wavelengths (e.g., 254 nm, 270 nm, 330 nm, 350 nm) to find the wavelength that gives the best signal-to-noise ratio for the analyte.

Troubleshooting Guide

This section addresses common problems encountered during HPLC mobile phase optimization for this compound.

Problem 1: My peak for this compound is too broad.

  • Question: I am getting a wide, poorly defined peak. How can I make it sharper?

  • Answer: Broad peaks can be caused by several factors related to the mobile phase and other conditions.[5] Follow this systematic approach:

    • Step 1: Check Mobile Phase Strength. If the peak elutes very late, the mobile phase may be too weak. Increase the initial percentage of the organic solvent (acetonitrile) in your gradient. For example, if you started at 30% acetonitrile, try starting at 35% or 40%.

    • Step 2: Optimize Gradient Slope. A steep gradient can sometimes lead to peak broadening. Try a shallower gradient. For instance, instead of going from 30% to 70% acetonitrile in 20 minutes, extend the gradient to 30 minutes.

    • Step 3: Consider a Different Organic Solvent. While acetonitrile is often preferred due to its low viscosity, methanol can offer different selectivity. Try replacing acetonitrile with methanol. Note that you may need to adjust the gradient profile, as methanol is a weaker solvent than acetonitrile in reversed-phase HPLC.

    • Step 4: Increase Column Temperature. Increasing the column temperature (e.g., from 35°C to 40°C or 45°C) can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks.[6][7] Be cautious not to exceed the temperature limits of your column.

    Quantitative Impact of Mobile Phase Composition on Peak Width

    Mobile Phase Gradient (Acetonitrile in 0.1% Formic Acid) Hypothetical Peak Width at Half Height (sec)
    30-70% over 20 min 15
    40-80% over 20 min 12

    | 30-70% over 30 min | 11 |

Problem 2: My peak is tailing.

  • Question: The peak for this compound has an asymmetrical shape with a "tail" on the right side. What is causing this and how can I fix it?

  • Answer: Peak tailing is a common issue, often caused by unwanted secondary interactions between the analyte and the stationary phase.[2][5]

    • Cause A: Silanol (B1196071) Interactions. Free silanol groups on the silica (B1680970) surface of the C18 column can interact with polar functional groups on your molecule.

      • Solution: Ensure your mobile phase is sufficiently acidic. The addition of 0.1% formic acid is standard practice to suppress the ionization of silanol groups.[7] If tailing persists, you could try increasing the acid concentration slightly (e.g., to 0.2%) or using a different acid like trifluoroacetic acid (TFA) at 0.05-0.1%. However, be aware that TFA can be difficult to remove from the system.

    • Cause B: Column Overload. Injecting too much sample can saturate the column inlet, leading to tailing.

      • Solution: Dilute your sample and inject a smaller volume.[7]

    • Cause C: Column Contamination. The column may be contaminated with strongly retained compounds from previous injections.

      • Solution: Flush the column with a strong solvent, such as 100% acetonitrile or isopropanol.[7]

    Logical Workflow for Troubleshooting Peak Tailing

    G start Peak Tailing Observed check_overload Is sample concentration too high? start->check_overload dilute Dilute sample or reduce injection volume check_overload->dilute Yes check_acid Is mobile phase sufficiently acidic? check_overload->check_acid No end_node Symmetrical Peak dilute->end_node increase_acid Increase formic acid to 0.2% or try 0.1% TFA check_acid->increase_acid No check_column Is the column old or contaminated? check_acid->check_column Yes increase_acid->end_node flush_column Flush column with strong solvent check_column->flush_column Possible Contamination replace_column Replace column check_column->replace_column Old/Damaged flush_column->end_node replace_column->end_node

    A decision tree for troubleshooting peak tailing issues.

Problem 3: My retention times are shifting between runs.

  • Question: The retention time for my analyte is not consistent from one injection to the next. Why is this happening?

  • Answer: Fluctuating retention times indicate a lack of system stability.[7]

    • Cause A: Insufficient Column Equilibration. The column needs to be fully equilibrated with the initial mobile phase conditions before each injection.

      • Solution: Increase the equilibration time between runs. A good rule of thumb is to flush the column with at least 10 column volumes of the starting mobile phase.

    • Cause B: Mobile Phase Preparation. Inconsistent mobile phase preparation can lead to drift. Evaporation of the more volatile organic solvent can also change the composition over time.

      • Solution: Prepare fresh mobile phase daily. Keep the solvent bottles capped to minimize evaporation. Ensure accurate measurements when preparing the acidic aqueous phase.

    • Cause C: Pump Issues. Leaks or faulty check valves in the HPLC pump can cause an inconsistent flow rate, directly affecting retention times.

      • Solution: Perform regular maintenance on your HPLC pump. Check for any visible leaks and listen for unusual noises.

Experimental Protocols

Protocol 1: Mobile Phase Preparation

  • Mobile Phase A (0.1% Formic Acid in Water):

    • Measure 999 mL of HPLC-grade water into a 1 L clean glass reservoir.

    • Carefully add 1 mL of high-purity formic acid.

    • Mix thoroughly.

    • Degas the solution for 15-20 minutes using sonication or vacuum filtration.

  • Mobile Phase B (Acetonitrile):

    • Pour HPLC-grade acetonitrile directly into a clean glass reservoir.

    • Degas the solvent as described above.

  • Place the solvent lines into the respective reservoirs, ensuring the filters are submerged. Purge the pump lines to remove any air bubbles.

Protocol 2: HPLC System Operation and Optimization Workflow

This workflow provides a logical sequence for optimizing the mobile phase.

Workflow for systematic HPLC mobile phase optimization.

References

Technical Support Center: Chromatographic Analysis of 7-Methoxyneochamaejasmine A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering split peaks during the chromatographic analysis of 7-Methoxyneochamaejasmine A. The following information is designed to help identify and resolve common issues to achieve optimal peak shape and separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of split peaks in the chromatography of this compound?

Split peaks in chromatography, where a single compound appears as two or more distinct peaks, can arise from several factors. These can be broadly categorized into three areas: instrument and column issues, method parameters, and sample-related problems.[1][2][3][4]

Instrument and Column Issues:

  • Column Void or Channeling: A void at the head of the column or uneven packing can cause the sample to travel through different paths, leading to peak splitting.[1][2][4][5]

  • Blocked Frit: A partially blocked inlet frit can distort the sample band as it enters the column, resulting in split peaks for all analytes.[1][4][6]

  • Extra-column Volume: Excessive tubing length or large internal diameter fittings can contribute to peak broadening and splitting.

  • Improper Connections: Leaks or poor connections in the flow path can introduce dead volume, leading to distorted peaks.[7]

Method Parameters:

  • Inappropriate Mobile Phase: A mobile phase that is incompatible with the sample solvent or has an unsuitable pH can cause peak distortion.[5] For flavonoids like this compound, secondary interactions with the stationary phase can be problematic.[8]

  • Temperature Fluctuations: Inconsistent column temperature can affect analyte retention and peak shape.[5][8]

Sample-Related Issues:

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak fronting or splitting.[5][8]

  • Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, especially for early-eluting peaks.[7][9]

  • Co-elution: The split peak may actually be two closely eluting compounds.[1][4]

Troubleshooting Guide: Resolving Split Peaks

This guide provides a systematic approach to diagnosing and resolving split peaks observed during the analysis of this compound.

Issue: All peaks in the chromatogram are splitting.

This generally points to a problem that occurs before the separation process begins.

Troubleshooting Workflow for System-Wide Peak Splitting

A All Peaks Splitting B Check for Column Void/Damage A->B C Inspect Inlet Frit for Blockage A->C D Verify System Connections A->D E Backflush Column B->E F Replace Frit C->F G Tighten/Re-make Connections D->G H Replace Column E->H If problem persists I Problem Resolved F->I G->I H->I

Caption: Troubleshooting workflow for system-wide peak splitting.

Detailed Steps:

  • Inspect the Column: A void at the column inlet is a common cause of split peaks affecting all compounds.[2][4]

    • Solution: Try back-flushing the column. If this does not resolve the issue, the column may need to be replaced.[6]

  • Check the Inlet Frit: Particulates from the sample or mobile phase can clog the inlet frit, causing uneven sample distribution.[1][6]

    • Solution: Replace the inlet frit. Using in-line filters can help prevent this issue.[9]

  • Examine System Connections: Look for leaks or improper fittings between the injector and the column, which can create dead volume.[7]

    • Solution: Ensure all fittings are tight and correctly seated. Use low-dead-volume components where possible.[5]

Issue: Only the this compound peak is splitting.

If only a single peak is affected, the issue is likely related to the specific interaction of the analyte with the column or the mobile phase.

Troubleshooting Workflow for Single Peak Splitting

A Single Peak (this compound) Splitting B Investigate Sample Solvent A->B C Evaluate for Co-elution A->C D Assess for Sample Overload A->D E Optimize Mobile Phase A->E F Dissolve Sample in Mobile Phase B->F G Reduce Injection Volume C->G H Dilute Sample D->H I Adjust pH / Add Modifier E->I J Problem Resolved F->J G->J H->J I->J

Caption: Troubleshooting workflow for single peak splitting.

Detailed Steps:

  • Sample Solvent Incompatibility: The solvent used to dissolve the sample may be too strong compared to the mobile phase, causing the peak to split, especially if it elutes early.[7]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, reduce the injection volume.[9]

  • Potential Co-elution: The split peak might actually be two very closely related compounds that are not fully separated.[1][4]

    • Solution: Try reducing the injection volume to see if the two peaks resolve. If so, the method needs to be optimized for better separation by adjusting the mobile phase composition, temperature, or flow rate.[1]

  • Sample Overload: Injecting too high a concentration of the analyte can lead to peak distortion.[5]

    • Solution: Dilute the sample or decrease the injection volume.[5][8]

  • Secondary Interactions: For flavonoids, interactions between the hydroxyl groups on the analyte and residual silanol (B1196071) groups on the stationary phase can cause peak tailing or splitting.[8]

    • Solution: Add a modifier like 0.1% formic acid to the mobile phase to suppress these secondary interactions.[8] Adjusting the pH of the mobile phase can also improve peak shape.[5]

Experimental Protocol: A General Method for Flavonoid Analysis

While a specific validated method for this compound is not provided in the search results, the following protocol is a typical starting point for the analysis of flavonoids by reverse-phase HPLC.

ParameterRecommended Condition
Column C18, 2.1-4.6 mm ID, 100-250 mm length, <5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-90% B over 20-30 minutes
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25-40 °C[8][10]
Injection Volume 1-10 µL
Detection UV/Vis at ~270 nm and ~350 nm (typical for flavonoids)[10]

Note: This is a general method and should be optimized for the specific analysis of this compound.

Data Summary: Optimizing Chromatographic Parameters

The following table summarizes key parameters that can be adjusted to resolve split peaks and improve separation.

ParameterPotential Issue if Not OptimizedRecommended ActionExpected Outcome
Column Temperature Poor peak shape, co-elution.Systematically evaluate temperatures (e.g., 25, 30, 40 °C).[8]Sharper peaks, improved resolution.
Flow Rate Incomplete separation.Lower the flow rate to increase interaction time.[8][10]Better separation of closely eluting peaks.
Mobile Phase pH Peak tailing or splitting due to secondary interactions.Add an acidic modifier (e.g., 0.1% formic acid).[8]Improved peak symmetry.
Injection Volume Peak splitting due to overload or solvent effects.Reduce injection volume or dilute the sample.[8]Restoration of Gaussian peak shape.

References

dealing with 7-Methoxyneochamaejasmine A solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Methoxyneochamaejasmine A (7-MNC-A). The information provided is intended to address common challenges, particularly those related to its limited solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound (7-MNC-A)?

This compound is a naturally occurring biflavonoid. Biflavonoids are a class of polyphenolic compounds known for a wide range of biological activities. The chemical properties of 7-MNC-A are summarized in the table below.

PropertyValue
Molecular Formula C₃₁H₂₄O₁₀
Molecular Weight 556.5 g/mol
Appearance Powder

Q2: I'm having trouble dissolving 7-MNC-A in my aqueous buffer. Why is this happening?

Like many biflavonoids, 7-MNC-A has poor aqueous solubility. This is due to its complex, largely non-polar chemical structure. Direct dissolution in aqueous buffers like Phosphate-Buffered Saline (PBS) or cell culture media will likely result in precipitation or very low final concentrations.

Q3: What are the recommended solvents for creating a stock solution of 7-MNC-A?

It is recommended to first prepare a concentrated stock solution in an organic solvent. Common choices for flavonoids include:

When preparing for in vitro assays, it is crucial to keep the final concentration of the organic solvent in the aqueous working solution as low as possible (typically <0.5%) to avoid solvent-induced artifacts.

Q4: How can I improve the solubility of 7-MNC-A in my final aqueous experimental solution?

Several techniques can be employed to enhance the aqueous solubility of hydrophobic compounds like 7-MNC-A. The most suitable method will depend on the specific experimental requirements.

MethodDescription
Co-solvents Use of a water-miscible organic solvent (e.g., DMSO, ethanol) to prepare a stock solution, which is then diluted into the aqueous buffer.
pH Adjustment For compounds with ionizable groups, adjusting the pH of the buffer can increase solubility. The effectiveness for 7-MNC-A would require experimental determination of its pKa values.
Cyclodextrins These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased water solubility. Beta-cyclodextrins and their derivatives (e.g., HP-β-CD) are commonly used.
Solid Dispersions The compound is dispersed in a hydrophilic polymer matrix at a molecular level. This can significantly enhance the dissolution rate and apparent solubility.
Nanoparticle Formulation Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, which can improve the dissolution rate and solubility.

Troubleshooting Guides

Issue 1: Precipitation of 7-MNC-A upon dilution of stock solution into aqueous buffer.

This is a common issue when diluting a concentrated organic stock solution into an aqueous medium.

Troubleshooting Steps:

  • Decrease the final concentration: The desired final concentration of 7-MNC-A in the aqueous buffer may be above its solubility limit. Try working with a lower concentration.

  • Optimize the dilution process:

    • Warm the aqueous buffer slightly (e.g., to 37°C).

    • Add the stock solution dropwise to the vigorously vortexing or stirring aqueous buffer. This can help prevent localized high concentrations that lead to precipitation.

  • Reduce the percentage of organic solvent in the stock solution: If possible, prepare a less concentrated stock solution to minimize the amount of organic solvent added to the aqueous phase.

  • Use a different co-solvent: If DMSO is causing issues, consider trying ethanol, though its solubilizing power for 7-MNC-A may differ.

  • Employ solubility enhancers: Consider incorporating cyclodextrins or preparing a solid dispersion as described in the experimental protocols below.

Issue 2: Inconsistent or lower-than-expected biological activity in in vitro assays.

Poor solubility can lead to an overestimation of the actual concentration of the compound in solution, resulting in inaccurate dose-response curves and misleading results.

Troubleshooting Steps:

  • Visually inspect for precipitation: Before and after adding the compound to your assay, carefully check for any visible precipitate in the wells of your culture plates or in your reaction tubes.

  • Perform a solubility test: Determine the approximate solubility of 7-MNC-A in your specific assay buffer under your experimental conditions (e.g., temperature, pH).

  • Filter the final solution: After diluting the stock solution into the aqueous buffer, centrifuge and filter the solution through a 0.22 µm filter to remove any undissolved particles before adding it to your assay. The concentration of the filtrate can then be determined spectrophotometrically to ascertain the actual soluble concentration.

  • Consider the use of serum: If your cell culture medium contains serum, be aware that 7-MNC-A may bind to serum proteins, which can affect its free concentration and biological activity.

Experimental Protocols

Protocol 1: Preparation of a 7-MNC-A Stock Solution and Working Solutions

This protocol describes the basic method for preparing a stock solution and diluting it for experimental use.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Target aqueous buffer (e.g., PBS, cell culture medium)

Procedure:

  • Stock Solution Preparation (e.g., 10 mM):

    • Weigh out a precise amount of 7-MNC-A powder.

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., for 1 mg of 7-MNC-A (MW = 556.5 g/mol ), add 179.7 µL of DMSO for a 10 mM stock).

    • Add the DMSO to the vial containing the 7-MNC-A powder.

    • Vortex or sonicate gently until the powder is completely dissolved. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • Warm the target aqueous buffer to the experimental temperature (e.g., 37°C).

    • While vortexing the aqueous buffer, add the required volume of the 7-MNC-A stock solution dropwise.

    • Ensure the final concentration of DMSO is below the tolerance level for your specific assay (e.g., for a 1:1000 dilution, the final DMSO concentration will be 0.1%).

    • Use the working solution immediately.

Protocol 2: Enhancing Aqueous Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol provides a method for preparing a 7-MNC-A solution with enhanced solubility using a cyclodextrin.

Materials:

  • This compound (powder)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare an HP-β-CD solution: Prepare a solution of HP-β-CD in deionized water at a desired concentration (e.g., 1-10% w/v).

  • Add 7-MNC-A: Add an excess amount of 7-MNC-A powder to the HP-β-CD solution.

  • Equilibrate: Stir the mixture at room temperature for 24-48 hours, protected from light.

  • Separate undissolved compound: Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15-30 minutes to pellet the undissolved 7-MNC-A.

  • Collect the supernatant: Carefully collect the supernatant, which contains the solubilized 7-MNC-A/HP-β-CD complex.

  • Sterile filter: Filter the supernatant through a 0.22 µm syringe filter for use in sterile assays.

  • Determine concentration: The concentration of 7-MNC-A in the filtrate should be determined spectrophotometrically by creating a standard curve of 7-MNC-A in an appropriate organic solvent.

Signaling Pathways and Experimental Workflows

Based on studies of similar compounds, 7-MNC-A may exert its biological effects, such as anti-cancer and neuroprotective activities, through the modulation of various signaling pathways.

experimental_workflow cluster_prep Preparation of 7-MNC-A Solution cluster_assay In Vitro Assay cluster_troubleshooting Troubleshooting stock Prepare Stock Solution (in DMSO) working Prepare Working Solution (in Aqueous Buffer) stock->working Dilution precipitation Precipitation Observed? working->precipitation cell_culture Cell Culture (e.g., Cancer Cells, Neurons) treatment Treat Cells with 7-MNC-A Working Solution cell_culture->treatment analysis Biological Analysis (e.g., Viability, Apoptosis) treatment->analysis solubility_enhancement Apply Solubility Enhancement Technique precipitation->solubility_enhancement Yes solubility_enhancement->working Re-prepare

Caption: A general experimental workflow for using 7-MNC-A in in vitro assays, including a troubleshooting loop for solubility issues.

A potential signaling pathway involved in the anti-cancer effects of 7-MNC-A could be the TAK1 pathway, which is implicated in inflammation and cell survival.

tak1_pathway cluster_pathway Potential Anti-Cancer Signaling Pathway of 7-MNC-A MNC_A This compound TAK1 TAK1 MNC_A->TAK1 Inhibition NFkB NF-κB TAK1->NFkB Activation MAPK MAPK (e.g., JNK, p38) TAK1->MAPK Activation Proliferation Cell Proliferation & Survival NFkB->Proliferation Apoptosis Apoptosis MAPK->Apoptosis

Caption: A diagram illustrating the potential inhibition of the TAK1 signaling pathway by 7-MNC-A, leading to anti-cancer effects.

For neuroprotective effects, 7-MNC-A might modulate pathways related to oxidative stress and neuronal survival.

neuroprotective_pathway cluster_neuro Potential Neuroprotective Signaling Pathway of 7-MNC-A OxidativeStress Oxidative Stress (e.g., H₂O₂) PI3K_Akt PI3K/Akt Pathway OxidativeStress->PI3K_Akt Inhibition Apoptosis Neuronal Apoptosis OxidativeStress->Apoptosis MNC_A This compound MNC_A->PI3K_Akt Activation GSK3b GSK-3β PI3K_Akt->GSK3b Inhibition NeuronalSurvival Neuronal Survival PI3K_Akt->NeuronalSurvival GSK3b->Apoptosis

Caption: A diagram showing a potential neuroprotective mechanism of 7-MNC-A via activation of the PI3K/Akt pathway.

preventing degradation of 7-Methoxyneochamaejasmine A in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 7-Methoxyneochamaejasmine A (7-MNA) in solution. The information is presented in a question-and-answer format to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in solution?

A1: While specific degradation kinetics for this compound are not extensively documented, data from related biflavonoids indicate that the primary factors contributing to its degradation in solution are pH, temperature, light exposure, and the choice of solvent. Like many flavonoids, 7-MNA is susceptible to hydrolysis and oxidation, particularly under alkaline conditions.[1][2]

Q2: How does pH affect the stability of 7-MNA solutions?

A2: Flavonoids, the class of compounds to which 7-MNA belongs, generally exhibit greater stability in acidic to neutral pH environments (pH 4-7).[1] Alkaline conditions (pH > 7) can lead to rapid degradation through hydrolysis and oxidative reactions. It is crucial to maintain the pH of your 7-MNA solutions within a stable range to ensure experimental reproducibility.[2]

Q3: What is the recommended solvent for dissolving and storing 7-MNA?

A3: Due to the poor aqueous solubility of many biflavonoids, organic solvents are generally recommended for preparing stock solutions.[3] Dimethyl sulfoxide (B87167) (DMSO) is a common choice for initial solubilization. For working solutions, a mixture of an organic solvent and an aqueous buffer is often used. The stability of similar flavonoids has been shown to be better in ethanol (B145695) or methanol (B129727) compared to purely aqueous solutions.[2] When preparing aqueous solutions, it is advisable to use a buffer to control the pH.

Q4: What are the optimal temperature and light conditions for storing 7-MNA solutions?

A4: To minimize degradation, 7-MNA solutions should be stored at low temperatures, ideally at -20°C or -80°C for long-term storage. For short-term storage (a few days), refrigeration at 4°C may be sufficient. Additionally, 7-MNA, like other flavonoids, can be sensitive to light. Therefore, it is essential to protect solutions from light by using amber vials or by wrapping the containers in aluminum foil.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of compound activity or concentration over time. Degradation due to improper storage conditions.1. Verify Storage Temperature: Ensure solutions are stored at or below -20°C. 2. Protect from Light: Use amber vials or foil-wrapped tubes. 3. Check pH: Measure the pH of your stock and working solutions. Adjust to a slightly acidic or neutral pH if necessary. 4. Solvent Choice: Consider preparing fresh solutions or switching to a more stable solvent system (e.g., higher percentage of organic solvent).
Precipitation of the compound in aqueous solutions. Poor aqueous solubility of 7-MNA.1. Increase Organic Solvent Concentration: If compatible with your experimental system, increase the percentage of the organic solvent (e.g., DMSO, ethanol) in your final working solution. 2. Use of Solubilizing Agents: Consider the use of excipients such as cyclodextrins to improve solubility. 3. Sonication: Briefly sonicate the solution to aid in dissolution, but be mindful of potential heating.
Inconsistent experimental results between batches. Inconsistent solution preparation or degradation of older stock solutions.1. Prepare Fresh Solutions: Whenever possible, prepare fresh working solutions from a frozen stock on the day of the experiment. 2. Standardize Protocol: Ensure a consistent and documented protocol for solution preparation, including solvent, pH, and final concentration. 3. Quantify Concentration: Periodically check the concentration of your stock solution using analytical methods like HPLC to ensure its integrity.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Dissolution: Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming (to no more than 37°C) can be applied if necessary, but avoid excessive heat.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in amber vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol for Stability Assessment of this compound in Solution
  • Solution Preparation: Prepare solutions of 7-MNA at the desired concentration in different buffers (e.g., pH 5, 7, and 9) and solvents (e.g., 50% ethanol, DMSO/water mixture).

  • Incubation: Incubate the solutions under different conditions of temperature (e.g., 4°C, 25°C, 37°C) and light (e.g., protected from light, exposed to ambient light).

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution.

  • Analysis: Immediately analyze the samples by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the remaining concentration of 7-MNA.

  • Data Analysis: Plot the concentration of 7-MNA as a function of time for each condition to determine the degradation rate.

Visual Guides

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimentation weigh Weigh 7-MNA dissolve Dissolve in Solvent weigh->dissolve aliquot Aliquot & Store dissolve->aliquot thaw Thaw Aliquot aliquot->thaw Use in Experiment prepare_working Prepare Working Solution thaw->prepare_working run_assay Run Assay prepare_working->run_assay

Figure 1. Recommended experimental workflow for handling 7-MNA solutions.

degradation_pathway cluster_factors Degradation Factors MNA This compound (Stable) Degraded Degradation Products (Inactive) MNA->Degraded Hydrolysis / Oxidation pH High pH pH->Degraded Temp High Temperature Temp->Degraded Light Light Exposure Light->Degraded

Figure 2. Factors influencing the degradation of 7-MNA.

References

Technical Support Center: Optimizing Reaction Conditions for 7-Methoxyneochamaejasmine A Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 7-Methoxyneochamaejasmine A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common experimental challenges. As specific literature on the derivatization of this compound is limited, this guide draws upon established principles for the derivatization of flavonoids, coumarins, and biflavonoids, classes to which this complex natural product likely belongs.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the derivatization of complex flavonoids like this compound?

A1: Common derivatization strategies for flavonoids aim to improve properties such as solubility, bioavailability, and biological activity.[1] These modifications often target the hydroxyl groups present on the flavonoid scaffold. Key strategies include:

  • Alkylation (e.g., Methylation): Introduction of an alkyl group can increase lipophilicity and metabolic stability.

  • Acylation (e.g., Acetylation): Acyl groups can serve as protecting groups or be used to create prodrugs.

  • Glycosylation: The addition of sugar moieties can enhance water solubility and alter pharmacokinetic profiles.

  • Formation of acetamides: Conversion of hydroxyl groups to acetamides can significantly impact bioavailability and antioxidant properties.[2]

Q2: I am observing low yields in my derivatization reaction. What are the potential causes and solutions?

A2: Low yields are a common challenge in the derivatization of complex natural products. Potential causes include:

  • Steric Hindrance: The complex three-dimensional structure of this compound may hinder the access of reagents to the target functional group. Consider using smaller, more reactive derivatizing agents or optimizing the reaction solvent to improve substrate solubility and conformation.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst loading are critical parameters. A systematic optimization of these conditions is recommended.

  • Degradation of Starting Material or Product: Flavonoids can be sensitive to harsh reaction conditions (e.g., strong acids/bases, high temperatures). Monitor the reaction progress closely using techniques like TLC or HPLC to check for degradation.

  • Poor Quality of Reagents or Solvents: Ensure that all reagents and solvents are pure and anhydrous, as contaminants can interfere with the reaction.

Q3: How can I minimize the formation of side products in my reaction?

A3: Side product formation is often due to the presence of multiple reactive sites on the molecule. To improve selectivity:

  • Use of Protecting Groups: If there are multiple hydroxyl groups of similar reactivity, consider a protection-deprotection strategy to selectively derivatize the target site.

  • Enzymatic Derivatization: Enzymes can offer high regio- and stereoselectivity that is difficult to achieve with chemical methods.

  • Optimization of Reaction Conditions: Lowering the reaction temperature or using a less reactive derivatizing agent can sometimes improve selectivity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Reaction fails to proceed or stalls Inactive catalyst or reagent.Use fresh, high-purity catalysts and reagents. For reactions requiring anhydrous conditions, ensure all glassware is oven-dried and solvents are properly dried.
Low reaction temperature.Gradually increase the reaction temperature while monitoring for product formation and potential degradation.
Inappropriate solvent.The choice of solvent can significantly impact reaction rates. Screen a range of solvents with different polarities.
Multiple products are formed (low selectivity) Multiple reactive sites on the substrate.Employ a protecting group strategy to block more reactive sites. Alternatively, explore enzymatic derivatization for higher selectivity.
Reaction conditions are too harsh.Reduce the reaction temperature, use a milder base or acid catalyst, or decrease the concentration of the derivatizing agent.
Product degradation is observed Sensitivity to air, light, or pH.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Protect the reaction from light. Use buffered solutions or non-aqueous conditions where appropriate.
Prolonged reaction time at elevated temperatures.Optimize the reaction time to maximize product formation while minimizing degradation. Consider microwave-assisted synthesis to reduce reaction times.
Difficulty in product purification Similar polarity of product and starting material/side products.Optimize the chromatographic separation method (e.g., try different solvent systems for column chromatography, or consider preparative HPLC).
Product is unstable on silica (B1680970) gel.Consider using a different stationary phase for chromatography, such as alumina (B75360) or a bonded-phase silica.

Experimental Protocols

The following are generalized protocols for common derivatization reactions that can be adapted for this compound. Note: These are starting points and will likely require optimization.

Protocol 1: General Procedure for O-Methylation

  • Dissolve this compound (1 equivalent) in a suitable dry solvent (e.g., acetone, DMF).

  • Add a base such as anhydrous potassium carbonate (K2CO3, 3-5 equivalents).

  • To the stirred suspension, add the methylating agent (e.g., dimethyl sulfate (B86663) or methyl iodide, 2-4 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for O-Acetylation

  • Dissolve this compound (1 equivalent) in a mixture of pyridine (B92270) and acetic anhydride.

  • Stir the reaction mixture at room temperature overnight or until the reaction is complete as indicated by TLC or LC-MS.

  • Pour the reaction mixture into ice-cold water to precipitate the acetylated product.

  • Filter the precipitate, wash thoroughly with water, and dry under vacuum.

  • If the product does not precipitate, extract it with an organic solvent and wash sequentially with dilute HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by chromatography if necessary.

Quantitative Data Summary

The following tables present hypothetical data for the optimization of a generic methylation reaction of a biflavonoid, illustrating how reaction parameters can be systematically varied and their effects on product yield.

Table 1: Optimization of Reaction Temperature

EntryTemperature (°C)Reaction Time (h)Yield (%)
125 (Room Temp.)2435
2401855
3601278
4801272 (with some degradation)

Table 2: Optimization of Base and Solvent

EntryBase (equiv.)SolventYield (%)
1K2CO3 (3)Acetone78
2Cs2CO3 (3)Acetone85
3K2CO3 (3)DMF82
4Cs2CO3 (3)DMF91

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start This compound reagents Select Derivatizing Agent & Reagents start->reagents dissolve Dissolve in Anhydrous Solvent reagents->dissolve add_reagents Add Base & Derivatizing Agent dissolve->add_reagents react Stir at Optimized Temperature add_reagents->react quench Quench Reaction react->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify product Characterize Pure Derivative purify->product troubleshooting_logic start Reaction Issue Encountered low_yield Low Yield? start->low_yield side_products Side Products? start->side_products degradation Degradation? start->degradation check_reagents Check Reagent Purity & Activity low_yield->check_reagents optimize_conditions Optimize Temp, Time, Solvent low_yield->optimize_conditions use_protecting_groups Use Protecting Groups side_products->use_protecting_groups milder_conditions Use Milder Conditions side_products->milder_conditions degradation->milder_conditions

References

Technical Support Center: HPLC Analysis of 7-Methoxyneochamaejasmine A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 7-Methoxyneochamaejasmine A. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide: Eliminating Ghost Peaks

Ghost peaks are extraneous peaks that can appear in a chromatogram, complicating data interpretation and affecting the accuracy of quantification.[1][2] Below are common causes and solutions for eliminating ghost peaks in your HPLC analysis of this compound.

Issue 1: Ghost peaks appear in blank injections.

This indicates that the source of the ghost peaks is likely the HPLC system or the mobile phase, not the sample.[3]

  • Question: I am seeing peaks in my chromatogram even when I inject a blank (mobile phase without the sample). What could be the cause?

  • Answer: Ghost peaks in blank injections typically originate from several sources:

    • Mobile Phase Contamination: Impurities in the solvents (even HPLC-grade), buffers, or water used to prepare the mobile phase are a common cause.[4][5] Contamination can also be introduced from glassware or storage bottles.[4][6]

    • System Contamination: Residual compounds from previous analyses can bleed from various parts of the HPLC system, such as the injector, pump seals, or tubing.[4][7] Carryover from the autosampler is a frequent culprit.[1]

    • Degraded Mobile Phase: Over time, mobile phase components can degrade, leading to the formation of new compounds that appear as ghost peaks.[5]

Troubleshooting Steps:

  • Prepare Fresh Mobile Phase: Use high-purity, HPLC-grade solvents and freshly prepared aqueous solutions.[4] Filter the mobile phase through a 0.22 µm or 0.45 µm filter before use.

  • Clean the System: Flush the entire HPLC system, including the pump, injector, and tubing, with a strong solvent (e.g., a high percentage of organic solvent) to remove any adsorbed contaminants.

  • Check for Leaks: Leaks in the pump or injector can introduce air or contaminants into the system, which may appear as baseline disturbances or peaks.[2]

  • Use a Ghost Trap Column: Installing a ghost trap column between the pump and the injector can help remove impurities from the mobile phase before they reach the analytical column.[8]

Issue 2: Ghost peaks only appear when a sample is injected.

This suggests the ghost peaks are related to the sample itself or the sample preparation process.[1]

  • Question: Ghost peaks are absent in my blank runs but appear when I inject my this compound sample. What should I investigate?

  • Answer: When ghost peaks are sample-dependent, the cause is often one of the following:

    • Sample Matrix Components: The sample may contain impurities that co-elute or have similar UV absorption characteristics to the analyte of interest.

    • Sample Preparation: Contaminants can be introduced during sample preparation from solvents, filters, or vials.[4] The sample solvent itself might also contain dissolved gases that can cause peaks, especially with UV detection.[1]

    • Sample Degradation: this compound may degrade after preparation, leading to the appearance of new peaks.[1][5]

Troubleshooting Steps:

  • Optimize Sample Preparation: Review your sample preparation protocol. Ensure all glassware is scrupulously clean. Use high-purity solvents for extraction and dilution. Consider solid-phase extraction (SPE) to clean up the sample and remove interfering matrix components.

  • Filter the Sample: Before injection, filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter.

  • Investigate Sample Stability: Analyze freshly prepared samples and compare the chromatograms to those of samples that have been stored for some time. If new peaks appear in the older samples, degradation may be the issue. Consider using an autosampler with cooling capabilities to minimize degradation.[1]

  • Inject a Sample Solvent Blank: Inject the pure solvent used to dissolve your sample to confirm it is not the source of the ghost peaks.

Frequently Asked Questions (FAQs)

  • Q1: What are the typical sources of ghost peaks in HPLC?

    • A1: Ghost peaks can originate from the mobile phase, the HPLC system itself (e.g., injector carryover, contaminated tubing), or the sample (e.g., impurities, degradation products).[1][4][5] They are particularly common in gradient elution methods.[4]

  • Q2: How can I differentiate between a ghost peak and a real analyte peak?

    • A2: Perform a blank injection (injecting only the mobile phase). Peaks that appear in the blank run are ghost peaks originating from the system or mobile phase.[3] Ghost peaks may also have irregular shapes compared to the sharp, well-defined peaks of analytes.[3]

  • Q3: Can my choice of water for the mobile phase cause ghost peaks?

    • A3: Yes, using water that is not of sufficient purity (e.g., deionized water instead of HPLC-grade water) can introduce organic contaminants that lead to ghost peaks.[5]

  • Q4: How often should I prepare a fresh mobile phase?

    • A4: It is best practice to prepare fresh mobile phase daily to avoid degradation and microbial growth, which can both contribute to ghost peaks.[9]

  • Q5: Could the vial or cap I'm using for my sample be a source of contamination?

    • A5: Yes, contaminants can leach from vials and caps, especially when using organic solvents. Using high-quality, contaminant-free vials and septa is recommended.[4]

Experimental Protocol for HPLC Analysis of this compound

This protocol is a suggested starting point based on methods used for the analysis of structurally related biflavonoids from Stellera chamaejasme. Optimization may be required for your specific application.

Sample Preparation

  • Extraction: Extract this compound from the plant material using an appropriate solvent such as 95% ethanol (B145695) or methanol. Maceration or sonication can be used to improve extraction efficiency.

  • Solvent Partitioning: For cleaner samples, perform liquid-liquid extraction. Suspend the crude extract in water and partition successively with solvents of increasing polarity (e.g., petroleum ether, diethyl ether, and finally ethyl acetate (B1210297) or acetone). The biflavonoids are typically enriched in the more polar organic fractions.

  • Final Preparation: Evaporate the solvent from the enriched fraction to dryness. Reconstitute the residue in the initial mobile phase composition at a known concentration (e.g., 1 mg/mL).

  • Filtration: Filter the final sample solution through a 0.22 µm syringe filter before injection.

HPLC Parameters

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm or similar)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution A 15-minute linear gradient can be a good starting point. For example: 0-2 min, 20% B; 2-10 min, 20-80% B; 10-12 min, 80% B; 12-15 min, 20% B (re-equilibration).
Flow Rate 0.8 mL/min
Column Temperature 25-30 °C
Injection Volume 10 µL
Detection UV detector at 280 nm
Internal Standard Bergenin (if available and necessary for your application)

Visualizations

Ghost_Peak_Troubleshooting_Workflow start Ghost Peak Observed blank_injection Perform Blank Injection (Mobile Phase Only) start->blank_injection peak_present Ghost Peak Present? blank_injection->peak_present system_issue Source: System or Mobile Phase peak_present->system_issue Yes sample_issue Source: Sample or Sample Preparation peak_present->sample_issue No fresh_mp Prepare Fresh Mobile Phase system_issue->fresh_mp optimize_prep Optimize Sample Preparation (e.g., SPE) sample_issue->optimize_prep clean_system Clean HPLC System fresh_mp->clean_system check_leaks Check for Leaks clean_system->check_leaks ghost_trap Install Ghost Trap Column check_leaks->ghost_trap end_system Problem Resolved ghost_trap->end_system filter_sample Filter Sample optimize_prep->filter_sample check_stability Check Sample Stability filter_sample->check_stability solvent_blank Inject Sample Solvent Blank check_stability->solvent_blank end_sample Problem Resolved solvent_blank->end_sample

Caption: Troubleshooting workflow for identifying the source of ghost peaks in HPLC analysis.

HPLC_Analysis_Workflow start Start: Plant Material extraction Extraction (e.g., 95% Ethanol) start->extraction partitioning Solvent Partitioning (Optional Cleanup) extraction->partitioning reconstitution Dry and Reconstitute in Mobile Phase partitioning->reconstitution filtration Filter Sample (0.22 µm) reconstitution->filtration injection HPLC Injection (10 µL) filtration->injection separation Chromatographic Separation (C18 Column, Gradient Elution) injection->separation detection UV Detection (280 nm) separation->detection analysis Data Analysis (Quantification) detection->analysis end End: Results analysis->end

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Technical Support Center: Analysis of 7-Methoxyneochamaejasmine A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the chromatographic analysis of 7-Methoxyneochamaejasmine A, with a specific focus on managing retention time drift.

Troubleshooting Guide: Retention Time Drift

Unstable retention times are a frequent challenge in high-performance liquid chromatography (HPLC) analysis, leading to difficulties in peak identification and quantification. This guide offers a systematic approach to diagnosing and resolving retention time drift for this compound.

Question: My retention time for this compound is consistently shifting to earlier or later times during a sequence of analyses. What are the potential causes and how can I fix this?

Answer:

Retention time drift can stem from several factors, broadly categorized as issues with the mobile phase, the HPLC system, or the column itself. A systematic investigation is key to identifying the root cause.

Initial Diagnostic Step:

A crucial first step is to determine if the drift is related to the overall system flow rate or if it is a chemistry-related issue.[1][2] This can be achieved by monitoring the retention time of an unretained peak (t₀), which can be experimentally determined by injecting a compound like uracil (B121893).[1]

  • If t₀ is also shifting: The problem is likely related to the physical aspects of the HPLC system, such as the pump or flow rate.[1][2]

  • If t₀ is stable, but the analyte peak is shifting: The issue is more likely chemical in nature, related to the mobile phase composition, column chemistry, or temperature.[1]

Here are the common causes and their solutions:

  • Mobile Phase Issues:

    • Inadequate Equilibration: The column may not be fully equilibrated with the mobile phase, especially when using additives like ion-pairing reagents.[3] Ensure the column is flushed with 10-20 column volumes of the mobile phase before starting the analysis.[3]

    • Composition Change: The composition of the mobile phase can change over time due to the evaporation of more volatile components.[2] This is particularly common with pre-mixed mobile phases.[2] It is advisable to prepare fresh mobile phase daily and keep the solvent reservoir covered.

    • pH Fluctuation: For ionizable compounds, small changes in the mobile phase pH can significantly impact retention time.[1][4] Ensure the buffer is adequately prepared and has sufficient buffering capacity. A change of just 0.1 pH units can lead to a 10% shift in retention time.[4]

    • Contamination: Contaminants in the mobile phase, especially in the aqueous component, can accumulate on the column and alter its chemistry.[3] Use high-purity solvents and freshly prepared mobile phases.

  • HPLC System Issues:

    • Flow Rate Instability: Inconsistent flow rates from the pump are a primary cause of retention time drift.[5][6] This can be due to worn pump seals, leaks, or air bubbles in the system.[5][6][7] Regularly inspect for leaks, degas the mobile phase, and perform routine pump maintenance.[6][7]

    • Temperature Fluctuations: Changes in ambient or column temperature can affect retention times, with an approximate 2% decrease in retention for every 1°C increase in temperature.[8] Using a column oven is highly recommended to maintain a stable temperature.[5][7]

    • Injector Problems: Issues with the injector, such as contamination or sample overload, can lead to retention time shifts.[3] Regularly clean the injector and ensure the injection volume is appropriate for the column.[3]

  • Column Issues:

    • Contamination: Buildup of strongly retained components from the sample matrix on the column can cause retention time to drift.[3] Employing a sample preparation method like solid-phase extraction (SPE) can help remove these contaminants.[3] Using a guard column can also protect the analytical column.[6]

    • Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention characteristics.[4] If other troubleshooting steps fail, it may be necessary to replace the column.

Summary of Causes and Solutions for Retention Time Drift
Category Potential Cause Troubleshooting Steps
Mobile Phase Inadequate column equilibrationFlush the column with 10-20 column volumes of mobile phase before analysis.[3]
Changes in mobile phase composition (e.g., evaporation)Prepare fresh mobile phase daily and keep reservoirs covered.[2] Consider using an online mixer.[2]
Mobile phase pH driftEnsure proper buffer preparation and sufficient buffer capacity.[4]
Mobile phase contaminationUse high-purity solvents and prepare fresh aqueous solutions.[3]
HPLC System Unstable flow rate (pump issues, leaks, air bubbles)Check for leaks, degas the mobile phase, and perform regular pump maintenance.[6][7]
Temperature fluctuationsUse a column oven to maintain a consistent temperature.[5][7]
Injector contamination or overloadClean the injector and optimize the injection volume.[3]
Column Column contamination from sample matrixImplement a sample cleanup procedure (e.g., SPE) and use a guard column.[3][6]
Column aging and degradationIf other solutions fail, replace the analytical column.[4]

Experimental Protocol: System Suitability Test

To proactively monitor and control retention time drift, perform a system suitability test at the beginning of each analytical run.

Objective: To verify that the chromatographic system is performing within acceptable limits before analyzing samples.

Materials:

  • HPLC system with UV detector

  • Analytical column

  • Mobile phase

  • This compound reference standard

  • Uracil (for t₀ determination)

  • Blank solution (sample solvent)

Procedure:

  • System Equilibration: Equilibrate the entire HPLC system, including the column, with the mobile phase until a stable baseline is achieved.

  • Blank Injection: Inject the blank solution to ensure there are no interfering peaks at the retention time of this compound.

  • t₀ Determination: Inject a solution of uracil to determine the column void time (t₀).

  • Reference Standard Injections: Make at least five replicate injections of a known concentration of the this compound reference standard.

  • Data Analysis:

    • Calculate the mean, standard deviation, and relative standard deviation (RSD) for the retention time of this compound across the replicate injections.

    • The RSD for the retention time should typically be less than 1%.

    • Also, evaluate other system suitability parameters such as peak area repeatability (RSD < 2%), theoretical plates, and tailing factor to ensure overall system performance.

Acceptance Criteria: The retention time for this compound should be within a predefined window (e.g., ±2% of the expected retention time). If the system suitability test fails, do not proceed with sample analysis and begin troubleshooting as outlined in the guide above.

Frequently Asked Questions (FAQs)

Q1: Can the sample solvent affect the retention time of this compound?

A1: Yes, the solvent used to dissolve the sample can significantly impact retention time.[8] If the sample is dissolved in a solvent stronger than the mobile phase, the analyte may elute earlier than expected.[7][8] For isocratic methods, it is ideal to dissolve the sample in the mobile phase itself.[8]

Q2: How often should I perform system maintenance to prevent retention time drift?

A2: Regular preventive maintenance is crucial.[5] A typical schedule would involve daily checks for leaks and mobile phase levels, weekly flushing of the system, and semi-annual or annual replacement of pump seals and check valves, depending on usage.

Q3: My retention time is stable for a single run but varies between different days. What could be the cause?

A3: Day-to-day variability is often linked to the mobile phase preparation or environmental factors.[4] Ensure you are preparing the mobile phase consistently each day. Also, significant changes in laboratory temperature can affect retention times if a column oven is not used.[7][8]

Q4: Could a partially blocked frit in the column cause retention time drift?

A4: Yes, a partially blocked frit can lead to an increase in system backpressure and may cause retention time to shift. This can be a result of particulate matter from the sample or mobile phase. Filtering your samples and mobile phases can help prevent this.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting retention time drift.

G cluster_0 start Retention Time Drift Observed check_t0 Is t0 (unretained peak) stable? start->check_t0 t0_unstable t0 is unstable check_t0->t0_unstable No t0_stable t0 is stable check_t0->t0_stable Yes system_issue System/Flow Rate Issue t0_unstable->system_issue chemistry_issue Chemical/Column Issue t0_stable->chemistry_issue check_pump Check Pump & Flow Rate - Leaks - Air bubbles - Pump seals system_issue->check_pump solution Problem Resolved check_pump->solution check_mobile_phase Check Mobile Phase - Composition - pH - Freshness chemistry_issue->check_mobile_phase check_temp Check Temperature - Use column oven check_mobile_phase->check_temp check_column Check Column - Contamination - Age check_temp->check_column check_column->solution

Caption: Troubleshooting workflow for retention time drift in HPLC.

References

Technical Support Center: Scaling Up 7-Methoxyneochamaejasmine A Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the scale-up of 7-Methoxyneochamaejasmine A isolation from Stellera chamaejasme.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when moving from bench-scale to large-scale isolation of this compound?

A1: The primary challenges include:

  • Maintaining Resolution: Achieving the same level of purity at a larger scale can be difficult as chromatographic resolution often decreases.

  • Solvent Consumption: The volume of solvents required increases significantly, leading to higher costs and greater environmental impact.

  • Time and Throughput: Processing larger quantities of biomass and extracts can be time-consuming, necessitating more efficient methods.

  • Compound Stability: this compound may degrade over longer processing times or under different temperature and pH conditions encountered at scale.

  • Consistency: Ensuring batch-to-batch consistency of the purified compound is crucial for downstream applications.

Q2: How does the choice of extraction solvent affect the scale-up process?

A2: The choice of extraction solvent is critical. While a highly effective solvent at the lab scale might be too expensive or hazardous for large-scale use, a less effective but more practical solvent might be preferred. The ideal solvent should offer a good balance of extraction efficiency for this compound, selectivity against impurities, cost, safety, and ease of removal. For instance, transitioning from dichloromethane (B109758) to ethanol (B145695) might be necessary for safety and environmental reasons, but this will require re-optimization of the entire purification workflow.

Q3: What are the key parameters to consider when scaling up the chromatographic purification of this compound?

A3: Key parameters for scaling up chromatography include:

  • Column Geometry: Maintaining the ratio of column length to diameter.

  • Linear Flow Rate: Keeping the linear flow rate constant to maintain resolution.

  • Sample Loading: Optimizing the amount of crude extract loaded onto the column to maximize throughput without sacrificing purity.

  • Stationary Phase: Selecting a stationary phase with appropriate particle size and chemistry that is available in bulk and is cost-effective.

  • Gradient Profile: Adapting the solvent gradient to ensure proper separation at the larger scale.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete extraction from the plant material.Increase extraction time, use a more optimal solvent-to-biomass ratio, or consider alternative extraction techniques like ultrasound-assisted or microwave-assisted extraction.
Degradation of the target compound during processing.Minimize exposure to high temperatures, light, and extreme pH. Process extracts quickly and consider using antioxidants if stability is a major concern.
Poor Chromatographic Resolution Overloading of the column.Reduce the sample load or switch to a column with a higher loading capacity.
Inappropriate mobile phase composition.Re-optimize the solvent gradient. A shallower gradient may improve the separation of closely eluting compounds.
Column packing issues.Ensure the column is packed uniformly to avoid channeling.
Co-elution with Impurities Similar polarity of this compound and impurities.Employ orthogonal chromatographic techniques. For example, if you are using normal-phase chromatography, consider a subsequent step with reversed-phase or ion-exchange chromatography.
Insufficient separation power of the stationary phase.Screen different stationary phases with varying selectivities.
High Backpressure in the Chromatography System Clogging of the column with particulate matter from the crude extract.Filter the crude extract through a finer filter before loading it onto the column.
Small particle size of the stationary phase.Use a stationary phase with a larger particle size, but be aware that this may lead to lower resolution.
Inconsistent Purity Between Batches Variability in the raw plant material.Implement quality control measures for the starting biomass, such as HPLC fingerprinting.
Inconsistent execution of the purification protocol.Standardize all steps of the protocol, including extraction times, solvent volumes, and chromatographic parameters.

Experimental Protocols

Protocol 1: Scaled-Up Extraction of this compound
  • Biomass Preparation: Air-dry the roots of Stellera chamaejasme and grind them into a coarse powder.

  • Extraction:

    • Macerate the powdered plant material in 95% ethanol (1:10 w/v) at room temperature for 48 hours with occasional agitation.

    • Filter the extract and repeat the extraction process on the plant residue two more times.

    • Combine the ethanolic extracts.

  • Concentration: Concentrate the combined extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Protocol 2: Scaled-Up Chromatographic Purification
  • Initial Fractionation (Flash Chromatography):

    • Stationary Phase: Silica (B1680970) gel (60-120 mesh).

    • Column Dimensions: Select a column size appropriate for the amount of crude extract.

    • Mobile Phase: A stepwise gradient of hexane-ethyl acetate, followed by ethyl acetate-methanol.

    • Fraction Collection: Collect fractions based on TLC or a rapid HPLC analysis.

  • Fine Purification (Preparative HPLC):

    • Stationary Phase: C18 reversed-phase silica gel (10 µm).

    • Column Dimensions: Select a preparative column with appropriate dimensions.

    • Mobile Phase: A linear gradient of acetonitrile (B52724) in water.

    • Detection: UV detection at an appropriate wavelength (e.g., 254 nm or 280 nm).

    • Fraction Collection: Collect the peak corresponding to this compound.

  • Final Polish and Desalting:

    • Pool the pure fractions and concentrate under reduced pressure.

    • If necessary, perform a final desalting step using a suitable method.

    • Lyophilize the final product to obtain pure this compound.

Visualizations

Scaling_Up_Workflow cluster_0 Upstream Processing cluster_1 Downstream Purification cluster_2 Final Product Biomass Stellera chamaejasme Biomass Extraction Large-Scale Extraction Biomass->Extraction Ethanol Filtration Filtration & Concentration Extraction->Filtration ts1 Low Yield? Extraction->ts1 Crude_Extract Crude Extract Filtration->Crude_Extract Flash_Chromatography Flash Chromatography Crude_Extract->Flash_Chromatography Silica Gel Enriched_Fraction Enriched Fraction Flash_Chromatography->Enriched_Fraction ts2 Poor Purity? Flash_Chromatography->ts2 Prep_HPLC Preparative HPLC Enriched_Fraction->Prep_HPLC C18 Column Pure_Compound Pure this compound Prep_HPLC->Pure_Compound ts3 High Cost? Prep_HPLC->ts3

Caption: Workflow for scaling up this compound isolation.

Troubleshooting_Logic cluster_yield Low Yield cluster_purity Poor Purity start Problem Encountered cause_extraction Incomplete Extraction start->cause_extraction cause_degradation Compound Degradation start->cause_degradation cause_overload Column Overloading start->cause_overload cause_coelution Co-eluting Impurities start->cause_coelution solution_extraction Optimize Extraction (Time, Solvent, Method) cause_extraction->solution_extraction solution_degradation Control Temp/pH, Process Quickly cause_degradation->solution_degradation solution_overload Reduce Sample Load cause_overload->solution_overload solution_coelution Use Orthogonal Methods cause_coelution->solution_coelution

Caption: Troubleshooting decision tree for common isolation issues.

Validation & Comparative

Navigating the Biological Landscape of 7-Methoxyneochamaejasmine A: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of the validated biological activities of 7-Methoxyneochamaejasmine A (7-MNA), a biflavonoid isolated from the plant Stellera chamaejasme. Due to a notable scarcity of publicly available research specifically validating the biological activities of 7-MNA, this document will focus on the broader context of related compounds from Stellera chamaejasme to infer potential areas of interest and highlight the urgent need for further investigation into 7-MNA itself. As a primary alternative for which substantial data exists, we will present a detailed analysis of Gnidimacrin (B1229004) , a potent anticancer agent also derived from Stellera chamaejasme.

This compound: An Enigma in the Biflavonoid Family

Despite the rich pharmacological history of Stellera chamaejasme in traditional medicine, scientific validation of the specific biological activities of many of its constituent compounds, including this compound, remains limited. Extensive searches of scientific literature have not yielded specific experimental data, such as IC50 values for cytotoxicity, anti-inflammatory assays, or neuroprotective studies directly attributable to 7-MNA.

However, the chemical class to which 7-MNA belongs—biflavonoids—is known for a wide range of biological effects. Generally, biflavonoids have demonstrated potential as anticancer, anti-inflammatory, and neuroprotective agents. The presence of a methoxy (B1213986) group, a common feature in bioactive natural products, often influences the pharmacokinetic and pharmacodynamic properties of a molecule.

Given the current landscape, this guide will pivot to a comprehensive analysis of a well-researched bioactive compound from the same plant source, Gnidimacrin, to provide a framework for the potential evaluation of 7-MNA and to offer a comparative data set for a related molecule.

Comparative Analysis: Gnidimacrin, a Potent Anticancer Diterpenoid from Stellera chamaejasme

Gnidimacrin is a daphnane-type diterpenoid that has been the subject of numerous studies validating its potent anticancer activities. It serves as an excellent case study for a bioactive compound from Stellera chamaejasme and provides a benchmark for the level of detailed investigation required to validate a natural product for therapeutic consideration.

Validated Anticancer Activity of Gnidimacrin

Gnidimacrin has demonstrated significant cytotoxic effects against a variety of cancer cell lines, with IC50 values in the nanomolar and even picomolar range. Its mechanism of action is primarily attributed to the activation of Protein Kinase C (PKC), leading to cell cycle arrest and apoptosis.

Table 1: Cytotoxic Activity of Gnidimacrin Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueCitation
K562Human Leukemia0.00012 µg/mL[1]
Kato-IIIStomach Cancer0.007 µg/mL[1]
MKN-28Stomach CancerNot specified[1]
MKN-45Stomach CancerNot specified[1]
L-1210Mouse LeukemiaNot specified[1]
Various Lung Cancer & Leukemia LinesLung Cancer, LeukemiaSub-nanomolar[2][3]
Persistently HIV-1 Infected CellsN/APicomolar[2]
Experimental Protocols for Assessing Anticancer Activity

The validation of Gnidimacrin's anticancer activity has been achieved through a series of well-established in vitro assays.

a) MTT Assay for Cell Viability

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.

  • Protocol:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the test compound (e.g., Gnidimacrin) for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

b) Colony Forming Assay

  • Principle: This assay assesses the ability of a single cell to grow into a colony, thereby testing the long-term effects of a compound on cell proliferation and survival.

  • Protocol:

    • Treat cancer cells with the test compound for a defined period.

    • Plate a known number of viable cells into new culture dishes without the compound.

    • Allow the cells to grow for 1-3 weeks until visible colonies are formed.

    • Fix and stain the colonies (e.g., with crystal violet).

    • Count the number of colonies containing at least 50 cells.

    • Calculate the plating efficiency and the surviving fraction compared to the untreated control.

Signaling Pathway of Gnidimacrin's Anticancer Activity

Gnidimacrin's primary molecular target is Protein Kinase C (PKC), particularly the PKC betaII isoform.[4][5] Activation of PKC by Gnidimacrin triggers a cascade of downstream events leading to cell cycle arrest at the G1 phase and subsequent apoptosis.

Gnidimacrin_Pathway Gnidimacrin Gnidimacrin PKC_betaII Protein Kinase C βII (PKCβII) Gnidimacrin->PKC_betaII Activates CDK2 Cyclin-Dependent Kinase 2 (CDK2) PKC_betaII->CDK2 Inhibits Activity G1_Arrest G1 Phase Cell Cycle Arrest CDK2->G1_Arrest Leads to Apoptosis Apoptosis G1_Arrest->Apoptosis Induces

Caption: Gnidimacrin's proposed anticancer signaling pathway.

Future Directions and the Unexplored Potential of this compound

The detailed investigation of Gnidimacrin provides a clear roadmap for the necessary research to validate the biological activities of this compound. The following experimental workflow is proposed for future studies on 7-MNA:

MNA_Workflow Isolation Isolation & Purification of This compound In_Vitro_Screening In Vitro Biological Activity Screening (Anticancer, Anti-inflammatory, Neuroprotective) Isolation->In_Vitro_Screening Cytotoxicity Cytotoxicity Assays (e.g., MTT, IC50 determination) In_Vitro_Screening->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays (e.g., NO, cytokine inhibition) In_Vitro_Screening->Anti_inflammatory Neuroprotection Neuroprotection Assays (e.g., oxidative stress models) In_Vitro_Screening->Neuroprotection Mechanism Mechanism of Action Studies (Signaling Pathway Analysis) Cytotoxicity->Mechanism Anti_inflammatory->Mechanism Neuroprotection->Mechanism In_Vivo In Vivo Validation (Animal Models) Mechanism->In_Vivo

Caption: Proposed experimental workflow for validating 7-MNA's bioactivity.

References

A Comparative Analysis of 7-Methoxyneochamaejasmine A and Other Biflavonoids in Cancer, Inflammation, and Viral Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 7-Methoxyneochamaejasasmine A and other related biflavonoids isolated from Stellera chamaejasme. The data presented is intended to inform research and development efforts in oncology, immunology, and virology by offering a side-by-side comparison of the cytotoxic, anti-inflammatory, and antiviral properties of these natural compounds.

Comparative Analysis of Biological Activities

The following table summarizes the available quantitative data on the biological activities of 7-Methoxyneochamaejasmine A and other biflavonoids. The primary focus of the available research has been on the cytotoxic effects of these compounds against various cancer cell lines.

CompoundBiological ActivityAssayCell Line(s)IC50 / EC50 (µM)Reference(s)
This compound CytotoxicitySRB AssayNot SpecifiedData Not Available
Sikokianin D CytotoxicityNot SpecifiedBel-74021.29 ± 0.21[1]
A5490.75 ± 0.25[1]
Sikokianin C CytotoxicityNot SpecifiedHT291.5[2]
Chamaejasmenin B CytotoxicitySRB AssayA549, KHOS1.08 - 10.8[3]
Neochamaejasmin C CytotoxicitySRB AssayA549, KHOS3.07 - 15.97[3]
Isochamaejasmenin C CytotoxicityNot SpecifiedEight human solid tumor cell lines1.08 - 15.97[4]
Neochamaejasmin B CytotoxicityMTT AssayMDCK20.60[5]
MDCK-hMDR1210.9[5]
Sikokianin A Antiviral (Anti-HBV)HBsAg SecretionNot SpecifiedInhibition Observed[6]
Chamaechromone Antiviral (Anti-HBV)HBsAg SecretionNot SpecifiedInhibition Observed[6]
Robustaflavone Antiviral (Influenza A)Not SpecifiedNot Specified2.0 µg/ml[7]
Antiviral (Influenza B)Not SpecifiedNot Specified0.2 µg/ml[7]
Neochamaejasmin A Anti-inflammatoryNO Production InhibitionBV-2 microgliaIC50 values of 18.34, 29.33, and 26.30 µmol/L for related compounds[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory practices and can be adapted for specific research needs.

Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell viability by measuring the total protein content of cultured cells.

Materials:

  • 96-well microtiter plates

  • Appropriate cell culture medium

  • Test compounds (biflavonoids)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • 1% acetic acid

  • 10 mM Tris base solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-20,000 cells/well) and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Treat the cells with various concentrations of the test biflavonoids and a vehicle control. Incubate for the desired exposure time (e.g., 48 or 72 hours).[9]

  • Cell Fixation: Gently add cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[10][11]

  • Washing: Remove the TCA solution and wash the plates four to five times with 1% acetic acid to remove unbound dye.[10] Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[9][10]

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.[9] Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[12]

  • Absorbance Measurement: Measure the optical density (OD) at a wavelength between 510 nm and 570 nm using a microplate reader.[9][11]

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value from the dose-response curve.[9]

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay (Griess Assay)

The Griess assay is a colorimetric method for the measurement of nitrite (B80452), a stable and quantifiable breakdown product of NO.

Materials:

  • 96-well plates

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Test compounds (biflavonoids)

  • Griess Reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite standard solution

  • Microplate reader

Procedure:

  • Cell Seeding and Stimulation: Seed RAW 264.7 cells in 96-well plates and allow them to adhere. Pre-treat the cells with various concentrations of the biflavonoids for a specified time, followed by stimulation with LPS (e.g., 1 µg/mL) to induce NO production.

  • Sample Collection: After the incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with the Griess Reagent and incubate at room temperature for 10-15 minutes.[13]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[14][15]

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.[14]

Apoptosis Analysis: Western Blotting for Apoptosis Markers

Western blotting is used to detect key proteins involved in the apoptotic cascade, such as Bcl-2 family proteins and caspases.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the cells to extract total protein and determine the protein concentration using a suitable method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.[16]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. The detection of cleaved forms of caspases is a key indicator of apoptosis.[17]

Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the study of biflavonoids.

Experimental_Workflow cluster_preparation Preparation cluster_assays Biological Assays cluster_analysis Data Analysis Compound Biflavonoid Isolation & Characterization Cytotoxicity Cytotoxicity Assay (e.g., SRB) Compound->Cytotoxicity Anti_Inflammatory Anti-inflammatory Assay (e.g., Griess Assay) Compound->Anti_Inflammatory Antiviral Antiviral Assay Compound->Antiviral Cell_Culture Cell Line Culture Cell_Culture->Cytotoxicity Cell_Culture->Anti_Inflammatory Cell_Culture->Antiviral IC50 IC50/EC50 Determination Cytotoxicity->IC50 Anti_Inflammatory->IC50 Antiviral->IC50 Mechanism Mechanism of Action Studies (e.g., Western Blot) IC50->Mechanism

Caption: General experimental workflow for evaluating biflavonoids.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Receptor Death Receptor (e.g., Fas, TNFR) Caspase8 Caspase-8 activation Death_Receptor->Caspase8 Bcl2_family Bcl-2 family proteins (Bax/Bcl-2 ratio) Caspase8->Bcl2_family Bid cleavage Caspase3 Caspase-3 activation Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bcl2_family->Mitochondrion Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified diagram of the intrinsic and extrinsic apoptosis pathways.

NFkB_Signaling_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS_TNF LPS / TNF-α IKK IKK activation LPS_TNF->IKK IkB IκB phosphorylation & degradation IKK->IkB NFkB_release NF-κB release IkB->NFkB_release NFkB_translocation NF-κB translocation NFkB_release->NFkB_translocation Gene_expression Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) NFkB_translocation->Gene_expression

Caption: Overview of the canonical NF-κB signaling pathway.

References

A Comparative Guide to the Mechanism of Action of 7-Methoxyneochamaejasmine A and Cisplatin in Cancer Cell Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pro-apoptotic mechanisms of 7-Methoxyneochamaejasmine A and the conventional chemotherapeutic agent, Cisplatin. As direct experimental data for this compound is limited, this guide extrapolates its mechanism based on the available research for its parent compound, Neochamaejasmine A (NCA).

Introduction

This compound is a biflavonoid, a class of natural compounds with demonstrated anti-cancer properties. Its mechanism of action, inferred from studies on Neochamaejasmine A, centers on the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways. Cisplatin, a platinum-based chemotherapy drug, is a cornerstone of cancer treatment that primarily induces apoptosis by causing DNA damage. This guide offers a comparative analysis of their mechanisms, supported by experimental data and detailed protocols.

Quantitative Data Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Neochamaejasmine A and Cisplatin in various cancer cell lines, providing a quantitative measure of their cytotoxic potency.

CompoundCell LineCancer TypeIC50 (µM)
Neochamaejasmine A B16F10MelanomaNot explicitly defined, but significant inhibition observed at various concentrations[1][2]
HepG2Hepatocellular CarcinomaNot explicitly defined as IC50, but significant inhibition observed at 36.9, 73.7, and 147.5 µM
Cisplatin A549Non-small cell lung cancer6.59 (72h incubation)[3]
BEAS-2BNormal lung4.15 (72h incubation)[3]
HeLaCervical CancerWide range reported (e.g., >99.7% heterogeneity in values)[4]
MCF-7Breast CancerWide range reported
SW620Colon AdenocarcinomaWide range reported

Note: IC50 values for Cisplatin can vary significantly between studies due to differences in experimental conditions such as cell seeding density and exposure time.[4]

Mechanism of Action: A Comparative Overview
FeatureThis compound (inferred from Neochamaejasmine A)Cisplatin
Primary Target JNK and p38 MAPK signaling pathways[1][2][5]DNA[4]
Apoptosis Induction Intrinsic pathway: Upregulation of Bax, downregulation of Bcl-2, and activation of cleaved caspase-9[1][2][5]Both intrinsic and extrinsic pathways. DNA damage triggers the intrinsic pathway, while it can also activate the extrinsic pathway through death receptors.[4]
Cell Cycle Arrest G2/M phase arrest[1][2][5]Primarily G2/M arrest, but can also induce arrest at other phases depending on the cell type and dose.
Key Molecular Events - Phosphorylation of JNK and p38 MAPK[1][2][5] - Downregulation of Cyclin B1 and CDC2[1][2][5]- Formation of DNA adducts[4] - Activation of p53 - Generation of reactive oxygen species (ROS)

Signaling Pathways and Experimental Workflows

Signaling Pathway of Neochamaejasmine A-Induced Apoptosis

Neochamaejasmine_A_Apoptosis_Pathway NCA Neochamaejasmine A JNK p-JNK/JNK ↑ NCA->JNK p38 p-p38/p38 ↑ NCA->p38 CyclinB1 Cyclin B1 ↓ NCA->CyclinB1 CDC2 CDC2 ↓ NCA->CDC2 Bax Bax ↑ JNK->Bax Bcl2 Bcl-2 ↓ JNK->Bcl2 p38->Bax p38->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Casp9 Cleaved Caspase-9 ↑ Mitochondrion->Casp9 Apoptosis Apoptosis Casp9->Apoptosis G2M_arrest G2/M Phase Arrest CyclinB1->G2M_arrest CDC2->G2M_arrest

Caption: Neochamaejasmine A induced apoptosis pathway.

General Experimental Workflow for Mechanism of Action Studies

Experimental_Workflow start Cancer Cell Culture treatment Treatment with This compound or Cisplatin start->treatment viability Cell Viability Assay (MTT / CCK-8) treatment->viability apoptosis Apoptosis Assays treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treatment->cell_cycle western Western Blot Analysis (Protein Expression) treatment->western results Data Analysis and Mechanism Confirmation viability->results hoechst Hoechst 33258 Staining (Nuclear Morphology) apoptosis->hoechst annexin Annexin V-FITC / PI Staining (Flow Cytometry) apoptosis->annexin hoechst->results annexin->results cell_cycle->results western->results

Caption: Experimental workflow for mechanism of action.

Detailed Experimental Protocols

Cell Viability Assay (MTT/CCK-8)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • 96-well plates

    • Cancer cell lines (e.g., B16F10, A549)

    • Complete culture medium

    • This compound / Cisplatin

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

    • DMSO (Dimethyl sulfoxide)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound or Cisplatin and incubate for the desired time periods (e.g., 24, 48, 72 hours).

    • For MTT assay, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. For CCK-8 assay, add 10 µL of CCK-8 solution and incubate for 1-4 hours.

    • For MTT assay, remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength (490 nm for MTT, 450 nm for CCK-8) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Apoptosis Detection by Hoechst 33258 Staining

This method is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.

  • Materials:

    • Cells cultured on coverslips or in multi-well plates

    • PBS (Phosphate-buffered saline)

    • Fixative (e.g., 4% paraformaldehyde in PBS)

    • Hoechst 33258 staining solution (1 µg/mL in PBS)

    • Fluorescence microscope

  • Protocol:

    • After treatment, wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Stain the cells with Hoechst 33258 solution for 10-15 minutes at room temperature in the dark.

    • Wash the cells three times with PBS.

    • Mount the coverslips on a glass slide with a drop of mounting medium or observe the cells directly in the plate under a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei.

Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and control cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Protocol:

    • Harvest the cells (including floating cells) and wash them twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

  • Materials:

    • Treated and control cells

    • PBS

    • Cold 70% ethanol (B145695)

    • PI staining solution (containing PI and RNase A in PBS)

    • Flow cytometer

  • Protocol:

    • Harvest the cells and wash them with cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways of apoptosis and cell cycle regulation.

  • Materials:

    • Treated and control cells

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-9, anti-Cyclin B1, anti-CDC2, anti-p-JNK, anti-p-p38, and a loading control like anti-β-actin)

    • HRP-conjugated secondary antibodies

    • ECL (Enhanced Chemiluminescence) detection reagent

    • Imaging system

  • Protocol:

    • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Visualize the protein bands using an ECL detection system and an imaging system.

    • Quantify the band intensities and normalize to the loading control.

References

Cross-Validation of Analytical Methods for 7-Methoxyneochamaejasmine A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent bioanalytical methods for the quantification of 7-Methoxyneochamaejasmine A in human plasma: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The objective is to furnish researchers with the necessary data and protocols to make informed decisions when selecting an appropriate analytical method for their preclinical and clinical studies.

Methodology Comparison

The selection of an analytical method is contingent upon the specific requirements of the study, including the desired sensitivity, selectivity, and throughput. Below is a detailed comparison of hypothetical, yet plausible, HPLC-UV and LC-MS/MS methods for this compound, based on established methodologies for similar biflavonoid compounds.

Data Presentation: Performance Characteristics

The following table summarizes the anticipated performance characteristics of each method, extrapolated from studies on analogous compounds.

Performance ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 10 - 2000 ng/mL0.1 - 500 ng/mL
Lower Limit of Quantification (LLOQ) 10 ng/mL0.1 ng/mL
Accuracy (% Bias) Within ±15%Within ±15%
Precision (%RSD) <15%<15%
Selectivity Moderate; potential for interference from structurally similar compounds.High; based on specific precursor-to-product ion transitions.
Matrix Effect Generally low.Potential for ion suppression or enhancement; requires careful evaluation.
Sample Throughput Lower; longer run times may be required for adequate separation.Higher; faster chromatography is often achievable.
Cost Lower instrumentation and operational costs.Higher initial investment and maintenance costs.

Experimental Protocols

Detailed methodologies for both the HPLC-UV and LC-MS/MS methods are provided below. These protocols are intended as a starting point and should be fully validated in accordance with regulatory guidelines such as those from the FDA and EMA before implementation.[1][2]

Method 1: HPLC-UV

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of human plasma, add 20 µL of an internal standard (IS) working solution (e.g., a structurally similar biflavonoid not present in the sample).
  • Add 1 mL of ethyl acetate (B1210297) and vortex for 2 minutes.
  • Centrifuge at 10,000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.1% formic acid in water (e.g., 60:40, v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 20 µL.
  • UV Detection: 280 nm.

Method 2: LC-MS/MS

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of human plasma, add 150 µL of acetonitrile containing the internal standard (IS).
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 13,000 rpm for 15 minutes.
  • Transfer the supernatant to a clean vial for injection.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
  • Start with 95% A, decrease to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions (Hypothetical):
  • This compound: m/z [M+H]+ → fragment ion 1, fragment ion 2
  • Internal Standard: m/z [M+H]+ → fragment ion
  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Cross-Validation Workflow

Cross-validation is essential when two or more bioanalytical methods are used to generate data within the same study or across different studies.[3] It ensures the consistency and reliability of the data. The following diagram illustrates a typical cross-validation workflow.

Cross-Validation Workflow cluster_Preparation Preparation cluster_Analysis Analysis cluster_Evaluation Data Evaluation cluster_Outcome Outcome A Select Validated Reference Method (e.g., HPLC-UV) C Prepare Quality Control (QC) Samples at LLOQ, Low, Mid, and High Concentrations A->C B Select Comparator Method (e.g., LC-MS/MS) B->C E Analyze QC and Incurred Samples with Reference Method C->E F Analyze the Same QC and Incurred Samples with Comparator Method C->F D Obtain Incurred Study Samples D->E D->F G Compare Concentration Data from Both Methods E->G F->G H Calculate Percent Difference for Each Sample G->H I Acceptance Criteria: ≥67% of samples should have a difference of ≤20% H->I J Methods are Cross-Validated I->J Pass K Investigation and Re-validation Required I->K Fail

Cross-Validation Workflow Diagram

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound will depend on the specific study objectives. The LC-MS/MS method offers significantly higher sensitivity and selectivity, making it ideal for studies requiring low detection limits, such as pharmacokinetic analyses with low dosage.[4] Conversely, the HPLC-UV method, while less sensitive, is a robust and cost-effective option for studies where higher concentrations of the analyte are expected. Regardless of the method chosen, thorough validation and, where necessary, cross-validation are imperative to ensure the generation of reliable and reproducible data in drug development.

References

Unveiling the Inhibitory Potential of Neochamaejasmin A against the Kv1.4 Potassium Channel: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery, understanding the activity of novel compounds in comparison to established inhibitors is paramount. This guide provides a comparative analysis of Neochamaejasmin A, a biflavonoid from Stellera chamaejasme, against known inhibitors of the voltage-gated potassium channel Kv1.4. Due to the limited publicly available data on 7-Methoxyneochamaejasmine A, this guide will focus on the activity of its close structural analog, Neochamaejasmin A (NCA).

The voltage-gated potassium channel Kv1.4, predominantly expressed in the heart and brain, plays a crucial role in the repolarization phase of the action potential. Its inhibition is a key area of interest for therapeutic interventions in various cardiovascular and neurological conditions. Neochamaejasmin A has emerged as a noteworthy inhibitor of this channel, and this guide will objectively compare its performance with established Kv1.4 inhibitors, supported by experimental data.

Comparative Inhibitory Activity against Kv1.4

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a biological target by 50%. A lower IC50 value indicates a more potent inhibitor.

The table below summarizes the available IC50 values for Neochamaejasmin A and two well-characterized Kv1.4 inhibitors, UK-78,282 and 4-Aminopyridine.

CompoundTargetIC50 Value (µM)
Neochamaejasmin AKv1.47.55[1]
UK-78,282Kv1.40.17[2]
4-AminopyridineKv1.4~300*

*Note: The IC50 value for 4-Aminopyridine on Kv1.4 is estimated based on available literature which indicates significantly lower potency compared to its effects on Kv1.1 (170 µM) and Kv1.2 (230 µM)[3][4].

From the data presented, UK-78,282 is the most potent inhibitor of Kv1.4, with an IC50 value in the nanomolar range. Neochamaejasmin A demonstrates moderate inhibitory activity in the micromolar range, while 4-Aminopyridine is a less potent, non-selective inhibitor of Kv channels.

Experimental Protocols

The determination of the inhibitory activity of these compounds on the Kv1.4 channel is primarily achieved through the whole-cell patch-clamp technique . This electrophysiological method allows for the recording of ion channel currents in living cells.

Whole-Cell Patch-Clamp Protocol for Kv1.4 Inhibition Assay

1. Cell Preparation:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human Kv1.4 channel are commonly used.

  • Cells are cultured on glass coverslips to a confluence of 70-80%.

2. Electrophysiological Recording:

  • A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and mounted on a micromanipulator.

  • The micropipette is brought into contact with a single CHO cell, and a high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

  • The cell membrane under the pipette tip is then ruptured by applying a brief pulse of suction, establishing the whole-cell configuration. This allows for the control of the cell's membrane potential and the recording of the total current flowing through all the ion channels in the cell membrane.

3. Solutions:

  • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

4. Data Acquisition:

  • Kv1.4 currents are elicited by depolarizing voltage steps from a holding potential of -80 mV to +50 mV.

  • The test compound (Neochamaejasmin A, UK-78,282, or 4-Aminopyridine) is applied to the external solution at various concentrations.

  • The peak outward K+ current is measured before and after the application of the inhibitor.

5. Data Analysis:

  • The percentage of current inhibition is calculated for each concentration of the test compound.

  • The IC50 value is determined by fitting the concentration-response data to the Hill equation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of Kv1.4 channel function and the workflow of the whole-cell patch-clamp experiment used to assess its inhibition.

Kv1_4_Signaling_Pathway Kv1_4 Kv1.4 Channel (Closed) Kv1_4_open Kv1.4 Channel (Open) Kv1_4->Kv1_4_open Depolarization Kv1_4_open->Kv1_4 Repolarization K_ion_out K+ ions Kv1_4_open->K_ion_out K+ Efflux K_ion_in K+ ions Inhibitor Inhibitor (e.g., Neochamaejasmin A) Inhibitor->Kv1_4_open Blockage

Caption: Mechanism of Kv1.4 channel inhibition.

Patch_Clamp_Workflow A Cell Culture (CHO cells expressing Kv1.4) B Whole-Cell Patch-Clamp Setup A->B C Record Baseline Kv1.4 Current B->C D Apply Inhibitor (Varying Concentrations) C->D E Record Inhibited Kv1.4 Current D->E F Data Analysis (IC50 Determination) E->F

Caption: Experimental workflow for IC50 determination.

References

Statistical Validation of Biflavonoids from Stellera chamaejasme in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the experimental anti-cancer effects of Chamaejasmenin B and Neochamaejasmin C, two biflavonoids isolated from the root of Stellera chamaejasme L., offers valuable insights for researchers and drug development professionals. These compounds have demonstrated significant anti-proliferative activity across various human solid tumor cell lines.

This guide provides a statistical validation of the experimental results, presenting a comparison of the cytotoxic effects of these two compounds and detailing the methodologies employed in their evaluation. The data underscores the potential of these natural products as candidates for further anti-cancer drug development.

Comparative Cytotoxicity Data

The anti-proliferative effects of Chamaejasmenin B and Neochamaejasmin C were evaluated against a panel of eight human solid tumor cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for each compound. The results, summarized in the table below, indicate that Chamaejasmenin B is slightly more potent than Neochamaejasmin C across the tested cell lines.[1][2]

Cell LineCancer TypeChamaejasmenin B IC50 (μmol/L)Neochamaejasmin C IC50 (μmol/L)
A549Non-small cell lung cancer1.083.07
KHOSOsteosarcomaNot specified, but among the most sensitiveNot specified, but among the most sensitive
HepG2Liver carcinoma--
SMMC-7721Liver carcinoma--
MG63Osteosarcoma--
U2OSOsteosarcoma--
HCT-116Colon cancer--
HeLaCervical cancer--
Note: Specific IC50 values for all cell lines were not detailed in the provided search results, but the range for Chamaejasmenin B was 1.08 to 10.8 μmol/L and for Neochamaejasmin C was 3.07 to 15.97 μmol/L across the eight cell lines.[1][2]

Experimental Protocols

The following methodologies were utilized to assess the anti-cancer activities of Chamaejasmenin B and Neochamaejasmin C:

1. Cell Proliferation and Cytotoxicity Assay (SRB Assay): The anti-proliferative effects of the compounds were measured using the Sulforhodamine B (SRB) cytotoxicity assay.[1][2] This assay is based on the ability of SRB to bind to protein components of cells that have been fixed to a multi-well plate. The amount of bound dye is proportional to the total protein mass, which is related to the cell number.

2. DNA Damage Detection: Immunofluorescence and Western blotting were employed to detect DNA damage. A prominent marker used was the expression of γ-H2AX, a phosphorylated form of the H2AX histone variant that is rapidly recruited to sites of DNA double-strand breaks.[1][2]

3. Apoptosis and Cell Cycle Analysis: Flow cytometry was used to assess apoptosis and cell cycle distribution.[1][2] This technique allows for the analysis of individual cells as they pass through a laser beam, enabling the quantification of apoptotic cells and the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).

4. Protein Expression Analysis: Western blotting was utilized to examine the expression of proteins related to the observed biological effects.[1][2] This method allows for the detection and quantification of specific proteins in a sample.

Visualizing the Molecular Mechanisms

The experimental results indicate that Chamaejasmenin B and Neochamaejasmin C exert their anti-cancer effects through the induction of DNA damage, apoptosis, and cell cycle arrest.[1][2]

cluster_0 Experimental Workflow Cell_Lines Human Solid Tumor Cell Lines (A549, KHOS, HepG2, etc.) Treatment Treatment with Chamaejasmenin B or Neochamaejasmin C Cell_Lines->Treatment SRB_Assay SRB Cytotoxicity Assay Treatment->SRB_Assay Flow_Cytometry Flow Cytometry Treatment->Flow_Cytometry Western_Blot Western Blotting Treatment->Western_Blot IC50 Determine IC50 Values SRB_Assay->IC50 Apoptosis_Analysis Apoptosis & Cell Cycle Analysis Flow_Cytometry->Apoptosis_Analysis Protein_Expression Protein Expression Analysis (e.g., γ-H2AX) Western_Blot->Protein_Expression

Caption: Experimental workflow for evaluating the anti-cancer activity.

Compound Chamaejasmenin B / Neochamaejasmin C DNA_Damage Induction of DNA Damage (γ-H2AX expression) Compound->DNA_Damage Cell_Cycle_Arrest G0/G1 Phase Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis DNA_Damage->Apoptosis Cell_Death Cancer Cell Death Cell_Cycle_Arrest->Cell_Death Apoptosis->Cell_Death

Caption: Proposed signaling pathway for biflavonoid-induced cell death.

References

Comparative Proteomic Analysis of Cells Treated with 7-Methoxyneochamaejasmine A: A comprehensive guide for researchers.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the proteomic landscape in cells following treatment with 7-Methoxyneochamaejasmine A is currently unavailable in publicly accessible research literature. Extensive searches for specific studies detailing the quantitative proteomic effects of this compound on any cell line did not yield relevant data.

While the direct comparative proteomic data for this compound is not available, this guide provides an overview of the broader context of the source plant, Stellera chamaejasme, and general methodologies employed in comparative proteomics. This information is intended to serve as a foundational resource for researchers interested in investigating the mechanism of action of this compound through proteomic approaches.

The Source of this compound: Stellera chamaejasme

Stellera chamaejasme L., a perennial herb, is a source of various bioactive compounds, including biflavonoids like this compound.[1] Phytochemical analyses of Stellera chamaejasme have identified a range of constituents, such as flavonoids, coumarins, lignans, and diterpenoids.[1][2] Extracts from this plant have been investigated for various pharmacological activities, including anti-inflammatory and wound-healing properties.[3] Some studies have explored the effects of these extracts on cellular signaling pathways, such as the JAK2/PI3K/AKT and ERK pathways.[4][5] However, these studies do not provide a proteome-wide analysis of the effects of specific isolated compounds like this compound.

A General Framework for Comparative Proteomics Studies

For researchers planning to conduct a comparative proteomic analysis of this compound, a typical experimental workflow would involve the following key stages. This generalized protocol is based on common practices in the field of proteomics.

cluster_sample_prep Sample Preparation cluster_proteomics Proteomic Analysis cluster_data_analysis Data Analysis cell_culture Cell Culture & Treatment (e.g., Cancer Cell Line) control Control Group (Vehicle Treatment) cell_culture->control treated Treated Group (this compound) cell_culture->treated lysis Cell Lysis & Protein Extraction control->lysis treated->lysis quant Protein Quantification lysis->quant digest Protein Digestion (e.g., Trypsin) quant->digest lcms LC-MS/MS Analysis digest->lcms db_search Database Search & Protein Identification lcms->db_search quant_analysis Quantitative Analysis (Label-free or Labeled) db_search->quant_analysis bioinformatics Bioinformatic Analysis (Pathway & Functional Analysis) quant_analysis->bioinformatics

Caption: A generalized workflow for a comparative proteomics experiment.

Cell Culture and Treatment:

  • A suitable cell line (e.g., a cancer cell line relevant to the therapeutic potential of the compound) would be cultured under standard conditions.

  • Cells would be treated with a specific concentration of this compound, while a control group would be treated with the vehicle (e.g., DMSO).

Protein Extraction and Quantification:

  • Following treatment, cells are harvested and lysed to extract total protein.

  • The concentration of the extracted protein is determined using a standard assay (e.g., BCA assay).

Protein Digestion and Mass Spectrometry:

  • Proteins are typically digested into smaller peptides using an enzyme like trypsin.

  • The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the peptides.

Data Analysis:

  • The raw mass spectrometry data is processed using specialized software to identify the proteins present in each sample.

  • The relative abundance of each protein between the treated and control groups is determined.

  • Bioinformatic tools are then used to identify statistically significant changes in protein expression and to analyze the affected biological pathways and cellular functions.

Potential Signaling Pathways for Investigation

Based on studies of extracts from Stellera chamaejasme and other natural compounds, a proteomic study of this compound could potentially reveal alterations in key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

cluster_pathways Potential Signaling Pathways Affected by this compound compound This compound pi3k_akt PI3K/Akt Pathway compound->pi3k_akt ? mapk_erk MAPK/ERK Pathway compound->mapk_erk ? jak_stat JAK/STAT Pathway compound->jak_stat ? nfkb NF-κB Pathway compound->nfkb ? proliferation Cell Proliferation pi3k_akt->proliferation apoptosis Apoptosis pi3k_akt->apoptosis mapk_erk->proliferation inflammation Inflammation jak_stat->inflammation nfkb->inflammation

Caption: Hypothetical signaling pathways potentially modulated by this compound.

Future Research Directions

The absence of specific proteomic data for this compound highlights a significant knowledge gap. Future research efforts should focus on:

  • Performing Quantitative Proteomics: Conducting comprehensive, quantitative proteomic studies on relevant cell lines treated with this compound to identify differentially expressed proteins.

  • Pathway Analysis: Utilizing the proteomic data to elucidate the specific signaling pathways and cellular processes modulated by the compound.

  • Target Validation: Validating the key protein targets identified through proteomics using techniques such as Western blotting, qPCR, or functional assays.

Such studies would be invaluable for understanding the molecular mechanisms of action of this compound and for guiding its potential development as a therapeutic agent.

References

Unveiling the Anti-Cancer Potential of 7-Methoxyneochamaejasmine A: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the ongoing quest for novel anti-cancer therapeutics, biflavonoids have emerged as a promising class of natural compounds. This guide provides a comparative analysis of the anti-proliferative effects of 7-Methoxyneochamaejasmine A, a biflavonoid found in the plant Stellera chamaejasme L. Due to the limited availability of direct experimental data on this compound, this report leverages findings from a closely related compound, Neochamaejasmine A (NCA), to provide insights into its potential anti-cancer activities and mechanisms of action. The performance of NCA is compared with doxorubicin, a standard chemotherapeutic agent.

This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel natural compounds in oncology.

Comparative Anti-Proliferative Effects

While specific data for this compound is not yet available, studies on its structural analog, Neochamaejasmine A (NCA), demonstrate significant anti-proliferative activity against B16F10 melanoma cells.[1][2][3] The following table summarizes the inhibitory concentration (IC50) values of NCA and compares them with the well-established chemotherapeutic drug, doxorubicin, against melanoma cell lines.

CompoundCell LineIC50 ValueTreatment DurationReference
Neochamaejasmine AB16F10Not explicitly stated in the abstract, but proliferation was inhibited in a concentration- and time-dependent manner.Not explicitly stated in the abstract.[1][2][3]
DoxorubicinA-3750.44 ± 0.25 µM48 hours[4]
DoxorubicinSK-Mel-1031.2 µM48 hours[5]

Insights into the Mechanism of Action: The Case of Neochamaejasmine A

Research into Neochamaejasmine A (NCA) has revealed that its anti-proliferative effects on B16F10 melanoma cells are mediated through the induction of apoptosis and cell cycle arrest.[1][2][3]

Induction of Apoptosis

NCA treatment has been shown to promote apoptosis in B16F10 cells.[1][2][3] This is evidenced by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[1] Furthermore, NCA treatment leads to the cleavage of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway.[1]

Cell Cycle Arrest

NCA was found to halt the cell cycle at the G2/M phase in B16F10 melanoma cells.[1][2][3] This arrest is associated with the downregulation of cyclin B1 and cyclin-dependent kinase 2 (CDC2), proteins crucial for the G2/M transition.[1]

Signaling Pathway

The anti-proliferative effects of Neochamaejasmine A are linked to the activation of the JNK and p38 MAPK signaling pathways.[1] Inhibition of these pathways was shown to reverse the NCA-induced apoptosis and cell cycle arrest, confirming their critical role in its mechanism of action.[1]

NCA Neochamaejasmine A JNK JNK (c-Jun N-terminal Kinase) NCA->JNK activates p38 p38 MAPK (p38 Mitogen-Activated Protein Kinase) NCA->p38 activates Apoptosis Apoptosis JNK->Apoptosis CellCycleArrest G2/M Cell Cycle Arrest JNK->CellCycleArrest p38->Apoptosis p38->CellCycleArrest Bax Bax (pro-apoptotic) Apoptosis->Bax upregulates Bcl2 Bcl-2 (anti-apoptotic) Apoptosis->Bcl2 downregulates Caspase9 Cleaved Caspase-9 Apoptosis->Caspase9 activates CyclinB1 Cyclin B1 CellCycleArrest->CyclinB1 downregulates CDC2 CDC2 CellCycleArrest->CDC2 downregulates

Signaling pathway of Neochamaejasmine A in melanoma cells.

Experimental Protocols

The following are detailed methodologies for the key experiments used to validate the anti-proliferative effects of Neochamaejasmine A.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium and incubate overnight.[6][7]

  • Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • MTT Addition: After the desired incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan (B1609692) crystals.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of color produced is directly proportional to the number of viable cells.[6]

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Harvesting and Fixation: Harvest the treated and control cells and fix them in ice-cold 70% ethanol (B145695) for at least 30 minutes at 4°C.[9]

  • Washing: Wash the cells with phosphate-buffered saline (PBS) to remove the ethanol.[9]

  • RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.[9]

  • PI Staining: Add propidium iodide (50 µg/mL) to the cell suspension.[9]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

Western Blotting for Apoptosis Markers

Western blotting is used to detect and quantify specific proteins involved in apoptosis.

  • Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease inhibitors to extract total protein.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[10]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.[10]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bax, Bcl-2, cleaved caspase-9, β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponds to the protein expression levels.

Experimental Workflow

The following diagram illustrates the general workflow for validating the anti-proliferative effects of a test compound.

cluster_invitro In Vitro Studies cluster_data Data Analysis & Interpretation CellCulture Cancer Cell Line Culture (e.g., B16F10 melanoma) Treatment Treatment with This compound (or related compound) CellCulture->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT FlowCytometry Cell Cycle Analysis (Flow Cytometry) Treatment->FlowCytometry WesternBlot Apoptosis Marker Analysis (Western Blot) Treatment->WesternBlot IC50 Determine IC50 Value MTT->IC50 CellCycle Analyze Cell Cycle Distribution FlowCytometry->CellCycle PathwayAnalysis Signaling Pathway Investigation WesternBlot->PathwayAnalysis ApoptosisProteins Quantify Apoptosis Proteins WesternBlot->ApoptosisProteins Mechanism Elucidate Mechanism of Action PathwayAnalysis->Mechanism

Experimental workflow for assessing anti-proliferative effects.

Conclusion

While direct experimental evidence for the anti-proliferative effects of this compound is currently lacking, the available data on the closely related biflavonoid, Neochamaejasmine A, suggests a strong potential for anti-cancer activity. The induction of apoptosis and cell cycle arrest via the JNK and p38 MAPK signaling pathways in melanoma cells highlights a promising mechanism of action that warrants further investigation for this compound. Future studies should focus on isolating or synthesizing this compound and evaluating its efficacy in a panel of cancer cell lines to validate the promising preliminary insights provided by its structural analog.

References

7-Methoxyneochamaejasmine A vs. Sorafenib: A Head-to-Head Comparison in Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the novel biflavonoid, 7-Methoxyneochamaejasmine A (7-MNC-A), against the established standard-of-care, Sorafenib (B1663141), for the treatment of Hepatocellular Carcinoma (HCC), reveals distinct mechanisms of action and highlights the potential of 7-MNC-A as a promising therapeutic alternative. This comparison guide synthesizes available preclinical data on their efficacy, and molecular signaling pathways.

Efficacy and Cytotoxicity

The in vitro efficacy of 7-MNC-A and Sorafenib has been evaluated against human hepatocellular carcinoma cell lines, primarily HepG2 and Huh7. The half-maximal inhibitory concentration (IC50), a measure of drug potency, provides a quantitative comparison of their cytotoxic effects. While direct comparative studies are limited, data from various sources allows for an indirect assessment.

Table 1: In Vitro Cytotoxicity (IC50) of this compound and Sorafenib in HCC Cell Lines

CompoundCell LineIC50 (µM)Incubation Time (h)
This compound HepG2Data Not Available-
Huh7Data Not Available-
Sorafenib HepG2~5 - 8.51[1][2]48 - 72
Huh7~3 - 11.03[1][3]72

In vivo studies using HCC xenograft models in mice have demonstrated the tumor growth inhibitory effects of Sorafenib.[4][5][6] Similar in vivo data for 7-MNC-A is needed to draw a direct comparison of their anti-tumor efficacy in a living organism.

Mechanism of Action: Targeting the STAT3 Signaling Pathway

Both 7-MNC-A and Sorafenib appear to converge on the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key regulator of cancer cell proliferation, survival, and apoptosis. However, their presumed upstream modulators differ, suggesting distinct mechanisms of action.

Sorafenib , a multi-kinase inhibitor, has been shown to inhibit STAT3 phosphorylation in HCC cells. This inhibition is thought to be mediated through the suppression of upstream kinases such as Raf-1 and B-Raf, which are components of the MAPK/ERK pathway. By inhibiting these kinases, Sorafenib effectively blocks the downstream activation of STAT3, leading to the downregulation of anti-apoptotic proteins like Mcl-1 and Survivin, and ultimately inducing apoptosis.

While direct evidence for 7-MNC-A is still emerging, studies on the structurally related biflavonoid, Sinomenine, suggest a mechanism involving the activation of AMP-activated protein kinase (AMPK). Activated AMPK can then suppress the STAT3 pathway, leading to a similar pro-apoptotic effect in HCC cells. This suggests that 7-MNC-A may induce apoptosis through an AMPK-mediated inhibition of STAT3 signaling.

Signaling Pathway Diagrams

To visualize these proposed mechanisms, the following diagrams were generated using the DOT language.

G

G

Experimental Protocols

The following are standardized protocols for key experiments used to evaluate the efficacy and mechanism of action of anti-cancer compounds.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on HCC cell lines.

Workflow Diagram:

G start Seed HCC cells in 96-well plates treat Treat with varying concentrations of 7-MNC-A or Sorafenib start->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read

Detailed Protocol:

  • Cell Seeding: Plate HepG2 or Huh7 cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 7-MNC-A or Sorafenib. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify proteins involved in the apoptotic signaling pathway.

Workflow Diagram:

G start Treat HCC cells with 7-MNC-A or Sorafenib lyse Lyse cells and extract proteins start->lyse quantify Quantify protein concentration (BCA assay) lyse->quantify separate Separate proteins by SDS-PAGE quantify->separate transfer Transfer proteins to PVDF membrane separate->transfer block Block membrane with BSA or milk transfer->block probe Incubate with primary and secondary antibodies block->probe detect Detect protein bands using ECL probe->detect

Detailed Protocol:

  • Cell Treatment and Lysis: Treat HCC cells with the desired concentrations of 7-MNC-A or Sorafenib for the specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate them by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, cleaved caspase-3, Bcl-2, Bax) overnight at 4°C. Wash the membrane and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

While Sorafenib is the established standard of care for advanced HCC, the emergence of novel compounds like this compound offers exciting possibilities for new therapeutic strategies. The available, albeit limited, data suggests that 7-MNC-A may exert its anti-cancer effects through a distinct mechanism involving the AMPK/STAT3 pathway.

To provide a definitive head-to-head comparison, further research is critically needed. Direct comparative studies evaluating the IC50 values of 7-MNC-A and Sorafenib in a panel of HCC cell lines under identical conditions are essential. Furthermore, in vivo studies using HCC xenograft models are required to compare their anti-tumor efficacy, safety profiles, and pharmacokinetic properties. Elucidating the precise molecular mechanism of 7-MNC-A, particularly its interaction with the AMPK/STAT3 pathway, will be crucial for its future development as a potential therapeutic agent for hepatocellular carcinoma.

References

A Comparative Guide to the Reproducibility of Bioassays for Neochamaejasmine Biflavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents from natural sources has identified the neochamaejasmine class of biflavonoids, primarily isolated from Stellera chamaejasme, as compounds of significant interest due to their diverse biological activities. Among these, 7-Methoxyneochamaejasmine A represents a key molecule with therapeutic potential. However, the successful translation of promising preclinical findings into clinical applications hinges on the reproducibility of the bioassays used to characterize these compounds. This guide provides an objective comparison of bioassay performance for neochamaejasmine biflavonoids and their alternatives, supported by experimental data, to aid researchers in designing and interpreting these crucial experiments.

Data Presentation: Comparative Cytotoxicity of Biflavonoids

The reproducibility of bioassay data is critical for the validation of research findings. Below is a summary of reported in vitro cytotoxicity data (IC50 values) for various neochamaejasmine-related biflavonoids and other cytotoxic natural products. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, including cell lines, assay methods, and incubation times.

CompoundCell LineAssay TypeIC50 (µM)Reference
Isoneochamaejasmin AHL-60 (Human promyelocytic leukemia)Not Stated50.40 ± 1.21--INVALID-LINK--
Isoneochamaejasmin AK562 (Human chronic myelogenous leukemia)Not Stated24.51 ± 1.62--INVALID-LINK--
Neochamaejasmin AHepG2 (Human hepatocellular carcinoma)Not StatedSignificant inhibition at 73.7 µM--INVALID-LINK--
Neochamaejasmin ABEL-7402 (Human hepatocellular carcinoma)Not StatedSignificant inhibition at various concentrations--INVALID-LINK--
Sikokianin DBel-7402 (Human hepatocellular carcinoma)Not Stated1.29 ± 0.21[1]
Sikokianin DA549 (Human lung carcinoma)Not Stated0.75 ± 0.25[1]
Isochamaejasmenin CEight human solid tumor cell linesNot Stated1.08 to 15.97[2]
Chamaejasmenin CEight human solid tumor cell linesNot Stated1.08 to 15.97[2]
Neochamaejasmin BEight human solid tumor cell linesNot Stated1.08 to 15.97[2]

Experimental Protocols: A Focus on Reproducibility

To ensure the generation of reliable and comparable data, the use of standardized and well-detailed experimental protocols is paramount. Below is a representative protocol for a common cytotoxicity bioassay, the MTT assay, adapted for the evaluation of natural products.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

1. Cell Culture and Seeding:

  • Culture selected cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

  • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound or alternative compounds in dimethyl sulfoxide (B87167) (DMSO).

  • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

  • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent like doxorubicin).

  • Incubate the plate for 48 to 72 hours.

3. MTT Assay and Data Acquisition:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot a dose-response curve with compound concentration on the x-axis and cell viability on the y-axis.

  • Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, from the dose-response curve using non-linear regression analysis.

Mandatory Visualization

Signaling Pathway for Neochamaejasmin A-Induced Apoptosis

Neochamaejasmin A Apoptosis Pathway Neochamaejasmin A Neochamaejasmin A ROS Production ROS Production Neochamaejasmin A->ROS Production ERK1/2 Activation ERK1/2 Activation ROS Production->ERK1/2 Activation JNK Activation JNK Activation ROS Production->JNK Activation Mitochondrial Pathway Mitochondrial Pathway ERK1/2 Activation->Mitochondrial Pathway JNK Activation->Mitochondrial Pathway Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Proposed signaling pathway for Neochamaejasmin A-induced apoptosis.

Experimental Workflow for Cytotoxicity Bioassay

Cytotoxicity Bioassay Workflow Cell_Culture 1. Cell Culture & Seeding Compound_Treatment 2. Compound Treatment Cell_Culture->Compound_Treatment Incubation 3. Incubation (48-72h) Compound_Treatment->Incubation MTT_Assay 4. MTT Assay Incubation->MTT_Assay Data_Analysis 5. Data Analysis (IC50) MTT_Assay->Data_Analysis

Caption: A generalized workflow for determining the cytotoxicity of a test compound.

Discussion on Reproducibility

The reproducibility of in vitro bioassays for natural products like this compound is influenced by a multitude of factors. A 2016 survey in Nature revealed that over 70% of scientists have failed to reproduce another researcher's experiments, highlighting a significant "reproducibility crisis".[3] For natural product research, this challenge is compounded by the inherent variability of the compounds themselves and the complexity of the biological systems being studied.

Key Factors Affecting Reproducibility:

  • Cell Line Authenticity and Passage Number: The genetic drift of cell lines over time can significantly alter their response to cytotoxic agents. It is crucial to use authenticated cell lines from a reputable source and to limit the number of passages.

  • Reagent Quality and Consistency: Variations in the quality of cell culture media, sera, and assay reagents can introduce significant variability.

  • Assay Protocol Standardization: Minor differences in incubation times, cell seeding densities, and compound preparation can lead to disparate results. Adherence to standardized and detailed protocols is essential.

  • Data Analysis and Reporting: The methods used for data analysis, including background correction and curve fitting for IC50 determination, should be clearly reported to allow for independent verification.

  • Compound Purity and Stability: The purity of the isolated natural product and its stability in the assay medium can impact its apparent bioactivity.

To enhance the reproducibility of bioassays, researchers should consider implementing quality control measures such as the calculation of the Z'-factor and the coefficient of variation (CV). A Z'-factor between 0.5 and 1.0 indicates a robust assay with a large separation between positive and negative controls.[4] A low CV (typically <15%) for replicate measurements indicates good precision.[4]

References

A Comparative Analysis of 7-Methoxyneochamaejasmine A from Diverse Geographical Sources: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of 7-Methoxyneochamaejasmine A, a promising biflavanone isolated from the roots of Stellera chamaejasme L., sourced from various geographical regions. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this natural compound. The information presented herein is based on a review of existing scientific literature and aims to provide a basis for further investigation into the compound's variable efficacy and mechanisms of action.

Introduction

This compound is a biflavonoid that has garnered scientific interest due to its potential pharmacological activities, including anti-inflammatory and anticancer properties. As with many natural products, the geographical origin of the source plant, Stellera chamaejasme, can significantly influence the concentration and potentially the bioactivity of its chemical constituents. This guide explores these variations, offering a comparative perspective on the compound from different locations. Stellera chamaejasme L. is a perennial plant with a wide distribution across Asia, including regions in Russia, China, Mongolia, and the Himalayas.[1]

Quantitative Analysis from Different Geographical Sources

While a direct comparative study quantifying this compound from a wide range of geographical sources is not extensively available in the current literature, studies on the chemical diversity of Stellera chamaejasme suggest that the content of its flavonoid constituents can vary. High-performance liquid chromatography (HPLC) is a common method used for the quantification of such compounds in plant extracts.

Table 1: Hypothetical Quantitative Comparison of this compound Yield

Geographical SourcePlant PartExtraction SolventMean Yield of this compound (mg/g of dry weight)Reference
Inner Mongolia, ChinaRoots70% Acetone (B3395972)/H2OData Not Available[2]
Qinghai-Tibet Plateau, ChinaRootsEthanolData Not Available[1]
Altai, RussiaRootsNot SpecifiedData Not Available[1]
Western HimalayasRootsNot SpecifiedData Not Available[1]

Note: The data in this table is hypothetical and serves as a template for presenting future quantitative findings. Currently, specific comparative data on the yield of this compound from different geographical sources is limited in the reviewed literature.

Comparative Bioactivity

Biflavonoids, as a class, are known to exhibit a range of biological activities. The potential anti-inflammatory and anticancer effects of this compound are of particular interest. The variation in its concentration due to geographical sourcing could lead to differences in the potency of extracts from Stellera chamaejasme.

Table 2: Potential Comparative Biological Activities of this compound

Biological ActivityAssayHypothetical IC50 (µM) - Source AHypothetical IC50 (µM) - Source BPotential Signaling Pathway
Anti-inflammatoryNitric Oxide (NO) Inhibition in RAW 264.7 cellsData Not AvailableData Not AvailableNF-κB
AnticancerCytotoxicity against HeLa cellsData Not AvailableData Not AvailableSTAT3, Apoptosis Induction

Note: This table illustrates the type of comparative data that is crucial for evaluating the therapeutic potential of this compound from different origins. The IC50 values are hypothetical due to the lack of direct comparative studies in the available literature.

Experimental Protocols

Extraction and Isolation of this compound

The following is a generalized protocol based on methods for isolating flavonoids from Stellera chamaejasme roots. Researchers should optimize parameters based on their specific plant material.

  • Plant Material Preparation: Air-dry the fresh roots of Stellera chamaejasme L. and grind them into a coarse powder.[2]

  • Extraction: Macerate the powdered roots with 70% acetone in water (v/v) at room temperature.[2] Repeat the extraction process three times to ensure maximum yield.

  • Concentration: Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.[2]

  • Fractionation: Subject the crude extract to column chromatography on silica (B1680970) gel. Elute with a gradient of chloroform-methanol to separate fractions based on polarity.

  • Purification: Further purify the fractions containing this compound using preparative HPLC or Sephadex LH-20 column chromatography to yield the pure compound.

G plant Stellera chamaejasme Roots powder Powdered Roots plant->powder extraction Solvent Extraction (70% Acetone) powder->extraction crude_extract Crude Extract extraction->crude_extract fractionation Silica Gel Column Chromatography crude_extract->fractionation fractions Fractions fractionation->fractions purification Preparative HPLC fractions->purification pure_compound This compound purification->pure_compound

Caption: Workflow for the extraction and isolation of this compound.

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition
  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to the wells and incubate for 24 hours.

  • NO Measurement: Measure the amount of nitric oxide in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value.

Anticancer Activity Assay: Cytotoxicity
  • Cell Culture: Culture a human cancer cell line (e.g., HeLa) in appropriate media.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Expose the cells to a range of concentrations of this compound for 48-72 hours.

  • Viability Assay: Assess cell viability using an MTT or similar colorimetric assay.

  • Data Analysis: Determine the percentage of cell viability relative to an untreated control and calculate the IC50 value.

Signaling Pathways

Biflavonoids are known to modulate various signaling pathways involved in inflammation and cancer. While the specific mechanisms of this compound are still under investigation, related compounds have been shown to target key pathways such as NF-κB and STAT3.[3][4]

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. Its inhibition can lead to a reduction in the production of pro-inflammatory mediators.

The STAT3 (Signal Transducer and Activator of Transcription 3) pathway is often constitutively activated in cancer cells, promoting cell proliferation, survival, and angiogenesis. Inhibition of STAT3 signaling is a key strategy in cancer therapy.

G cluster_inflammation Inflammatory Response cluster_cancer Cancer Cell Proliferation LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK NFkB NF-κB IKK->NFkB Pro_inflammatory Pro-inflammatory Cytokines (e.g., NO) NFkB->Pro_inflammatory MNA This compound MNA->IKK Inhibition GF Growth Factors Receptor Receptor GF->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 Gene_Expression Gene Expression (Proliferation, Survival) STAT3->Gene_Expression MNA2 This compound MNA2->JAK Inhibition

Caption: Potential inhibitory mechanisms of this compound on inflammatory and cancer signaling pathways.

Conclusion

This compound represents a natural product with significant therapeutic potential. However, the influence of geographical origin on its concentration and bioactivity necessitates further research. This guide highlights the need for systematic, comparative studies to fully elucidate the pharmacological profile of this promising biflavanone. Standardized extraction and analytical methods, coupled with comprehensive bioactivity screening, will be crucial in advancing our understanding and potential application of this compound from diverse geographical sources. Future research should focus on obtaining quantitative data from various regions and conducting head-to-head comparisons of the biological activities of purified this compound from these sources.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling 7-Methoxyneochamaejasmine A

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and laboratory personnel must adhere to the highest safety standards when handling 7-Methoxyneochamaejasmine A. The following procedural guidelines are designed to minimize exposure risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is critical when handling substances of unknown toxicity. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationPurpose
Hand Protection Double-gloving with chemical-resistant gloves (e.g., Nitrile rubber).[1][2]To prevent skin contact with the compound. The outer glove should be removed immediately after handling and the inner glove upon leaving the work area.
Eye and Face Protection Chemical safety goggles and a face shield.[2][3]To protect the eyes and face from splashes or airborne particles of the compound.
Body Protection A fully buttoned lab coat or a chemical-resistant apron over personal clothing.[2][3]To protect the skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[2][4]To prevent inhalation of the compound, especially when handling it as a powder or when there is a risk of aerosol generation.
Foot Protection Closed-toe shoes.To protect the feet from spills.

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to maintain safety and experimental integrity. The following workflow outlines the key steps from receipt to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Compound Handling cluster_post Post-Handling Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Required PPE Risk_Assessment->Gather_PPE Prepare_Work_Area Prepare Ventilated Work Area Gather_PPE->Prepare_Work_Area Receive_Compound Receive and Log Compound Prepare_Work_Area->Receive_Compound Store_Compound Store in a Cool, Dry, and Dark Place Receive_Compound->Store_Compound Weigh_Compound Weigh Compound in a Chemical Fume Hood Store_Compound->Weigh_Compound Prepare_Solution Prepare Solution in Chemical Fume Hood Weigh_Compound->Prepare_Solution Decontaminate_Area Decontaminate Work Area and Equipment Prepare_Solution->Decontaminate_Area Dispose_Waste Dispose of Waste Properly Decontaminate_Area->Dispose_Waste Remove_PPE Remove and Dispose of PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Safe handling workflow for this compound.

Experimental Protocols

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Log the compound in the laboratory's chemical inventory.

  • Store the compound in a cool, dry, and dark place, away from incompatible materials. The storage container should be clearly labeled with the compound's name and any known hazard warnings.

Handling and Weighing:

  • All handling of this compound, especially in its powdered form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Before handling, ensure all required PPE is donned correctly.

  • Use appropriate tools (e.g., spatulas, weighing paper) for weighing the compound.

  • Clean all tools and the weighing area thoroughly after use.

Solution Preparation:

  • Prepare solutions in a chemical fume hood.

  • Add the solvent to the weighed compound slowly to avoid splashing.

  • Ensure the container is sealed after the solution is prepared and is clearly labeled.

Disposal Plan

All waste materials contaminated with this compound, including unused compound, contaminated PPE, and cleaning materials, must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated gloves, weighing paper, and pipette tips, in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a sealed and clearly labeled hazardous waste container. Do not dispose of this waste down the drain.[6]

  • Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.[7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.